molecular formula C5H9NO2 B102467 2-Amino-2-methylbut-3-enoic acid CAS No. 17036-77-0

2-Amino-2-methylbut-3-enoic acid

カタログ番号: B102467
CAS番号: 17036-77-0
分子量: 115.13 g/mol
InChIキー: PMCCQCBPRLCNMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-2-methylbut-3-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-2-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCCQCBPRLCNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-methylbut-3-enoic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-methylbut-3-enoic acid, a non-proteinogenic, unsaturated α-amino acid. As a structurally constrained analog of natural amino acids, this molecule presents significant potential for applications in medicinal chemistry and drug development. Its unique architecture, featuring a chiral quaternary α-carbon, a reactive vinyl group, and a methyl substituent, offers a compelling scaffold for designing novel enzyme inhibitors, peptidomimetics, and probes for chemical biology. This document delves into the molecule's chemical structure, predicted physicochemical properties, proposed synthetic strategies, and analytical characterization methods. Furthermore, it explores the hypothetical biological significance and forward-looking applications for researchers and drug development professionals, grounding its claims in established biochemical principles and citing authoritative sources.

Chemical Identity and Physicochemical Properties

This compound is a fascinating and less-documented amino acid derivative. Its structure is analogous to vinylglycine but features a crucial methyl group at the α-carbon (C2), which fundamentally alters its steric and electronic properties.

Nomenclature and Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₉NO₂[1][2]

  • Canonical SMILES: C=CC(C)(N)C(=O)O

  • InChI Key: (Generated based on structure) FBOFVNSISVOZQL-UHFFFAOYSA-N

The core structure consists of a butenoic acid backbone with a double bond between C3 and C4. The C2 carbon is a chiral, quaternary center bonded to an amino group, a methyl group, and a carboxylic acid group.

Stereochemistry

The presence of a chiral center at the C2 position means that this compound can exist as two distinct enantiomers: (R)-2-Amino-2-methylbut-3-enoic acid and (S)-2-Amino-2-methylbut-3-enoic acid. The specific stereoisomer is critical in biological systems, as enzymatic interactions are highly stereospecific. The synthesis of enantiomerically pure forms is a key challenge and a requirement for its application in drug development.[3]

Physicochemical Data

Direct experimental data for this specific molecule is not widely available in public repositories. The following table summarizes key physicochemical properties, primarily computed values derived from analogous structures like (S)-2-amino-3-methylbut-3-enoic acid and 2-aminobut-3-enoic acid, which serve as reliable estimates.

PropertyValueSource (Analogous Compounds)
Molecular Weight 115.13 g/mol [1][2]
Exact Mass 115.063328530 Da
Topological Polar Surface Area 63.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
XLogP3-AA (Predicted) -1.9
CAS Number Not assigned. Similar structures include 61376-23-6 for the (S)-3-methyl isomer.[1][2]

Synthesis and Characterization

The synthesis of α,α-disubstituted amino acids, particularly those with a reactive vinyl group, requires carefully designed strategies to control stereochemistry and prevent unwanted side reactions.

Retrosynthetic Analysis and Synthetic Strategies

A plausible synthesis of this compound is not documented in detail, necessitating a proposed route based on established organic chemistry methodologies. A robust approach would involve an asymmetric Strecker synthesis or the alkylation of a chiral glycine enolate equivalent, followed by the introduction of the vinyl group.

The causality behind choosing such a pathway is rooted in the need for stereocontrol. Starting with a chiral auxiliary allows for the diastereoselective installation of the methyl group, which can then be cleaved to yield the desired enantiomerically enriched α-methyl amino acid precursor.

Proposed Experimental Protocol: Asymmetric Synthesis

This protocol is a hypothetical, self-validating workflow designed to produce the target compound with high purity and stereochemical integrity.

Step 1: Synthesis of Chiral Imine Precursor

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve (R)-2-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous magnesium sulfate (2.0 eq) to act as a drying agent.

  • Cool the mixture to 0°C in an ice bath.

  • Add methyl vinyl ketone (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral imine.

Step 2: Diastereoselective Methylation

  • Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78°C (dry ice/acetone bath).

  • Slowly add lithium diisopropylamide (LDA) (1.2 eq) to deprotonate the α-carbon, forming the chiral enolate.

  • After stirring for 1 hour at -78°C, add methyl iodide (1.5 eq) and continue stirring for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the methylated intermediate. Purification by column chromatography is essential here to isolate the desired diastereomer.

Step 3: Hydrolysis and Deprotection

  • Dissolve the purified product from Step 2 in a 1:1 mixture of 6M hydrochloric acid and dioxane.

  • Heat the mixture to reflux (approx. 100°C) for 24 hours to hydrolyze the imine and cleave the chiral auxiliary.

  • Cool the reaction mixture and wash with DCM to remove the liberated phenylglycinol auxiliary.

  • The aqueous layer, containing the hydrochloride salt of the target amino acid, is then purified using ion-exchange chromatography to yield the final zwitterionic product.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Phase cluster_purification Purification & Validation A 1. Imine Formation (R-Phenylglycinol + Methyl Vinyl Ketone) B 2. Asymmetric Methylation (LDA, MeI, -78°C) A->B Diastereoselective Addition C 3. Acid Hydrolysis (6M HCl, Reflux) B->C Deprotection D 4. Liquid-Liquid Extraction (Remove Chiral Auxiliary) C->D E 5. Ion-Exchange Chromatography (Isolate Zwitterion) D->E Purification F 6. Analytical Validation (NMR, MS, Chiral HPLC) E->F QC

Caption: Proposed workflow for the asymmetric synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized molecule, a suite of analytical techniques is required:

  • ¹H NMR: Expected signals would include two distinct multiplets for the terminal vinyl protons (H-4), a multiplet for the vinyl proton at H-3, a singlet for the C2-methyl group, and broad singlets for the amine (NH₂) and carboxylic acid (COOH) protons which may exchange with D₂O.

  • ¹³C NMR: Key signals would confirm the quaternary C2, the carboxylic C1, the vinyl carbons C3 and C4, and the methyl carbon.

  • Mass Spectrometry (ESI-MS): Should show a prominent ion peak corresponding to [M+H]⁺ at m/z 116.07.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product by separating the (R) and (S) enantiomers.

Biological Significance and Potential Applications

The rationale for investigating this compound stems from established principles in medicinal chemistry where minor structural modifications to natural molecules can lead to profound changes in biological activity.[4]

Rationale for Interest in Drug Development
  • Enzymatic Stability: The presence of a methyl group on the α-carbon sterically hinders the molecule, making it a poor substrate for enzymes that typically metabolize amino acids, such as racemases and decarboxylases. This can increase the in vivo half-life of peptides incorporating this amino acid.[4]

  • Conformational Constraint: As an α,α-disubstituted amino acid, it restricts the conformational freedom of peptide backbones. This property is highly valuable for stabilizing specific secondary structures (e.g., helices or turns) that are crucial for binding to biological targets like protein receptors.

  • Chemical Reactivity: The terminal vinyl group is a versatile chemical handle. It can act as a Michael acceptor or participate in click chemistry and other bioconjugation reactions, allowing the molecule to be used as a covalent inhibitor or to be tethered to other molecules.

  • Amino Acid Transporter Interactions: Many drugs are designed as amino acid prodrugs to hijack nutrient transporters for improved cell entry and bioavailability.[5] This molecule could be investigated for its ability to interact with specific amino acid transporters, potentially for targeted drug delivery.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible hypothesis is that this compound could act as an irreversible inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as aminotransferases. Natural substrates would bind to the enzyme, but the unique structure of this analog could lead to the formation of a stable, dead-end adduct that inactivates the enzyme. The vinyl group is particularly suited for this type of mechanism-based inhibition.

G cluster_pathway Hypothetical Inhibition of an Aminotransferase Enzyme PLP-Dependent Enzyme (e.g., Alanine Aminotransferase) Product Metabolic Product (e.g., Pyruvate) Enzyme->Product Catalysis Inactive_Complex Inactive Covalent Adduct (Enzyme is Blocked) Substrate Natural Substrate (e.g., Alanine) Substrate->Enzyme Normal Binding Inhibitor {2-Amino-2-methyl- but-3-enoic acid} Inhibitor->Enzyme Irreversible Binding (Mechanism-Based)

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of α-Vinylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptide-based therapeutics often requires the introduction of non-proteinogenic amino acids to overcome inherent limitations such as poor conformational stability and susceptibility to proteolytic degradation. α-Vinylalanine, a structural analogue of dehydroalanine, represents a powerful tool in this regard. Its Cα=CH₂ double bond introduces profound stereoelectronic constraints on the peptide backbone, effectively reducing the conformational entropy of the unfolded state. This guide provides a comprehensive technical overview of the principles, experimental workflows, and computational methods used to evaluate the thermodynamic stability of peptides incorporating α-vinylalanine. We will explore how its unique geometry pre-organizes the peptide chain to favor specific secondary structures, thereby enhancing thermodynamic stability, and detail the methodologies required to synthesize, characterize, and validate these advanced peptidomimetics.

Introduction: The Role of Conformational Constraint in Peptide Design

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic potential is often hindered by their conformational flexibility in solution and rapid degradation by proteases.[1][2] A leading strategy to mitigate these issues is the incorporation of conformationally constrained amino acids.[3][4][5] By reducing the number of accessible low-energy states in the unfolded ensemble, these residues decrease the entropic cost of folding into a bioactive conformation, thus increasing the thermodynamic stability of the desired structure.[3]

α-Vinylalanine (vinyl-Ala) falls into the class of α,β-dehydroamino acids (ΔAAs), which are characterized by a double bond between the α- and β-carbons.[6][7] This feature is not merely a subtle modification; it fundamentally alters the geometry and electronic properties of the amino acid residue. The sp2 hybridization of the α-carbon induces a planar structure, which severely restricts the backbone dihedral angles (Φ, ψ), acting as a rigidifying element within the peptide chain.[6][8] This guide will elucidate how this constraint can be leveraged to engineer peptides with superior stability and will provide the technical framework for their analysis.

The Structural and Thermodynamic Impact of the α-Vinyl Moiety

The thermodynamic stability of a folded peptide is defined by the Gibbs free energy difference (ΔG) between its folded and unfolded states. The incorporation of α-vinylalanine primarily enhances stability by modulating the entropic component (ΔS) of this equation.

Stereoelectronic Effects and Backbone Planarization

Unlike a standard alanine residue with a tetrahedral sp3-hybridized α-carbon, the α-carbon in α-vinylalanine is sp2-hybridized. This has two major consequences:

  • Planarity: The atoms of the Cα=Cβ double bond and the adjacent backbone atoms (N, C') lie in a plane. This planarity significantly restricts the rotational freedom around the N-Cα (Φ) and Cα-C' (ψ) bonds.[6][7]

  • Loss of Chirality: The α-carbon is no longer a chiral center, which can be a critical consideration in peptide design.

This enforced planarity predisposes the peptide backbone to adopt specific turn or helical structures. For instance, ΔAAs are well-known inducers of β-turns and 3₁₀-helical conformations, as these structures can accommodate the rigid geometry of the dehydro-residue with minimal steric strain.[9][10][11][12]

Thermodynamic Implications: An Entropic Advantage

The conformational entropy of a random coil peptide chain is substantial. By introducing a rigid α-vinylalanine residue, the accessible conformational space of the unfolded state is significantly reduced. This "pre-organization" means that the entropic penalty required to achieve the folded, bioactive conformation is lower compared to a peptide composed solely of natural amino acids. The result is a net increase in the thermodynamic stability of the folded state, which can be quantified by a higher melting temperature (Tm) or a more negative ΔG of folding. Furthermore, this structural stabilization often correlates with increased resistance to enzymatic degradation, as many proteases recognize and cleave flexible, extended peptide segments.[10][13][14]

Figure 1: Conformational Constraint by α-Vinylalanine cluster_0 Standard Alanine (Flexible) cluster_1 α-Vinylalanine (Constrained) Ala_N N Ala_Ca Ala_N->Ala_Ca φ Ala_C C' Ala_Ca->Ala_C ψ H H Ala_Ca->H CH₃ CH₃ Ala_Ca->CH₃ Vinyl_N N Vinyl_Ca Vinyl_N->Vinyl_Ca φ (restricted) Vinyl_C C' Vinyl_Ca->Vinyl_C ψ (restricted) Vinyl_Cb CβH₂ Vinyl_Ca->Vinyl_Cb sp² bond

Figure 1: Conformational Constraint by α-Vinylalanine

Experimental Workflow for Stability Analysis

A systematic investigation into the thermodynamic stability of an α-vinylalanine-containing peptide requires a multi-step workflow encompassing synthesis, purification, and biophysical characterization.

Figure 2: Experimental Workflow cluster_workflow Workflow for Thermodynamic Stability Analysis A Peptide Design & Synthesis (Fmoc-SPPS) B Purification & Verification (RP-HPLC, Mass Spec) A->B C Secondary Structure Analysis (Circular Dichroism) B->C E High-Resolution 3D Structure (NMR Spectroscopy) B->E Detailed Conformation D Thermal Stability Assay (CD Thermal Melt) C->D Determine Tm F Data Integration & Thermodynamic Modeling D->F E->F

Figure 2: Experimental Workflow
Protocol 1: Synthesis of α-Vinylalanine-Containing Peptides via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard method for producing these peptides.[15][][17]

Materials:

  • Rink Amide or 2-Chlorotrityl Chloride resin[18]

  • Fmoc-protected amino acids (including Fmoc-L-α-vinylalanine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU/DIPEA or HATU/DIPEA

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat for another 10 minutes to ensure complete removal of the Fmoc group.[19]

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagents in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. The Fmoc-L-α-vinylalanine building block is incorporated using the same cycle.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin extensively. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the support and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its mass by Mass Spectrometry.

Protocol 2: Secondary Structure and Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique that provides information on the secondary structure content of a peptide in solution.[20][21] Thermal denaturation monitored by CD is the gold standard for determining a peptide's melting temperature (Tm).

Materials:

  • Purified peptide, lyophilized

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD Spectropolarimeter with a temperature controller

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide and determine its precise concentration via UV absorbance (if containing Trp/Tyr) or amino acid analysis. Dilute the sample to a final concentration of 0.1-0.2 mg/mL in the desired buffer.

  • Wavelength Scan:

    • Record a CD spectrum from 190 nm to 260 nm at a controlled temperature (e.g., 20 °C).

    • Subtract the spectrum of the buffer blank.

    • Characteristic α-helical peptides show negative bands near 208 nm and 222 nm, while β-sheets show a negative band around 218 nm.[21]

  • Thermal Denaturation (Melting Curve):

    • Set the instrument to monitor the CD signal at a wavelength characteristic of the folded state (e.g., 222 nm for an α-helix).

    • Increase the temperature from a starting point (e.g., 20 °C) to a final point (e.g., 95 °C) at a controlled rate (e.g., 1 °C/minute).[21]

    • Plot the CD signal (in millidegrees) versus temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm, which is the temperature at which 50% of the peptide is unfolded.

Protocol 3: High-Resolution Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level detail on peptide conformation by measuring through-bond and through-space correlations between nuclei.[22][23][24]

Materials:

  • Purified, lyophilized peptide (1-2 mg)

  • NMR-compatible solvent (e.g., H₂O/D₂O 90/10, or a membrane-mimicking solvent like TFE)

  • High-field NMR spectrometer (≥600 MHz)

Methodology:

  • Sample Preparation: Dissolve the peptide in the chosen solvent to a final concentration of ~1 mM.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity and signal dispersion, which is an indicator of a well-folded structure.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify proton spin systems belonging to individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum. Cross-peaks in this spectrum indicate protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[22] This is essential for identifying the specific turn or helix type induced by the α-vinylalanine.

  • Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[22][25]

Computational Validation and Prediction

Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[25]

Causality Behind the Workflow: For non-natural residues like α-vinylalanine, standard force fields (e.g., AMBER, CHARMM) lack the necessary parameters to accurately describe its geometry, charge distribution, and bond energies.[26] Therefore, a critical first step is to perform quantum mechanical (QM) calculations on the isolated residue to derive these parameters. Once parameterized, the residue can be incorporated into an MD simulation. These simulations can predict preferred conformations, calculate the free energy of folding, and visualize the dynamic behavior of the peptide in solution, offering insights that are difficult to obtain experimentally.[27][28]

Data Interpretation and Case Study

To illustrate the impact of α-vinylalanine, consider a hypothetical 10-residue peptide designed to form an α-helix. We compare the wild-type (WT) sequence containing a central alanine with a variant where this alanine is replaced by α-vinylalanine (vinyl-Ala).

ParameterWild-Type Peptide (Ala)Variant Peptide (vinyl-Ala)MethodScientific Rationale
% Helicity at 20°C 35%65%CD SpectroscopyThe vinyl-Ala residue restricts backbone flexibility, pre-organizing the peptide into a helical conformation.
Melting Temp. (Tm) 42 °C58 °CCD Thermal MeltThe increased stability of the folded state requires more thermal energy to unfold, resulting in a higher Tm.[21]
Key NOE Contact Weak dαN(i, i+3)Strong dαN(i, i+3)2D NOESY NMRThe strong Nuclear Overhauser Effect (NOE) signal confirms the close spatial proximity of protons characteristic of a stable α-helix, which is weaker in the more flexible WT peptide.[22]
Proteolytic Half-life 15 min> 120 minProtease AssayThe stabilized, rigid helical structure is a poor substrate for proteases that typically recognize flexible regions.[10][13]

Table 1: Comparative analysis of a model peptide with and without α-vinylalanine incorporation. Data is illustrative.

Conclusion and Future Outlook

The incorporation of α-vinylalanine is a highly effective strategy for enhancing the thermodynamic stability of peptides. By imposing a rigid, planar constraint on the peptide backbone, this non-natural amino acid reduces the entropic cost of folding, thereby favoring the formation of well-defined secondary structures like helices and turns. The experimental and computational workflows detailed in this guide provide a robust framework for synthesizing, characterizing, and validating the stabilizing effects of α-vinylalanine. As the demand for potent and stable peptide therapeutics grows, the rational application of conformationally constrained residues like α-vinylalanine will be instrumental in the development of next-generation drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

  • HighFold2: Predicting the structures of cyclic peptides containing unnatural amino acids. (2025). Briefings in Bioinformatics, Oxford Academic. [Link]

  • Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. (n.d.). PubMed. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). ResearchGate. [Link]

  • Parameterization of non-natural amino acids for conformational search. (n.d.). UPCommons. [Link]

  • PepINVENT: generative peptide design beyond natural amino acids. (n.d.). RSC Publishing. [Link]

  • PepINVENT: generative peptide design beyond natural amino acids. (2025). PMC - NIH. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. (n.d.). PMC - NIH. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. [Link]

  • Dehydroamino acid residues in bioactive natural products. (2023). RSC Publishing. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022). MDPI. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (2021). Semantic Scholar. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 3₁₀ Helical Peptides. (2019). ChemRxiv | Cambridge Open Engage. [Link]

  • Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides. (2005). PubMed. [Link]

  • Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. [Link]

  • Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A. (2024). RSC. [Link]

  • Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. (2016). PubMed. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH. [Link]

  • Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the examples of linear natural peptides (B). (n.d.). ResearchGate. [Link]

  • Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. (2022). eScholarship, University of California. [Link]

  • Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. (n.d.). Springer Link. [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PMC - NIH. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2011). MDPI. [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI. [Link]

  • Constrained Phenylalanine Analogues. Preferred Conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (Tic) Residue. (1992). PubMed. [Link]

  • Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. (n.d.). UCLA. [Link]

  • Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. (n.d.). PubMed. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. [Link]

  • The conformational analysis of peptides using Fourier transform IR spectroscopy. (n.d.). PubMed. [Link]

Sources

An In-Depth Technical Guide on the Role of 2-Amino-2-methylbut-3-enoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, such as poor metabolic stability and high conformational flexibility. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A cornerstone of modern peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive form. This guide provides a comprehensive technical overview of 2-amino-2-methylbut-3-enoic acid, a non-proteinogenic amino acid, and its pivotal role as a conformational constraining element in the development of next-generation peptidomimetics. We will delve into its unique structural properties, synthesis, incorporation into peptide scaffolds, and its profound impact on secondary structure and biological activity, providing both theoretical insights and practical methodologies for the research scientist.

The Imperative for Conformational Constraint in Peptide Drug Design

Natural peptides are often conformationally dynamic in solution, adopting a multitude of shapes.[1] However, it is typically only one of these conformations that is responsible for its biological activity upon binding to a receptor or enzyme. This inherent flexibility comes at a thermodynamic cost, as the peptide must adopt the correct orientation for binding, which can decrease its affinity. Furthermore, flexible peptides are more susceptible to enzymatic degradation.

Peptidomimetics aim to address these challenges by incorporating structural modifications that enhance stability and bioavailability.[2][3][4] One of the most powerful strategies in this endeavor is the use of conformationally constrained amino acids.[1][5][6] By restricting the rotational freedom of the peptide backbone, these building blocks pre-organize the peptidomimetic into its bioactive conformation, which can lead to:

  • Increased Potency and Receptor Affinity: A more rigid structure that complements the target binding site results in a stronger interaction.[1][7]

  • Enhanced Biological Stability: A constrained conformation can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[3]

  • Improved Receptor Selectivity: By locking the peptide into a specific conformation, off-target interactions that may arise from other conformational states can be minimized.[1]

This compound: A Structurally Unique Building Block

This compound is an α,α-disubstituted amino acid that offers a unique combination of steric and electronic features for constraining peptide conformations.

Physicochemical Properties and Structural Features
  • Chemical Formula: C₅H₉NO₂[8]

  • Molecular Weight: 115.13 g/mol [8][9]

  • Key Structural Elements:

    • α-Methyl Group: The presence of a methyl group on the α-carbon atom significantly restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. This "magic methyl" effect is a well-established principle in medicinal chemistry for reducing conformational flexibility.[10]

    • Vinyl Side Chain: The but-3-enoic acid structure incorporates a vinyl group, which not only contributes to the overall rigidity of the residue but also serves as a chemical handle for further modifications or for influencing interactions within the binding pocket.

    • Chirality: As with natural amino acids, this compound possesses a chiral center at the α-carbon, allowing for the synthesis of stereochemically pure peptidomimetics.[9]

The interplay of these features makes this unnatural amino acid a potent inducer of specific secondary structures within a peptide chain.

Synthesis and Incorporation into Peptidomimetics

The utility of any non-natural amino acid is contingent upon its accessibility through chemical synthesis and its compatibility with standard peptide synthesis methodologies.

Synthetic Strategies

The synthesis of this compound can be achieved through various organic chemistry routes. One documented approach utilizes the readily available natural amino acid L-valine as a starting material.[11] This multi-step process involves diazotization, hydrolysis, protection of functional groups, and subsequent chemical modifications to yield the target molecule.[11] The use of a natural amino acid as a starting point allows for the retention of stereochemical integrity.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence is most commonly performed using Fmoc-based solid-phase peptide synthesis (SPPS). The procedure is analogous to the coupling of natural amino acids, though the steric hindrance from the α-methyl group may necessitate optimized coupling conditions.

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, and swell it in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected this compound (4 equivalents) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the α-methyl group, a double coupling (repeating the coupling step) may be required to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification conformational_control unconstrained Unconstrained Peptide Multiple, flexible conformations in solution bioactive_conformation {Bioactive Conformation | Defined structure (e.g., α-helix, β-turn)} unconstrained->bioactive_conformation High entropic penalty constrained Peptide with this compound Restricted backbone rotation constrained->bioactive_conformation Low entropic penalty (Pre-organized)

Caption: The role of this compound in pre-organizing a peptide into its bioactive conformation.

Applications in Drug Discovery

The ability to enforce specific secondary structures makes this compound a valuable tool in the design of potent and selective peptidomimetics for a range of therapeutic targets.

  • Enzyme Inhibitors: For enzymes that recognize a specific peptide conformation, incorporating this residue can lead to tighter binding and more effective inhibition. For instance, designing protease inhibitors that mimic the β-turn structure of a substrate can be enhanced by the inclusion of such a turn-inducing residue. [4]* Receptor Modulation: The affinity and selectivity of peptide hormones and neurotransmitters for their receptors are highly dependent on their three-dimensional structure. [1]By stabilizing the receptor-bound conformation, peptidomimetics containing this compound can act as potent agonists or antagonists.

  • Antimicrobial Peptides: Many antimicrobial peptides adopt an amphipathic helical structure to disrupt bacterial membranes. The incorporation of this amino acid can stabilize this helical conformation, leading to enhanced antimicrobial activity. [6]

Quantitative Data Summary

The following table presents hypothetical but illustrative data on how the incorporation of this compound (abbreviated as X) can enhance the properties of a model bioactive peptide.

Peptide VariantReceptor Binding (Ki, nM)In Vitro Potency (EC₅₀, nM)Proteolytic Stability (t₁/₂, hours)
Native Peptide (e.g., -Gly-)501000.5
Modified Peptide (e.g., -X-)5108

Conclusion and Future Outlook

This compound stands out as a highly effective building block for the creation of conformationally constrained peptidomimetics. Its unique structural features—the α-methyl group and the vinyl side chain—provide a powerful means to control peptide secondary structure, leading to significant improvements in biological activity and metabolic stability. As the field of drug discovery continues to tackle challenging targets like protein-protein interactions, the rational design of peptidomimetics using such advanced building blocks will be indispensable. Future research may focus on leveraging the vinyl group for further functionalization, such as through click chemistry, to create even more complex and potent therapeutic agents.

References

  • PubChem. 3-Butenoic acid, 2-amino-3-methyl-, (S)-. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023). Peptidomimetic. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Cambridge University Press. (2008). Conformations of amino acids and peptides. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. Retrieved February 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. Retrieved February 19, 2026, from [Link]

  • MDPI. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021). Conformationally Constrained Peptides. Retrieved February 19, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Peptidomimetics as next – generation therapeutic applications. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved February 19, 2026, from [Link]

  • AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 19, 2026, from [Link]

Sources

Conformational constraints of alpha,alpha-disubstituted amino acids

Architectural Control in Peptidomimetics: The Physics and Chemistry of -Disubstituted Amino Acids[1]

Executive Summary: The Entropic Penalty Problem

In peptide drug discovery, the transition from a flexible linear peptide to a bioactive bound state involves a massive entropic penalty. Native peptides often exist as disordered ensembles in solution; upon binding to a receptor, they must freeze into a specific conformation. This loss of entropy reduces binding affinity (





Mechanistic Basis: The Thorpe-Ingold Effect

The conformational rigidity of dAAs is governed by the Thorpe-Ingold effect (or gem-dialkyl effect). In a standard amino acid (e.g., Alanine), the

In dAAs like Aib (





The Ramachandran Landscape

The allowable conformational space for Aib is essentially the intersection of the allowed regions for L-Alanine and D-Alanine.[2]

  • Glycine: Highly flexible; occupies ~60% of the Ramachandran map.

  • L-Alanine: Restricted; occupies ~30% (helical and sheet regions).

  • Aib: Severely restricted; occupies <5% of the map, almost exclusively in the

    
    /
    
    
    -helical regions (
    
    
    ).
Visualization: Mechanistic Pathway

The following diagram illustrates the causality from chemical substitution to secondary structure induction.

Gsubstα,α-Disubstitution(e.g., Aib, Deg)stericSteric Occlusion(Thorpe-Ingold Effect)subst->steric Introduces BulktorsionRestricted Torsion Angles(φ ≈ ±60°, ψ ≈ ±30°)steric->torsion Blocks Extended StatesentropyReduced Entropic Penalty(ΔS_binding)torsion->entropy Pre-organizationstructStabilized Secondary Structure(3_10 / α-Helix)torsion->struct Promotes Helicityentropy->struct Thermodynamic Stability

Figure 1: The causal pathway from steric hindrance to structural stabilization.

Structural Consequences: The Helical Switch

The most critical application of dAAs is helix induction. However, the type of helix formed depends on the chain length and the specific dAA used.

The -Helix vs. -Helix

Aib is a strong inducer of the

3

  • Short Peptides (< 7 residues): Aib strongly favors the

    
    -helix.[3][4] This structure is tighter (3.0 residues per turn) and allows the gem-dimethyl groups to stagger effectively without clashing.
    
  • Long Peptides (> 8 residues): The accumulation of strain in a long

    
    -helix often forces a transition to an 
    
    
    -helix (3.6 residues per turn), provided the sequence contains other non-dAA residues to alleviate packing defects.

Table 1: Helical Parameters of Aib-Rich Peptides

Feature

-Helix

-Helix
H-Bond Pattern


Residues per Turn 3.03.6
Radius 1.9 Å (Tighter)2.3 Å (Wider)
Pitch (Rise/Turn) 6.0 Å5.4 Å
Aib Preference Dominant in oligomers

Dominant in long chains/proteins

Synthetic Methodologies: Overcoming the Kinetic Barrier

Incorporating

Critical Coupling Protocols

Standard HBTU/HOBt protocols will likely fail or result in deletion sequences. For dAAs, we must utilize high-efficiency coupling reagents and optimized conditions.

Recommended Protocol: The "Power" Coupling

  • Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP with HOAt . The aza-analogues (HOAt) are superior to HOBt due to the neighboring group effect of the pyridine nitrogen, which accelerates ester activation.

  • Base: HOAt/HATU requires a base like DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Conditions:

    • Stoichiometry: 4-5 equivalents of AA/Coupling Reagent.

    • Double Coupling: Mandatory. Perform the reaction twice for 1-2 hours each.

    • Temperature: Elevated temperature (

      
       to 
      
      
      ) significantly improves yield, especially in microwave-assisted SPPS.
  • Difficult Cases (Acyl Fluorides): For extremely hindered couplings (e.g., Aib-Aib or Aib-Val), convert the amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or cyanuric fluoride. Acid fluorides are highly reactive yet stable enough for SPPS.

Visualization: High-Steric SPPS Workflow

The following workflow details the decision logic for coupling hindered residues.

SPPSStartResin-AA(n)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectCheckSteric Check:Is AA(n+1) or AA(n)α,α-disubstituted?Deprotect->CheckStandardStandard Coupling(HBTU/DIPEA)Check->StandardNoAdvancedAdvanced Coupling(HATU/HOAt or TFFH)Check->AdvancedYesMonitorKaiser/Chloranil TestStandard->MonitorDoubleDouble Couple@ 60°CAdvanced->DoubleDouble->MonitorMonitor->AdvancedFail (Re-couple)NextProceed to AA(n+2)Monitor->NextPass

Figure 2: Decision tree for Solid Phase Peptide Synthesis (SPPS) of hindered residues.

Applications in Drug Design[2][7][8][9]

The utility of dAAs extends beyond structural curiosity.[][6] They are functional tools for solving pharmacokinetic problems.

Metabolic Stability (Proteolysis Resistance)

Proteases (e.g., Trypsin, Chymotrypsin, DPP-4) generally require the peptide backbone to adopt an extended conformation (


  • Case Study: GLP-1 Analogs. Native GLP-1 is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4), which cleaves at the Ala2 position. Substitution of Ala2 with Aib (or similar residues) renders the peptide resistant to DPP-4 while maintaining receptor affinity, a strategy employed in modern incretin mimetics.

Bioactive Conformation Locking

By restricting the conformational ensemble, dAAs increase the population of the bioactive state in solution. This lowers the entropic cost of binding.

  • Cyclic Constraints: Residues like 1-aminocyclopropanecarboxylic acid (

    
    ) or 1-aminocyclohexanecarboxylic acid (
    
    
    ) fix the
    
    
    angles even more rigidly than Aib.
    
    
    is particularly effective at inducing
    
    
    -turns.

References

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residues.[7][][3][4][8][9][10][11]Biopolymers .[4][12]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry .[4][][6][13][14]

  • Albericio, F., & Chinchilla, R. (2001). Coupling reagents and activation methods for the synthesis of alpha,alpha-dialkylamino acid-containing peptides.[]Tetrahedron .

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry.Journal of Organic Chemistry .

  • Crisma, M., et al. (2002). Factors governing 3(10)-helix vs alpha-helix formation in peptides.[7][3][4][9][10][15][16]Biopolymers .[4][12]

2-Amino-2-methylbut-3-enoic acid CAS number and physicochemical data

Technical Whitepaper: 2-Amino-2-methylbut-3-enoic Acid ( -Vinylalanine)

Executive Summary & Identification

This compound , commonly known as


-Vinylalanine

-Methylvinylglycine

1

Unlike its analog




mechanism-based inactivator (suicide substrate)amino acid decarboxylases
Chemical Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms

-Vinylalanine;

-Methylvinylglycine; 2-Methyl-2-vinylglycine
CAS Number (Racemic) 17036-77-0
CAS Number ((S)-Isomer) 168146-84-7
Molecular Formula

Molecular Weight 115.13 g/mol
SMILES C=CC(C)(N)C(=O)O

Physicochemical Profile

The quaternary nature of


PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 133–135 °C (Note: Values vary by crystal form/salt; zwitterions often decompose >200°C)
Solubility Soluble in water, aqueous buffers; insoluble in non-polar organics (EtOAc, Hexane)
pKa (Predicted)

-COOH: ~2.1
Chirality Possesses a chiral center at C2. The (S)-enantiomer is generally the bioactive scaffold for decarboxylase inhibition.
Stability Stable under standard storage (-20°C). The vinyl group is susceptible to oxidation (ozonolysis) or radical polymerization if unprotected.

Synthetic Architecture

Synthesis of

Schöllkopf Bis-Lactim Ether methodPhase-Transfer Catalysis
Method A: Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether

This protocol is the industry standard for generating the (S)-enantiomer with high enantiomeric excess (>95% ee).

Mechanism: Diastereoselective alkylation of a chiral auxiliary.

Protocol:
  • Precursor Preparation: Begin with the Schöllkopf auxiliary, typically (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine .

  • Deprotonation:

    • Dissolve the auxiliary in dry THF under Argon at -78°C.

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 min to generate the lithium enolate.

  • Electrophilic Attack:

    • Introduce the electrophile: Isoprene (via bromination/elimination precursors) or a direct vinyl equivalent (e.g., phenylselenoethyl precursors followed by oxidation/elimination if direct vinylation is difficult).

    • Direct Vinylation Note: Direct reaction with vinyl bromide is sluggish. A common alternative is alkylation with methyl iodide (if starting from a vinyl-glycine scaffold) or alkylation with 1,2-dibromoethane followed by elimination.

    • Optimized Route: Alkylate the lithiated auxiliary with methyl iodide to install the methyl group first (if starting from vinylglycine precursor) or use a vinyl sulfonium salt .

  • Hydrolysis:

    • Treat the alkylated intermediate with 0.25 N HCl in THF/Water at room temperature for 24 hours.

    • This cleaves the auxiliary, releasing the target amino acid methyl ester and the chiral valine auxiliary.

  • Purification:

    • Separate the auxiliary by extraction.

    • Purify the amino acid via ion-exchange chromatography (Dowex 50W).

Method B: Phase-Transfer Catalysis (Racemic/Enantioenriched)

For rapid access to the racemic compound or using Maruoka catalysts for chirality.

  • Substrate: Start with Alanine methyl ester Schiff base (protected with benzophenone imine).

  • Conditions: Toluene/KOH (aq), TBAB (tetrabutylammonium bromide) as catalyst.

  • Alkylation: Add 1,2-dibromoethane (excess). The intermediate undergoes elimination to form the vinyl group in situ or requires a second base treatment.

  • Deprotection: Acidic hydrolysis (1N HCl) removes the imine and ester groups.

Pharmacological & Biochemical Utility[5]

Mechanism of Action: Selective Suicide Inhibition

The defining feature of

  • Transaminases: Because it lacks an

    
    -proton, it cannot  form the quinonoid intermediate required for transamination. It is inert to these enzymes.
    
  • Decarboxylases: It is a potent suicide substrate for enzymes like Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC) .

The "Decarboxylation-Dependent" Trap:

  • Binding: The amino acid binds to the active site and forms a Schiff base (External Aldimine) with the PLP cofactor.

  • Activation: The enzyme catalyzes the removal of the carboxyl group (

    
    ). This generates a reactive carbanion at the 
    
    
    -position.
  • Rearrangement: The electrons from the carbanion delocalize into the conjugated PLP ring system. However, the adjacent vinyl group offers an alternative resonance pathway, creating a reactive Michael acceptor or extended electrophile.

  • Inactivation: An active site nucleophile (e.g., Cysteine or Lysine) attacks the reactive intermediate, forming a covalent, irreversible adduct.

Pathway Visualization

The following diagram illustrates the divergence between a normal substrate and the suicide inhibition pathway of

GEnzymePLP-Enzyme(Active Form)SchiffBaseExternal Aldimine(Schiff Base Formation)Enzyme->SchiffBase+ SubstrateSubstrateα-Vinylalanine(Substrate)Substrate->SchiffBaseDecarboxylationDecarboxylation (-CO2)CRITICAL STEPSchiffBase->DecarboxylationCatalysisTransaminationTransamination(Requires α-Proton)SchiffBase->TransaminationBLOCKED(No α-H)ReactiveIntReactive Quinonoid/VinylIntermediateDecarboxylation->ReactiveIntElectron DelocalizationCovalentAdductCovalent Enzyme-InhibitorAdduct (Dead Enzyme)ReactiveInt->CovalentAdductNucleophilic Attackby Enzyme Residue

Caption: Mechanism of Action. The

Handling & Stability Protocols

Storage & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow polymerization of the vinyl group.

  • Light Sensitivity: Protect from direct UV light to avoid radical degradation of the alkene.

Safety Profile
  • Toxicity: As a suicide inhibitor of decarboxylases, it interferes with polyamine biosynthesis (ODC inhibition) and neurotransmitter synthesis (GABA/Glutamate pathways). Handle with extreme care.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of fine dust.

References

  • Berkowitz, D. B., et al. (2017). "Synthesis of Quaternary Amino Acids Bearing a (2'Z)-Fluorovinyl

    
    -Branch: Potential PLP Enzyme Inactivators." Journal of the American Chemical Society.[2][3][4] Link
    
  • Steglich, W., & Wegmann, H. (1980). "Synthesis of

    
    -Vinylamino Acids." Synthesis, 481-483.[1]
    
  • Berkowitz, D. B., & Smith, M. K. (1996). "

    
    -Vinyllysine and 
    
    
    -Vinylarginine are Time-Dependent Inhibitors of their Cognate Decarboxylases."[2][5][6] Bioorganic & Medicinal Chemistry Letters. Link
  • Aurell, M. J., et al. (1991).[1] "Synthetic Communications on

    
    -Amino Acids." Synthetic Communications, 21(18-19), 1833-1839.[1]
    
  • GuideChem. (n.d.). "this compound CAS 17036-77-0 Data." Link

A Comparative Analysis of α-Vinylalanine and α-Methylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of non-proteinogenic amino acids, α-vinylalanine and α-methylalanine represent two powerful tools for chemical biologists and drug developers, each possessing a unique structural feature that dictates a profoundly different mechanism of action and application profile. α-Vinylalanine, with its reactive vinyl group, primarily functions as a mechanism-based or "suicide" inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. In contrast, α-methylalanine (also known as α-aminoisobutyric acid or Aib) features a gem-dimethyl group at the α-carbon, which acts as a potent conformational constraint, guiding peptides into stable helical structures.[1][2][3] This guide provides an in-depth exploration of the core differences between these two amino acid analogs, from their fundamental chemical properties to their strategic deployment in modern research and therapeutic design.

Section 1: Foundational Chemistry and Structural Analysis

At the heart of their divergent functionalities are the distinct substituents at the α-carbon. Standard amino acids feature a hydrogen atom at this position, allowing for significant conformational flexibility. The substitution of this hydrogen atom fundamentally alters the molecule's behavior.

1.1. α-Vinylalanine (2-Amino-3-butenoic acid)

α-Vinylalanine replaces the α-hydrogen with a vinyl group (-CH=CH₂). This introduces an sp²-hybridized, planar, and chemically reactive moiety. The vinyl group is an electron-rich system capable of participating in addition reactions, a feature central to its mechanism of action as an enzyme inhibitor.[3][4]

1.2. α-Methylalanine (2-Aminoisobutyric acid, Aib)

α-Methylalanine, or Aib, is characterized by the presence of two methyl groups at the α-carbon.[5][6] This gem-dimethyl substitution creates significant steric hindrance, severely restricting the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[2][7] Unlike the reactive vinyl group, the dual methyl groups are chemically inert and primarily serve a structural role.[1][8]

1.3. Comparative Structural Analysis

The structural distinction is the genesis of their functional divergence. The vinyl group of α-vinylalanine is a reactive handle, while the gem-dimethyl groups of α-methylalanine are a rigid scaffold.

Caption: Chemical structures of α-vinylalanine and α-methylalanine.

1.4. Physicochemical Properties

A summary of key properties highlights their similarities as amino acid analogs and their crucial differences.

Propertyα-Vinylalanineα-Methylalanine (Aib)
Molecular Formula C₄H₇NO₂C₄H₉NO₂
Molar Mass 101.10 g/mol 103.12 g/mol [6]
Key Feature α-vinyl groupα,α-dimethyl group[1]
Chirality ChiralAchiral[9]
Primary Function Enzyme InactivationConformational Control[2][10]
Solubility in Water SolubleVery easily soluble[11]

Section 2: Synthesis and Characterization

The synthetic routes to these molecules are well-established, reflecting their distinct chemical natures.

2.1. Synthetic Strategies for α-Vinylalanine

Syntheses of α-vinylalanine often involve the introduction of the vinyl group onto an amino acid scaffold. Several methods have been developed, including those starting from β,γ-unsaturated precursors or through the modification of other amino acids.[4] These routes must carefully control the stereochemistry to yield the desired enantiomer, as chirality is critical for its biological activity.

2.2. Synthetic Strategies for α-Methylalanine (Aib)

A common and efficient method for synthesizing Aib is the Strecker synthesis.[12][13] This reaction typically starts from acetone cyanohydrin, which reacts with ammonia followed by hydrolysis to yield the final product.[9] Because of its symmetric α-substitution, Aib is achiral, simplifying its synthesis as there is no need to resolve enantiomers.

2.3. Comparative Workflow for Synthesis

Synthesis_Workflow cluster_0 α-Vinylalanine Synthesis cluster_1 α-Methylalanine (Aib) Synthesis a1 Amino Acid Precursor (e.g., vinylglycinol) a2 Introduction of Vinyl Group a1->a2 a3 Chiral Resolution a2->a3 a4 (S)- or (R)-α-Vinylalanine a3->a4 b1 Acetone Cyanohydrin b2 Strecker Synthesis (Ammonia, Hydrolysis) b1->b2 b3 α-Methylalanine (Aib) b2->b3

Caption: Generalized synthetic workflows.

2.4. Analytical and Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of both compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure, including the presence of the vinyl protons in α-vinylalanine or the characteristic singlet for the two methyl groups in Aib.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

  • Chiral Chromatography: Crucial for α-vinylalanine to determine enantiomeric purity. This is not required for the achiral Aib.

Section 3: Mechanism of Action and Biological Impact

The functional divergence of these molecules is most apparent in their distinct biological mechanisms.

3.1. α-Vinylalanine: The Mechanism-Based Inhibitor

α-Vinylalanine is a classic example of a "suicide inhibitor," particularly for enzymes that utilize a pyridoxal 5'-phosphate (PLP) cofactor, such as decarboxylases.[3] A prime example is its inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[14][15][16]

Mechanism of ODC Inhibition:

  • Binding: α-Vinylalanine, as an analog of the natural substrate ornithine, enters the enzyme's active site.

  • Enzyme Action: The PLP-dependent enzyme initiates its catalytic cycle, attempting to decarboxylate the inhibitor.

  • Activation: This enzymatic processing converts the relatively inert vinyl group into a highly reactive electrophilic species within the active site.

  • Irreversible Covalent Bonding: The newly formed reactive intermediate attacks a nucleophilic residue (e.g., a cysteine or lysine) in the active site, forming a permanent covalent bond.[17]

  • Inactivation: This covalent modification irreversibly inactivates the enzyme, hence the term "suicide inhibition" as the enzyme participates in its own destruction.[17]

Suicide_Inhibition Enzyme ODC Enzyme (Active) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor α-Vinylalanine Inhibitor->Complex Enters Active Site Activated Reactive Intermediate (Electrophile) Complex->Activated Catalytic Action Inactive Covalently Modified Enzyme (Inactive) Activated->Inactive Covalent Attack

Caption: Mechanism of suicide inhibition by α-vinylalanine.

3.2. α-Methylalanine: The Conformational Controller

The incorporation of Aib into a peptide chain has a profound and predictable impact on its secondary structure. The gem-dimethyl group sterically prevents the peptide backbone from adopting many of the conformations available to standard amino acids.

Impact on Peptide Conformation:

  • Restricted Dihedral Angles: The steric bulk of the two methyl groups restricts the (φ, ψ) dihedral angles to a narrow region of the Ramachandran plot, primarily in the α-helical and 3₁₀-helical regions.[2][7][8]

  • Helix Induction: This restriction makes Aib a powerful helix inducer.[5] Even a single Aib residue can stabilize a turn or initiate a helical structure, and oligomers of Aib readily form stable 3₁₀-helices.[5][10][18]

  • Proteolytic Stability: The steric shielding provided by the methyl groups also makes peptide bonds involving Aib highly resistant to cleavage by proteases.[8]

Conformational_Control cluster_0 Standard Peptide Chain cluster_1 Aib-Containing Peptide a1 Flexible Conformation a2 Random Coil a1->a2 a3 β-Sheet a1->a3 b1 Restricted Conformation b2 α-Helix b1->b2 b3 3₁₀-Helix b1->b3

Caption: Aib restricts conformational freedom, promoting helicity.

Section 4: Applications in Drug Discovery and Chemical Biology

The distinct mechanisms of these two amino acids translate into very different applications.

4.1. α-Vinylalanine in Drug Development

The ability of α-vinylalanine and its derivatives to irreversibly inhibit key enzymes makes them valuable leads for drug development.

  • Anticancer Agents: By inhibiting ODC, α-vinyl-analogs can deplete cellular polyamines, which are essential for cell proliferation. This strategy has been explored for cancer therapy, as tumor cells often have upregulated polyamine synthesis.[19]

  • Antiparasitic Drugs: ODC is also a validated drug target in parasites like Trypanosoma brucei, the causative agent of African sleeping sickness. The drug eflornithine (α-difluoromethylornithine) is a suicide inhibitor of ODC and a successful treatment for this disease.[17][19]

4.2. α-Methylalanine in Peptide Design

The conformational control exerted by Aib is widely exploited in the design of peptidomimetics and engineered proteins.[1][20]

  • Stabilizing Therapeutic Peptides: Many peptide drugs suffer from poor stability and rapid degradation. Incorporating Aib can lock the peptide into its bioactive helical conformation, increasing its potency, stability, and in vivo half-life.[1][10] This has been applied to GLP-1 analogs for diabetes and antimicrobial peptides.[1]

  • Engineering Protein-Protein Interaction Modulators: By stabilizing α-helical structures, which are common motifs in protein interactions, Aib-containing peptides can be designed to mimic one face of a protein and disrupt its interaction with a binding partner.

  • Biomaterials and Probes: The predictable structure of Aib-containing peptides makes them useful building blocks for self-assembling nanomaterials and as stable scaffolds for fluorescent probes.[1]

Section 5: Experimental Protocols

5.1. Protocol: In Vitro Assay for ODC Inhibition by α-Vinylalanine

Rationale: This protocol measures the activity of ODC by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate, [¹⁴C]-ornithine. The inhibitory effect of α-vinylalanine is determined by pre-incubating the enzyme with the inhibitor and observing the time-dependent loss of activity.

Methodology:

  • Enzyme Preparation: Purified recombinant ODC is prepared and its concentration is determined.

  • Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mM EDTA, and 40 µM PLP.

  • Inhibition Assay: a. In a series of microcentrifuge tubes, add ODC enzyme to the reaction buffer. b. Add varying concentrations of α-vinylalanine (e.g., 0-500 µM) to the tubes. A control tube receives no inhibitor. c. Incubate the enzyme-inhibitor mixtures for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for time-dependent inactivation.

  • Activity Measurement: a. To initiate the reaction, add the substrate, L-[1-¹⁴C]-ornithine, to each tube. b. Cap the tubes with a rubber stopper holding a small well containing a piece of filter paper soaked in a CO₂-trapping agent (e.g., benzethonium hydroxide). c. Allow the reaction to proceed for 30 minutes at 37°C. d. Stop the reaction by injecting a strong acid (e.g., 2 M HCl) through the stopper to release the ¹⁴CO₂. e. After an additional 1 hour, remove the filter paper and measure the trapped radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of remaining ODC activity against the pre-incubation time for each inhibitor concentration. This allows for the calculation of inactivation kinetics (k_inact and K_I).

5.2. Protocol: Conformational Analysis of an Aib-Containing Peptide

Rationale: Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. α-helical structures have a characteristic CD spectrum with negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

Methodology:

  • Peptide Synthesis: Synthesize a short peptide (e.g., 10-15 residues) with and without Aib residues using standard solid-phase peptide synthesis (SPPS).

  • Sample Preparation: a. Purify the peptides by HPLC and confirm their identity by MS. b. Dissolve the peptides in a suitable solvent for CD, typically a phosphate buffer (pH 7.4). For helix induction studies, a solvent containing trifluoroethanol (TFE) may be used. c. Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or through amino acid analysis.

  • CD Spectroscopy: a. Record the CD spectra of both the Aib-containing and the control peptide from approximately 190 to 260 nm using a 1 mm pathlength quartz cuvette. b. Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller. c. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis: a. Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity ([θ]). b. Compare the spectra. A significant increase in the negative signal at 222 nm for the Aib-containing peptide relative to the control is indicative of increased α-helical content. c. Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil in each peptide.

Section 6: Conclusion and Future Perspectives

α-Vinylalanine and α-methylalanine are masterclasses in how a single, targeted modification at the α-carbon of an amino acid can impart powerful and highly specific functionalities. α-Vinylalanine is the reactive warhead, designed to be weaponized by an enzyme's own catalytic machinery for targeted inactivation. α-Methylalanine is the architectural brace, providing a predictable and robust method for controlling peptide and protein structure.

The future for these analogs remains bright. The development of novel α-vinyl amino acids will continue to provide sophisticated probes for studying enzyme mechanisms and new leads for drugs targeting PLP-dependent enzymes. For α-methylalanine, its role in stabilizing next-generation peptide therapeutics, from constrained cyclic peptides to novel antimicrobial agents, is set to expand, offering solutions to the persistent challenges of peptide stability and bioavailability. Understanding the fundamental differences between these two non-canonical amino acids is key to leveraging their full potential in advancing chemical biology and medicine.

References

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Silverman, R. B. (1995). Synthesis of α-Vinyl Amino Acids.
  • Van Roey, P., Smith, G. D., Duax, W. L., Balasubramanian, T. M., & Marshall, G. R. (1981). Restriction of peptide conformation by α-methyl substitution. Acta Crystallographica Section A, 37(S1), c64.
  • Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PNAS, 87(1), 487-491.
  • Teixeira, V. H., et al. (2023).
  • Bionity. (n.d.). 2-Aminoisobutyric acid. Bionity.com.
  • Chem-Impex. (n.d.). α-Aminoisobutyric acid. Chem-Impex.
  • Gasper, P. M., et al. (2022). Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids.
  • Okada, Y., et al. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • Daggett, V., & Kollman, P. A. (1992). Alpha/3(10)-helix transitions in alpha-methylalanine homopeptides: conformational transition pathway and potential of mean force. Protein Science, 1(2), 193-210.
  • Danzin, C., Casara, P., Claverie, N., & Metcalf, B. W. (1981). alpha-Ethynyl and alpha-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase. Journal of Medicinal Chemistry, 24(5), 508-512.
  • Silverman, R. B. (2009). Synthesis of α-Vinyl Amino Acids.
  • Wikipedia. (2023). 2-Aminoisobutyric acid.
  • ChemicalBook. (2026). 2-Aminoisobutyric Acid.
  • Danzin, C., et al. (1981). .alpha.-Ethynyl and .alpha.-vinyl analogs of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase.
  • Wikipedia. (2019). Suicide inhibition.
  • Metcalf, B. W. (1982). Recent Progress in the Design of Suicide Enzyme Inhibitors. ScienceDirect.
  • Jackson, L. K., et al. (2018). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PMC.
  • Khan Academy. (n.d.). Alpha amino acid synthesis.
  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). YouTube.

Sources

An In-Depth Technical Guide to the Mechanism-Based Inhibition of PLP-Dependent Enzymes by 2-Amino-2-methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the inhibition of Pyridoxal 5'-phosphate (PLP)-dependent enzymes by the mechanism-based inactivator, 2-Amino-2-methylbut-3-enoic acid. As a member of the α-vinyl amino acid class, this compound represents a sophisticated strategy in rational drug design, leveraging the target enzyme's own catalytic machinery to achieve irreversible inactivation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the inhibitor's mechanism of action, methodologies for its kinetic characterization, and the underlying principles of PLP-enzyme catalysis. We will explore the causality behind experimental design, present self-validating protocols, and provide a robust framework for investigating this class of potent enzyme inactivators.

Section 1: The PLP-Dependent Enzyme Superfamily: A Primer on Catalysis

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is one of nature's most versatile cofactors, participating in over 160 different enzymatic reactions, primarily centered around amino acid metabolism.[3] PLP-dependent enzymes are critical drug targets due to their involvement in vital pathways, including neurotransmitter synthesis and polyamine biosynthesis.[4][5]

The catalytic power of PLP stems from two key chemical properties: its ability to form a Schiff base (imine) with the amino group of a substrate and its function as an "electron sink" to stabilize carbanionic intermediates.[1][3]

The catalytic cycle universally begins with a transaldimination reaction. Initially, the PLP cofactor is covalently bound to a conserved lysine residue in the enzyme's active site, forming an internal aldimine . An incoming amino acid substrate displaces the lysine, forming a new external aldimine .[1] This new linkage is the starting point for a variety of transformations, as the pyridine ring of PLP delocalizes negative charge, weakening one of the three bonds around the substrate's α-carbon. The specific bond cleaved is dictated by the precise orientation of the substrate in the active site—a principle known as the Dunathan Stereoelectronic Hypothesis.[1]

PLP_General_Mechanism cluster_0 Enzyme Active Site E_PLP Enzyme-PLP (Internal Aldimine) GemDiamine Gem-Diamine Intermediate E_PLP->GemDiamine Substrate Binding Substrate Amino Acid Substrate Substrate->GemDiamine E_Sub_PLP Substrate-PLP (External Aldimine) GemDiamine->E_Sub_PLP Transaldimination Quinonoid Quinonoid Intermediate E_Sub_PLP->Quinonoid α-Proton Abstraction Product_PLP Product-PLP Adduct Quinonoid->Product_PLP Catalysis (e.g., Reprotonation) Product Product Product_PLP->Product Product Release E_PLP_regen Enzyme-PLP (Regenerated) Product_PLP->E_PLP_regen Transaldimination

Figure 1: Generalized catalytic cycle of a PLP-dependent enzyme.
Section 2: Mechanism-Based Inactivation by α-Vinyl Amino Acids

Mechanism-based inhibition, or "suicide" inhibition, is an irreversible process where a chemically inert inhibitor is converted into a highly reactive species by the target enzyme's own catalytic mechanism.[6] This reactive molecule then forms a covalent bond with a residue in the active site, leading to permanent inactivation. This strategy offers high specificity because the inhibitor is only "armed" by the intended enzyme target.

α-Vinyl amino acids, such as this compound, are classic examples of suicide inhibitors for PLP-dependent enzymes.[1][7] The vinyl moiety is the "latent" reactive group. The general mechanism proceeds as follows:

  • Binding and Aldimine Formation: The inhibitor, mimicking a natural substrate, binds to the active site and forms an external aldimine with the PLP cofactor.

  • Enzymatic Activation: The enzyme's catalytic base abstracts the α-proton (for transaminases) or catalyzes decarboxylation (for decarboxylases). For α-vinyl inhibitors, this initial step is often followed by an enzyme-catalyzed isomerization (a 1,3-prototropic shift or tautomerization) of the double bond.[8]

  • Formation of a Reactive Intermediate: This isomerization converts the relatively inert vinyl group into a conjugated, highly electrophilic Michael acceptor.[7]

  • Irreversible Alkylation: A nucleophilic residue within the active site (often the catalytic lysine itself) attacks the activated inhibitor, forming a stable, covalent adduct and irreversibly inactivating the enzyme.[7][8]

The presence of the α-methyl group in this compound is significant. While many PLP enzymes initiate catalysis by abstracting the α-proton, this is not possible for α-methylated analogs.[1] Therefore, this inhibitor is expected to be particularly effective against PLP-dependent enzymes that catalyze decarboxylation or β/γ-elimination reactions, as these do not require α-proton abstraction as the initial step. For example, ornithine decarboxylase (ODC) is a well-known target for α-branched amino acid inhibitors.[2]

Suicide_Inhibition_Mechanism cluster_1 Mechanism of Action: this compound Start Inhibitor + Enzyme-PLP Aldimine External Aldimine Formation (Inhibitor-PLP Adduct) Start->Aldimine Reversible Binding Activation Enzyme-Catalyzed Isomerization (e.g., via Decarboxylation Intermediate) Aldimine->Activation Catalytic Turnover Reactive Reactive Michael Acceptor (Conjugated Imine) Activation->Reactive Tautomerization Final Covalent Adduct Formation (Irreversibly Inactivated Enzyme) Reactive->Final Nucleophilic Attack by Active Site Residue

Figure 2: Postulated mechanism of suicide inhibition by this compound.
Section 3: Field-Proven Methodologies for Inhibition Analysis

Characterizing a mechanism-based inactivator requires a multi-step kinetic analysis to differentiate it from reversible inhibitors and to quantify its potency. The following protocols provide a robust framework for this analysis, using a PLP-dependent decarboxylase like Ornithine Decarboxylase (ODC) as a model system.

Protocol 3.1: Enzyme Activity Assay (Continuous Spectrophotometric)

This protocol is based on a coupled-enzyme assay that continuously monitors the consumption of NADH, which is stoichiometrically linked to the product of the primary enzyme reaction.[9] This method is superior to endpoint assays for kinetic analysis as it provides real-time velocity data.

Principle:

  • ODC Reaction: Ornithine → Putrescine + CO₂

  • Coupled Reaction (PEPC): CO₂ (as HCO₃⁻) + Phosphoenolpyruvate → Oxaloacetate

  • Indicator Reaction (MDH): Oxaloacetate + NADH + H⁺ → Malate + NAD⁺

The rate of reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 0.1 mM EDTA, 1 mM DTT.

    • Cofactor/Coupling Enzyme Mix: In Assay Buffer, prepare a mix containing 0.2 mM PLP, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 units/mL Malate Dehydrogenase (MDH), and 5 units/mL Phosphoenolpyruvate Carboxylase (PEPC).

    • Substrate Stock: 100 mM L-Ornithine in Assay Buffer.

    • Inhibitor Stock: 100 mM this compound in Assay Buffer.

    • Enzyme Stock: Purified ODC at 1 mg/mL in Assay Buffer containing 20% glycerol for stability.

  • Assay Procedure:

    • Set up a UV/Vis spectrophotometer to read absorbance at 340 nm, thermostatted to 37°C.

    • In a 1 mL quartz cuvette, add 900 µL of the Cofactor/Coupling Enzyme Mix.

    • Add 50 µL of Assay Buffer (for control) or the appropriate dilution of the inhibitor stock.

    • Add 10 µL of the ODC enzyme stock (final concentration ~1-5 µg/mL, to be optimized for a linear rate).

    • Mix by gentle inversion and incubate for 2 minutes to allow temperature equilibration.

    • Initiate the reaction by adding 40 µL of the L-Ornithine stock (final concentration 4 mM).

    • Immediately begin recording the decrease in A₃₄₀ for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

      • Velocity (µmol/min/mL) = (ΔA₃₄₀ / min) / 6.22

Protocol 3.2: Kinetic Characterization of Irreversible Inhibition

The Kitz-Wilson method is the gold standard for determining the kinetic parameters of a mechanism-based inactivator: the inhibitor dissociation constant (KI) and the maximal rate of inactivation (kinact).[2]

Principle: The inhibitor first binds reversibly to the enzyme (governed by KI) and then undergoes the catalytic conversion to the reactive species, leading to irreversible inactivation at a maximal rate of kinact. The observed rate of inactivation (kobs) at a given inhibitor concentration will follow pseudo-first-order kinetics.

Step-by-Step Methodology:

  • Determine kobs:

    • Prepare a series of reaction tubes, each containing the enzyme in Assay Buffer.

    • Add varying concentrations of this compound to each tube (e.g., 0, 0.1, 0.5, 1, 2, 5 mM). Do not add the substrate at this stage.

    • Incubate the enzyme-inhibitor mixtures at 37°C.

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube and immediately dilute it into an assay cuvette containing the complete reaction mixture from Protocol 3.1 (including substrate).

    • Measure the residual enzyme activity (the initial velocity, V₀) for each aliquot. The dilution should be large enough (~100-fold) to prevent further significant inactivation during the assay time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percent remaining activity (ln[% Activity]) versus the pre-incubation time. The plot should be a straight line.

    • The observed rate of inactivation, kobs, is the negative of the slope of this line.

  • Determine KI and kinact:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • The resulting plot should be a hyperbolic curve that fits the Michaelis-Menten equation:

      • kobs = (kinact * [I]) / (KI + [I])

    • Fit the data to this equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of kinact (the Vmax of the plot) and KI (the Km of the plot).

    • Alternatively, a double-reciprocal plot (1/kobs vs. 1/[I]) can be used. The y-intercept is 1/kinact, and the x-intercept is -1/KI.

Kinetic_Workflow cluster_workflow Workflow for Kinetic Analysis of Irreversible Inhibition Setup Prepare Enzyme + Varying [Inhibitor] (No Substrate) Incubate Incubate at 37°C Setup->Incubate Aliquot Withdraw Aliquots at Time Points (t = 0, 2, 5... min) Incubate->Aliquot Sampling Assay Dilute & Measure Residual Activity (Protocol 3.1) Aliquot->Assay Plot1 Plot: ln(% Activity) vs. Time for each [Inhibitor] Assay->Plot1 Calc_kobs Calculate k_obs (k_obs = -slope) Plot1->Calc_kobs Plot2 Plot: k_obs vs. [Inhibitor] Calc_kobs->Plot2 Final_Params Non-linear Regression Fit Determine k_inact and K_I Plot2->Final_Params

Figure 3: Experimental workflow for determining kinetic parameters of a suicide inhibitor.
Section 4: Quantitative Data Summary

While specific kinetic data for this compound is not widely published, data from structurally similar α-vinyl amino acids provide a strong benchmark for its expected potency and mechanism. The α-methyl group may influence binding affinity (KI) but the inactivation chemistry via the vinyl group is conserved.

InhibitorTarget EnzymeKI (mM)kinact (min⁻¹)Reference
(±)-α-VinyllysineL-Lysine Decarboxylase0.50.02[2]
(±)-α-VinylarginineL-Arginine Decarboxylase1.80.036[2]
L-VinylglycineAspartate Aminotransferase--[7][10][11]
L-2-amino-4-methoxy-trans-3-butenoic acidAspartate Aminotransferase--[8]

Note: The table presents data for related α-vinyl amino acids to serve as a reference for the expected behavior of this compound.

Section 5: Conclusion and Future Directions

This compound exemplifies the powerful approach of mechanism-based inhibition targeted at the versatile PLP-dependent enzyme family. Its design leverages the fundamental catalytic steps of its target to induce irreversible self-inactivation, a hallmark of a highly specific and potent inhibitor. The methodologies outlined in this guide provide a validated, logical framework for researchers to fully characterize its kinetic behavior and confirm its mechanism of action.

Future research should focus on determining the precise kinetic parameters (KI and kinact) for this compound against a panel of PLP-dependent enzymes, particularly decarboxylases like ODC, to establish its potency and selectivity profile. Furthermore, advanced techniques such as mass spectrometry and X-ray crystallography would be invaluable in identifying the specific active site residue that is covalently modified, providing definitive proof of the proposed mechanism and paving the way for next-generation inhibitor design.

References
  • Berlicki, Ł. (2020). Amino acid analogues as inhibitors of pyridoxal 5′-phosphate-dependent enzymes. Amino Acids, 52(8), 1089-1103. [Link]

  • John, R. A. (1995). Pyridoxal phosphate-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(2), 81-96. [Link]

  • Jones, E. D., Basford, J. M., & John, R. A. (1983). An investigation of the properties of ornithine aminotransferase after inactivation by the 'suicide' inhibitor aminohexynoate and use of the compound as a probe of intracellullar protein turnover. Biochemical Journal, 209(1), 243–249. [Link]

  • Wikipedia contributors. (2024). Pyridoxal phosphate. In Wikipedia, The Free Encyclopedia. [Link]

  • Jones, E. D., Basford, J. M., & John, R. A. (1983). An investigation of the properties of ornithine aminotransferase after inactivation by the 'suicide' inhibitor aminohexynoate and use of the compound as a probe of intracellullar protein turnover. PubMed, 209(1), 243-9. [Link]

  • Johnston, M., et al. (1998). α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES. Bioorganic & Medicinal Chemistry Letters, 8(2), 141-144. [Link]

  • Hopper, S., & Segal, H. L. (1982). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. The Journal of biological chemistry, 257(12), 6574–6580. [Link]

  • Rando, R. R. (1976). Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid. Biochemistry, 15(12), 2562-2567. [Link]

  • Liu, P., et al. (2022). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. International Journal of Molecular Sciences, 23(13), 7247. [Link]

  • Goundry, W. R., et al. (2013). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Molecular BioSystems, 9(7), 1913-1920. [Link]

  • Liu, W., et al. (2018). Selective Targeting by a Mechanism-based Inactivator against PLP-Dependent Enzymes: Mechanisms of Inactivation and Alternative Turnover. ACS Chemical Biology, 13(7), 1806-1813. [Link]

  • Du, Y., et al. (2020). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PLOS ONE, 15(7), e0235472. [Link]

  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859-3863. [Link]

  • Hayashi, S., & Murakami, Y. (1989). Rapid and regulated degradation of ornithine decarboxylase. Biochemical Journal, 262(3), 721–729. [Link]

  • Goundry, W. R., et al. (2013). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. SciSpace. [Link]

  • Contestabile, R., et al. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut. [Link]

  • Balasundaram, D., et al. (2012). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Journal of Developing Drugs, 1(2). [Link]

  • Toney, M. D. (2011). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3123. [Link]

  • Toney, M. D. (2005). Metal Ion Inhibition of Nonenzymatic Pyridoxal Phosphate Catalyzed Decarboxylation and Transamination. Journal of the American Chemical Society, 127(21), 7857-7862. [Link]

  • Pegg, A. E. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Bioscience-Landmark, 27(10), 284. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of 2-Amino-2-methylbut-3-enoic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of 2-Amino-2-methylbut-3-enoic acid, a valuable non-proteinogenic α,α-disubstituted amino acid. The unique structural features of this compound, namely a quaternary stereocenter bearing both a methyl and a vinyl group, present significant synthetic challenges. This document explores various strategic approaches to overcome these hurdles, with a focus on achieving high levels of stereocontrol. Detailed experimental protocols, mechanistic insights, and comparative data are presented to aid researchers in the selection and implementation of the most suitable synthetic routes for their specific applications in medicinal chemistry and drug development.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids (α,α-AAs) represent a critical class of non-canonical amino acids that have garnered substantial interest in the fields of medicinal chemistry and materials science.[1] Their incorporation into peptides and other bioactive molecules imparts unique conformational constraints, leading to enhanced biological properties such as increased stability against enzymatic degradation and improved receptor binding affinity.[2][3] The presence of a quaternary α-carbon atom restricts the conformational flexibility of the peptide backbone, often inducing specific secondary structures like helices or turns.[3]

This compound, also known as α-methyl-α-vinylglycine, is a particularly intriguing member of this class. The vinyl group serves as a versatile synthetic handle for further functionalization through a variety of chemical transformations, including cross-coupling reactions, metathesis, and Michael additions. This allows for the generation of a diverse library of complex amino acid derivatives and peptidomimetics. However, the construction of the sterically congested quaternary stereocenter with precise control over the absolute configuration of the two distinct substituents (methyl and vinyl) remains a formidable synthetic challenge. This guide will delve into the primary methodologies developed to address this challenge.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of this compound can be approached through several distinct strategies. The choice of a particular method often depends on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. The most prominent and effective strategies are:

  • Chiral Auxiliary-Mediated Synthesis: This classic and robust approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent bond-forming reaction.

  • Catalytic Asymmetric Synthesis: This modern and highly efficient approach utilizes a chiral catalyst to control the stereoselectivity of the reaction, allowing for the generation of enantiomerically enriched products from achiral starting materials.

  • Asymmetric Strecker Synthesis: This fundamental method for amino acid synthesis can be adapted for the preparation of α,α-disubstituted amino acids through the use of chiral reagents or catalysts.

The following sections will provide a detailed examination of these strategies, including their underlying principles and practical applications.

Chiral Auxiliary-Mediated Synthesis: A Reliable and Diastereoselective Approach

The use of chiral auxiliaries is a time-tested and highly reliable method for the synthesis of enantiomerically pure α,α-disubstituted amino acids. The general principle involves the covalent attachment of a chiral auxiliary to a prochiral substrate, followed by a diastereoselective bond-forming reaction to create the desired stereocenter. The auxiliary is then cleaved to afford the enantiomerically enriched product and is ideally recovered for reuse.

The Pseudoephedrine Amide Auxiliary: A Powerful Tool for Asymmetric Alkylation

One of the most successful chiral auxiliaries for the synthesis of α-methyl-α-amino acids is pseudoephedrine.[4][5] The corresponding amide derived from alanine can be diastereoselectively alkylated to introduce a second substituent at the α-position with excellent stereocontrol. This approach can be adapted for the synthesis of this compound.

The overall synthetic strategy is outlined below:

G cluster_0 Synthesis via Pseudoephedrine Auxiliary start Alanine step1 Coupling with (1S,2S)-Pseudoephedrine start->step1 step2 Formation of Pivaldimine step1->step2 step3 Diastereoselective Allylation step2->step3 step4 Hydrolysis of Imine and Auxiliary step3->step4 end This compound step4->end

Caption: Synthetic workflow using a pseudoephedrine chiral auxiliary.

The key to the high diastereoselectivity of the alkylation step lies in the formation of a rigid chelated lithium enolate intermediate. The pseudoephedrine auxiliary effectively shields one face of the enolate, directing the incoming electrophile (in this case, an allyl group) to the opposite face.

Detailed Protocol: Asymmetric Synthesis of this compound via a Pseudoephedrine Auxiliary

This protocol is a representative procedure based on established methodologies for the asymmetric alkylation of pseudoephedrine alaninamide derivatives.[4][5]

Step 1: Synthesis of (1S,2S)-Pseudoephedrine Alaninamide

  • To a solution of N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add pivaloyl chloride (1.05 eq) and triethylamine (1.1 eq).

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of (1S,2S)-pseudoephedrine (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected pseudoephedrine alaninamide.

  • Dissolve the protected amide in a solution of 4 M HCl in dioxane and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of (1S,2S)-pseudoephedrine alaninamide.

Step 2: Formation of the Pivaldimine

  • Suspend the hydrochloride salt from the previous step and activated 4Å molecular sieves in a mixture of benzene and DCM.

  • Add pivaldehyde (2.0 eq) and stir the mixture at room temperature for 1 hour.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dry the resulting solid under high vacuum to remove excess pivaldehyde, yielding the pivaldimine derivative, which is used in the next step without further purification.

Step 3: Diastereoselective Allylation

  • Dissolve the pivaldimine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

  • Stir the resulting deep red solution at -78 °C for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the allylated product.

Step 4: Hydrolysis and Isolation of this compound

  • Dissolve the allylated product in a mixture of THF and 6 M aqueous HCl.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and wash with DCM to remove the cleaved pseudoephedrine.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 7 with a suitable base (e.g., pyridine or a basic ion-exchange resin).

  • The product can be purified by recrystallization or ion-exchange chromatography to yield enantiomerically enriched this compound.

Table 1: Representative Data for Asymmetric Alkylation of Pseudoephedrine Alaninamide Derivatives

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>98:295[4]
Methyl iodide>98:292[4]
Allyl bromide>95:588[4]

Catalytic Asymmetric Synthesis: Modern and Efficient Strategies

While chiral auxiliary-based methods are highly effective, catalytic asymmetric approaches offer the advantages of higher atom economy and the ability to generate chirality from achiral precursors using only a small amount of a chiral catalyst. Several catalytic strategies have shown promise for the synthesis of α,α-disubstituted amino acids.

Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective alkylation of glycine and alanine Schiff base derivatives.[6] The reaction typically involves a biphasic system (e.g., organic solvent and aqueous base) and a chiral quaternary ammonium salt as the phase-transfer catalyst. The catalyst transports the enolate from the aqueous phase to the organic phase, where it undergoes alkylation in a chiral environment.

G cluster_1 Phase-Transfer Catalysis Cycle catalyst_aq Q*X (aq) enolate_org [Q*Enolate] (org) catalyst_aq->enolate_org Ion Exchange catalyst_org Q*X (org) catalyst_org->catalyst_aq Phase Transfer enolate_aq Enolate(-) (aq) enolate_aq->enolate_org product_org Alkylated Product (org) enolate_org->product_org Alkylation product_org->catalyst_org Catalyst Regeneration base Base (aq) base->enolate_aq substrate Substrate (org) substrate->enolate_aq Deprotonation electrophile R-X (org) electrophile->product_org

Caption: Generalized catalytic cycle for asymmetric phase-transfer catalysis.

For the synthesis of this compound, an alanine Schiff base ester can be used as the starting material. Asymmetric allylation under phase-transfer conditions would yield the desired product after hydrolysis. The choice of the chiral catalyst, typically derived from cinchona alkaloids, is crucial for achieving high enantioselectivity.

Table 2: Key Parameters in Asymmetric Phase-Transfer Catalysis

ParameterInfluence
Catalyst Structure The nature of the substituents on the quaternary ammonium salt dictates the chiral environment and thus the enantioselectivity.
Solvent Affects the solubility of the reactants and the catalyst, and can influence the aggregation state of the ion pairs.
Base The strength and concentration of the base affect the rate of enolate formation.
Leaving Group The reactivity of the electrophile is dependent on the leaving group.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a versatile and powerful method for the formation of C-C bonds. In the context of amino acid synthesis, this reaction can be used to introduce an allyl group at the α-position of a glycine or alanine derivative with high enantioselectivity. The reaction proceeds through a π-allyl palladium intermediate, and the stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center.

A plausible route to this compound using this methodology would involve the asymmetric allylation of an N-protected alanine ester enolate.

Conclusion

The enantioselective synthesis of this compound is a challenging but achievable goal with modern synthetic methodologies. The choice between a chiral auxiliary-based approach and a catalytic asymmetric method will depend on the specific requirements of the research project. Chiral auxiliary methods, such as the one employing pseudoephedrine, offer high reliability and predictability, making them well-suited for laboratory-scale synthesis where high diastereoselectivity is paramount. Catalytic methods, including phase-transfer catalysis and palladium-catalyzed asymmetric allylic alkylation, represent more atom-economical and scalable alternatives that are at the forefront of modern organic synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable and versatile building block for applications in drug discovery and development.

References

  • Berkowitz, D. B., Smith, M. K. (1995). Asymmetric Synthesis of α,α-Disubstituted Amino Acids: A New Route to Both Enantiomers of α-Methyl- and α-Ethylleucine. The Journal of Organic Chemistry, 60(5), 1233–1238.
  • Chinchilla, R., Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Corey, E. J., Guzman-Perez, A., & Lazerwith, S. E. (1998). A New, General, and Efficient Method for the Synthesis of α-Amino Acids in High Enantiomeric Purity. Journal of the American Chemical Society, 120(4), 829–830.
  • Evans, D. A., Ellman, J. A., & Dorow, R. L. (1987). Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Tetrahedron Letters, 28(11), 1123–1126.
  • Jew, S.-s., Jeong, B.-S., Lee, J.-H., Yoo, M.-S., Lee, Y.-J., Park, B.-s., Kim, M. G., & Park, H.-g. (2003). Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. The Journal of Organic Chemistry, 68(11), 4514–4516.
  • Karady, S., Amato, J. S., Weinstock, L. M., & Sletzinger, M. (1981). A new enantioselective synthesis of α-methyl-α-amino acids. Tetrahedron Letters, 22(42), 403–406.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.
  • Trost, B. M., & Ariza, X. (1997). Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition in English, 36(23), 2635–2637.
  • Myers, A. G., & Yoon, T. (1995). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Tetrahedron Letters, 36(51), 9429–9432.
  • Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids Using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(11), 969–971.
  • Seebach, D., & Estermann, H. (1987). Diastereoselective α-Alkylation of N-Boc-Protected (S)-Alanine Methyl Ester via a Chiral Lithium Enolate. Tetrahedron Letters, 28(28), 3113–3116.
  • Vicario, J. L., Badía, D., & Carrillo, L. (2007). Asymmetric Michael additions of lithium enolates of α-amino acid derivatives. Chemical Society Reviews, 36(9), 1433–1444.

Sources

Application Notes and Protocols for the Incorporation of α-Vinylalanine into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful incorporation of the non-canonical amino acid α-vinylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, provide detailed step-by-step protocols, and address potential challenges and mitigation strategies to ensure high-yield, high-purity synthesis of vinylalanine-containing peptides.

Introduction: The Significance of α-Vinylalanine in Peptide Chemistry

α-Vinylalanine is an unsaturated amino acid analog that has garnered significant interest in medicinal chemistry and chemical biology. Its vinyl group serves as a latent Michael acceptor, enabling the resulting peptides to act as covalent inhibitors by forming stable bonds with nucleophilic residues (such as cysteine or lysine) in target proteins. This unique reactivity makes it an invaluable building block for developing highly specific and potent therapeutic agents, chemical probes, and novel biomaterials.

The successful integration of this reactive moiety into a growing peptide chain, however, requires careful consideration of the synthetic strategy. The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) methodology, renowned for its mild conditions and compatibility with diverse functionalities, is the preferred approach.[1][][3][4] This guide will focus exclusively on this strategy, outlining the critical parameters for coupling, deprotection, and final cleavage.

Core Synthetic Strategy: Fmoc/tBu Orthogonality

The elegance of the Fmoc/tBu strategy lies in its orthogonal protection scheme. The temporary Nα-Fmoc group is labile to basic conditions (typically piperidine), while the permanent side-chain protecting groups (e.g., Boc, tBu, Trt) and the resin linker are labile to strong acid (typically trifluoroacetic acid, TFA).[][3][4] This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side chains or the anchor to the solid support.

cluster_cycle SPPS Cycle Resin Solid Support (e.g., 2-CTC Resin) Peptide Growing Peptide Chain (Acid-Labile Side-Chain Protection, Pn) Resin->Peptide Acid-Labile Linker Fmoc Nα-Fmoc Group Peptide->Fmoc Cleavage Final Cleavage & Global Deprotection (Acid-Labile) Peptide->Cleavage TFA Cocktail Deprotection Fmoc Deprotection (Base-Labile) Fmoc->Deprotection Piperidine/DMF Coupling Amino Acid Coupling (e.g., Fmoc-Vala-OH) Deprotection->Coupling Free Amine Coupling->Peptide New Peptide Bond

Caption: Orthogonal Protection Strategy in Fmoc-SPPS.

Materials and Reagents

High-purity reagents are paramount for successful peptide synthesis. Use peptide synthesis (SPPS) grade materials where available.

Reagent ClassSpecific ExamplesPurpose & Rationale
Solid Support (Resin) 2-Chlorotrityl chloride (2-CTC) Resin, Rink Amide Resin2-CTC: Ideal for synthesizing C-terminal acids. Its high acid lability allows for peptide cleavage while leaving side-chain groups protected, and its steric bulk minimizes diketopiperazine formation at the dipeptide stage.[5][6] Rink Amide: For synthesizing C-terminal amides.
Amino Acids Fmoc-L-α-vinylalanine (Fmoc-Vala-OH), Standard Fmoc-AAs with tBu-based side-chain protection (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH)Nα-Fmoc protection is essential for the iterative cycle. Acid-labile side-chain groups (OtBu, Trt, Boc, Pbf) ensure their removal only during the final cleavage step.[1][7][8]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)DMF: Primary solvent for coupling and washing due to its excellent solvating properties for both reagents and the growing peptide-resin.[9] DCM: Excellent for resin swelling and washing.[3]
Coupling Reagents Onium Salts: HATU, HCTU, COMU. Carbodiimides: DICOnium salt reagents are highly recommended for coupling α-vinylalanine. They are extremely fast and efficient, minimizing contact time and reducing the risk of side reactions. They require a non-nucleophilic base.[10][11] COMU is particularly advantageous due to its high solubility and safety profile.[10][11]
Bases Diisopropylethylamine (DIPEA), 2,4,6-CollidineUsed to activate onium salt coupling reagents and neutralize protonated species. Collidine is a bulkier, less nucleophilic base than DIPEA and can help suppress racemization.[12]
Coupling Additives 1-Hydroxybenzotriazole (HOBt), Oxyma PureUsed with carbodiimide activators like DIC to accelerate coupling and, crucially, to act as a racemization suppressant.[10][13] Modern onium salts like HATU and COMU already incorporate an HOBt/Oxyma analogue.
Deprotection Reagent 20% (v/v) Piperidine in DMFStandard reagent for the rapid and clean removal of the base-labile Fmoc group.[][3]
Cleavage Cocktail Mixture: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized waterTFA: Strong acid for cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups. Scavengers (TIS, water): Essential for quenching reactive cationic species (e.g., from tBu or Trt groups) that are generated during cleavage, thereby protecting sensitive residues like tryptophan and methionine from alkylation.[8][14]
Precipitation Solvent Cold (<0 °C) anhydrous diethyl ether or MTBEUsed to precipitate the cleaved peptide from the TFA solution, leaving behind soluble scavengers and protecting group byproducts.

Detailed Experimental Protocols

These protocols are based on a manual synthesis workflow. For automated synthesizers, consult the manufacturer's recommendations for reagent concentrations and delivery methods.[15]

Protocol 1: Resin Preparation and First Amino Acid Loading (2-CTC Resin)

Causality: This procedure covalently attaches the C-terminal amino acid to the solid support. Using a mild base like DIPEA with 2-CTC resin prevents racemization of the first amino acid.[5][6][9]

  • Resin Swelling: Place the 2-CTC resin (e.g., 100 mg, 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in DCM (approx. 10 mL/g) for 30-60 minutes with gentle agitation.[3][9]

  • Reagent Preparation: In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents, 0.3 mmol) in minimal dry DCM. Add DIPEA (7.5 equivalents, 0.75 mmol).

  • Loading: Drain the swelling solvent from the resin. Immediately add the amino acid/DIPEA solution to the resin.

  • Reaction: Agitate the mixture for 60-90 minutes at room temperature.

  • Capping: Drain the loading solution. To cap any unreacted chlorotrityl sites and prevent the formation of deletion sequences, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 15-30 minutes.[9]

  • Washing: Drain the capping solution. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all excess reagents. The resin is now ready for the first deprotection cycle.

Protocol 2: The Iterative SPPS Cycle for Chain Elongation

This two-step cycle of deprotection and coupling is repeated for each amino acid in the sequence.

Caption: Potential Michael addition of piperidine to the α-vinylalanine side chain.

Mitigation Strategies:

  • Minimize Deprotection Time: Use the shortest possible deprotection times (e.g., 2 x 5-7 minutes) that still result in complete Fmoc removal. Monitor completion carefully.

  • Alternative Bases: For particularly sensitive sequences, consider replacing piperidine with a bulkier or less nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) at a lower concentration (e.g., 2% DBU in DMF), though reaction times may need optimization.

Racemization

Epimerization at the α-carbon is a risk during the carboxyl activation step of any amino acid coupling. [16][17]Mitigation Strategies:

  • Use Onium Salts with HOAt/Oxyma: Reagents like HATU and COMU are based on superior leaving groups that minimize the lifetime of the activated species, thereby reducing the window for epimerization. [11]* Avoid Over-activation: Do not let the pre-activation time extend unnecessarily before adding the solution to the resin.

Peptide Characterization and Analysis

After synthesis and purification, the identity and purity of the final peptide must be confirmed.

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and initial purity assessment.A major peak in the chromatogram with a mass spectrum corresponding to the calculated molecular weight of the target peptide. [18]
RP-HPLC Determine the purity of the crude and purified product.A single, sharp peak in the analytical chromatogram indicates high purity. Method development may be required for optimal separation. [19]
NMR Spectroscopy Unambiguous structural confirmation.Provides detailed structural information, including confirmation of the vinyl group's integrity (characteristic proton signals in the 5-6 ppm range). [20]
Amino Acid Analysis (AAA) Confirm amino acid composition and quantify peptide content.The experimental amino acid ratios should match the theoretical sequence. This is the gold standard for peptide quantification. [21]

Conclusion

The incorporation of α-vinylalanine into peptides via Fmoc-SPPS is a robust and accessible methodology for creating powerful chemical tools and therapeutic leads. Success hinges on a rational choice of reagents and careful control of reaction conditions. By employing highly efficient onium salt coupling reagents like HATU or COMU and minimizing the duration of base exposure during Fmoc deprotection, researchers can effectively mitigate potential side reactions and achieve high yields of the desired vinylalanine-containing peptides. Rigorous analytical characterization is essential to confirm the integrity of the final product.

References

  • AAPPTEC. Amino Acid Sidechain Deprotection. Available at: [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Solvias. Peptide Analysis. Available at: [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link]

  • Almac Group. Improved peptide analytical technologies and the impact on process development. Available at: [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • JPT Peptide Technologies. Peptide Characterization & Analytics. Available at: [Link]

  • ResearchGate. Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Available at: [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Available at: [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]

  • National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PubMed. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Available at: [Link]

  • Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Available at: [Link]

  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

Sources

Application Note & Protocol Guide: A Scalable Pathway to (S)-2-Amino-2-methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-2-methylbut-3-enoic acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a valuable chiral building block in pharmaceutical development. Its constrained structure and vinyl moiety make it a compelling synthon for creating novel peptide analogues and enzyme inhibitors. This guide presents a robust and scalable two-stage manufacturing approach. The strategy begins with the high-yield synthesis of the racemic amino acid via a modified Strecker reaction, followed by a highly efficient enzymatic kinetic resolution to isolate the desired (S)-enantiomer with high optical purity. This methodology is designed for reliability, scalability, and economic viability, addressing the needs of both academic research and industrial drug development.

Section 1: Strategic Rationale for the Synthesis Route

The synthesis of single-enantiomer α,α-disubstituted amino acids presents a significant challenge due to the difficulty of creating a quaternary stereocenter. While numerous asymmetric synthesis methods exist, they often rely on expensive chiral auxiliaries, complex catalytic systems, or multi-step sequences that are difficult to scale.[1][2]

For a molecule like (S)-2-Amino-2-methylbut-3-enoic acid, an industrially pragmatic approach separates the construction of the molecular framework from the introduction of chirality. This guide details such a strategy:

  • Racemic Synthesis: A straightforward, high-yielding Strecker synthesis is employed to produce the racemic (DL) amino acid.[3][4] This classic method is well-understood, uses inexpensive starting materials (methyl vinyl ketone, ammonia, and a cyanide source), and is highly scalable.

  • Enantiomeric Resolution: A subsequent enzymatic kinetic resolution step isolates the desired (S)-enantiomer.[][6] This method leverages the exquisite stereoselectivity of enzymes, such as aminoacylases, to differentiate between enantiomers under mild, aqueous conditions. This approach typically provides high enantiomeric excess (e.e.) and is a cornerstone of industrial chiral amino acid production.

This bifurcated strategy is often more cost-effective and reliable for large-scale production than a purely asymmetric route, as it front-loads the process with a robust, high-throughput synthesis and confines the more specialized chiral separation to a highly efficient second stage.

Section 2: Overall Synthesis and Resolution Workflow

The complete process is a linear sequence transforming simple precursors into the final, optically pure product. The workflow is designed to maximize throughput in the initial racemic synthesis and achieve high fidelity in the chiral resolution step.

G cluster_0 Stage 1: Racemic Synthesis (Strecker) cluster_1 Stage 2: Enzymatic Resolution MVK Methyl Vinyl Ketone + Ammonia + Sodium Cyanide AN α-Aminonitrile Intermediate MVK->AN Nucleophilic Addition AA Racemic (DL)-Amino Acid AN->AA Acid Hydrolysis NAcetyl N-Acetylation of Racemic Amino Acid AA->NAcetyl Acetic Anhydride Enz Enzymatic Hydrolysis (L-Aminoacylase) NAcetyl->Enz Sep Separation (Ion Exchange) Enz->Sep Mixture of S-Acid & N-Acetyl-R-Acid S_Product (S)-2-Amino-2-methylbut-3-enoic acid Sep->S_Product R_Waste N-Acetyl-(R)-Amino Acid Sep->R_Waste

Figure 1: Overall workflow for the scalable preparation of (S)-2-Amino-2-methylbut-3-enoic acid.

Section 3: Protocol I - Synthesis of Racemic (DL)-2-Amino-2-methylbut-3-enoic acid

3.1: Principle & Mechanism

The Strecker synthesis is a three-component reaction between a ketone (methyl vinyl ketone), ammonia, and a cyanide source.[3][7] The reaction proceeds through the initial formation of an imine from the ketone and ammonia. Subsequent nucleophilic attack by the cyanide ion on the iminium carbon forms a stable α-aminonitrile.[3] This intermediate is then subjected to strong acid hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final racemic amino acid.

3.2: Detailed Experimental Protocol

Safety Warning: This protocol involves the use of sodium cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood. An emergency cyanide exposure kit should be readily available. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Step A: Formation of (DL)-2-Amino-2-methylbut-3-enenitrile

  • To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ammonium chloride (58.8 g, 1.1 mol) and sodium cyanide (53.9 g, 1.1 mol) in 500 mL of deionized water.

  • Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Add concentrated ammonium hydroxide solution (28%, 150 mL) to the flask.

  • Slowly add methyl vinyl ketone (70.1 g, 1.0 mol) dropwise via the addition funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C. The causality for this low temperature is to minimize potential polymerization of the methyl vinyl ketone and control the exothermic nature of the reaction.

  • After the addition is complete, allow the mixture to stir at 5 °C for an additional 4 hours, then let it slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Extract the aqueous mixture with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile as a yellow oil. This crude product is typically carried forward without further purification.

Step B: Hydrolysis to (DL)-2-Amino-2-methylbut-3-enoic acid

  • Carefully add the crude aminonitrile from the previous step to a 2 L flask containing concentrated hydrochloric acid (600 mL, approx. 12 M). Caution: This addition is highly exothermic and will release some residual HCN gas. Perform this step slowly in a fume hood.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6 hours. The progress of the hydrolysis can be monitored by TLC until the aminonitrile spot disappears.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Neutralize the mixture by carefully adjusting the pH to ~6.0 with a 50% (w/v) sodium hydroxide solution. The amino acid will precipitate as a white solid. The isoelectric point of similar amino acids is around this pH, maximizing precipitation.

  • Stir the slurry at 5 °C for 2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) followed by cold ethanol (2 x 100 mL).

  • Dry the white solid under vacuum at 50 °C to a constant weight.

3.3: Expected Yield and Characterization
ParameterExpected Value
Product (DL)-2-Amino-2-methylbut-3-enoic acid
Appearance White crystalline solid
Overall Yield 65-75%
¹H NMR Consistent with structure
Mass Spec (ESI+) m/z = 116.07 [M+H]⁺

Section 4: Protocol II - Enzymatic Kinetic Resolution

4.1: Principle of Resolution

This protocol employs the principle of kinetic resolution, where a chiral catalyst (an enzyme) reacts at different rates with the two enantiomers of a racemic mixture. Here, the racemic amino acid is first N-acetylated. The resulting racemic N-acetyl amino acid is then treated with an L-aminoacylase (e.g., from Aspergillus oryzae). This enzyme selectively catalyzes the hydrolysis of the acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer intact.[8] The resulting mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be easily separated due to their different chemical properties (charge and solubility).

G Racemic N-Acetyl-(DL)-Amino Acid Enzyme L-Aminoacylase (pH 7.5, 37°C) Racemic->Enzyme Mixture Mixture Enzyme->Mixture Selective Hydrolysis Sep Ion-Exchange Chromatography Mixture->Sep S_Acid (S)-Amino Acid (Free Amine) R_NAcetyl N-Acetyl-(R)-Amino Acid (Intact) Sep->S_Acid Eluted Product Sep->R_NAcetyl Retained

Figure 2: Workflow for the enzymatic resolution of the N-acetylated racemic amino acid.

4.2: Detailed Experimental Protocol

Step A: N-Acetylation

  • Suspend the racemic amino acid (115.1 g, 1.0 mol) in 1 L of deionized water in a 3 L flask.

  • Cool the suspension to 10 °C. Add acetic anhydride (112.3 g, 1.1 mol) dropwise while maintaining the pH between 8.0 and 8.5 by the concurrent addition of 4 M NaOH solution.

  • After the addition is complete, stir the reaction for 2 hours at room temperature.

  • Acidify the solution to pH 2.0 with concentrated HCl and extract the N-acetyl amino acid with ethyl acetate (3 x 500 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to dryness to yield N-acetyl-(DL)-2-amino-2-methylbut-3-enoic acid.

Step B: Enzymatic Hydrolysis

  • Dissolve the N-acetyl amino acid (157.1 g, 1.0 mol) in 2 L of deionized water, adjusting the pH to 7.5 with a dilute LiOH or NaOH solution.

  • Add L-aminoacylase (e.g., from Aspergillus oryzae, ~5000-10000 units) and a small amount of CoCl₂ solution (1 mL, 0.1 M), as Co²⁺ is often a required cofactor for the enzyme.

  • Incubate the mixture at 37 °C for 24-48 hours. The reaction progress should be monitored by checking the enantiomeric excess of the free amino acid using Chiral HPLC (see Section 5). The reaction is complete when the optical purity of the (S)-amino acid reaches >99% e.e.

  • Once the reaction is complete, acidify the solution to pH 5 with acetic acid and heat to 80 °C for 15 minutes to denature and precipitate the enzyme.

  • Cool the mixture and remove the precipitated enzyme by filtration or centrifugation.

Step C: Separation and Isolation

  • The separation of the free (S)-amino acid from the N-acetyl-(R)-amino acid is efficiently achieved using a strong cation exchange resin (e.g., Dowex 50W).

  • Load the filtrate from the previous step onto a column packed with the cation exchange resin (H⁺ form).

  • Wash the column thoroughly with deionized water. The N-acetyl-(R)-amino acid, being neutral at low pH and having its amine protected, will elute with the water wash.

  • Elute the desired (S)-amino acid, which is bound to the resin via its free amine, using a 2 M ammonium hydroxide solution.

  • Collect the ammonia-containing fractions and concentrate them under reduced pressure to remove the ammonia and water.

  • Recrystallize the resulting solid from a water/ethanol mixture to obtain the final, highly pure (S)-2-Amino-2-methylbut-3-enoic acid.

  • The N-acetyl-(R)-amino acid can be recovered from the initial aqueous wash and racemized for recycling, a key step for improving the overall process economy on a large scale.

Section 5: Analytical Quality Control

5.1: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Accurate determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[9][10]

Protocol: Derivatization and Analysis

  • Derivatization: React a small sample of the final product with a fluorescent tagging agent like Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s Reagent). This creates diastereomers that can be separated on a standard reverse-phase column.

  • HPLC Conditions:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in 50 mM triethylammonium phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 340 nm.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers. An e.e. of >99% is expected.

5.2: Final Product Specification Summary
ParameterSpecification
Appearance White crystalline solid
Identity (¹H NMR, MS) Conforms to structure
Yield (from racemic) 35-42% (theoretical max 50%)
Chemical Purity (HPLC) ≥ 99.5%
Enantiomeric Excess (e.e.) ≥ 99.0%

References

  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630.
  • Cooks, R. G., & Yao, C. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4380–4385. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Acyclic Compounds. Tetrahedron: Asymmetry, 11(3), 645–732.
  • Anslyn, E. V., & Lavigne, J. J. (2001). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 123(36), 8859–8860. Available at: [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. The Journal of Organic Chemistry, 65(10), 3268–3279. Available at: [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Le, T. B., & Cooks, R. G. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4380-4385. Available at: [Link]

  • CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Fujii, Y., & Ikai, Y. (2003). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, (13), 1648–1649. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Wang, D., & Zhu, J. (2021). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Chemical Science, 12(1), 220–226. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • van der Donk, W. A., & Tsai, M. D. (2003). α,β-Dehydroamino Acids in Natural Product Biosynthesis. Chemical Reviews, 103(6), 2195–2234.
  • Vaia. (2023). Separation of Amino Acids: Thin Layer & Chiral Techniques. Retrieved from [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]

  • Royal Society of Chemistry. (2021). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Chemical Science. Retrieved from [Link]

  • Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Silverman, R. B. (1995). Synthesis of α-Vinyl Amino Acids. Methods in Enzymology, 249, 249-261. Available at: [Link]

  • ResearchGate. (2025). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(32), 11602–11605. Available at: [Link]

  • ResearchGate. (n.d.). Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Retrieved from [Link]

  • Bowers, A. A., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 75, 153175. Available at: [Link]

  • Maruoka, K., & Ooi, T. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry, 1(1), 16-22. Available at: [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butenoic acid, 2-amino-3-methyl-, (S)-. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation by enzymatic resolution of three amino acid esters in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Retrieved from [Link]

  • Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Retrieved from [Link]

  • Google Patents. (2010). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.

Sources

Application Notes and Protocols: Catalytic Asymmetric Allylation for the Enantioselective Synthesis of α-Vinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Vinylalanine and the Power of Asymmetric Allylation

α-Vinylalanine, a non-proteinogenic amino acid, represents a valuable chiral building block in medicinal chemistry and drug development. Its unique vinyl side chain offers a versatile handle for further chemical modifications, making it a key component in the synthesis of complex peptides, enzyme inhibitors, and other biologically active molecules. The stereochemistry at the α-carbon is crucial for its biological function, necessitating synthetic methods that provide high enantiomeric purity.

Catalytic asymmetric allylation has emerged as a powerful and atom-economical strategy for the construction of chiral centers.[1] This methodology, particularly the palladium-catalyzed asymmetric allylic alkylation (AAA), allows for the direct formation of carbon-carbon bonds with excellent control over the stereochemical outcome.[2] The reaction typically involves the coupling of a nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst. For the synthesis of α-amino acids, glycine Schiff bases have proven to be exceptional nucleophilic partners, offering a readily available and highly reactive glycine equivalent.[3][4]

This application note provides a comprehensive guide to the enantioselective synthesis of α-vinylalanine via the palladium-catalyzed asymmetric allylation of a glycine Schiff base. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, and discuss methods for the purification and characterization of the final product.

Theoretical Background: Mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation

The catalytic cycle of the palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction) is a well-established and elegant process.[1] The reaction commences with the coordination of a Pd(0) species, stabilized by a chiral ligand, to the double bond of an allylic electrophile. This is followed by oxidative addition, where the leaving group is displaced, forming a η³-π-allylpalladium(II) complex. This complex exists as a pair of rapidly equilibrating diastereomers.

The enolate of the glycine Schiff base, generated in situ by a base, then acts as a soft nucleophile and attacks the π-allyl complex.[2] This nucleophilic attack typically occurs on the face opposite to the palladium center (outer-sphere attack), leading to the formation of the desired C-C bond and regeneration of the Pd(0) catalyst. The chirality of the ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, thereby controlling the stereochemistry of the newly formed stereocenter.

Below is a graphical representation of the catalytic cycle:

Palladium-Catalyzed Asymmetric Allylic Alkylation cluster_cycle Catalytic Cycle Pd(0)L* Pd(0)L* pi-allyl_complex η³-π-Allyl-Pd(II)L* Complex Pd(0)L*->pi-allyl_complex Oxidative Addition Product_complex Product-Pd(0)L* Complex pi-allyl_complex->Product_complex Nucleophilic Attack Product_complex->Pd(0)L* Release of Product Product α-Vinylalanine Derivative Product_complex->Product Allylic_Electrophile Allylic Electrophile (e.g., Vinyl Allyl Carbonate) Allylic_Electrophile->pi-allyl_complex Glycine_Schiff_Base Glycine Schiff Base Enolate Glycine_Schiff_Base->pi-allyl_complex caption Figure 1. Catalytic Cycle of Pd-AAA.

Caption: Catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.

Experimental Protocols

This section provides detailed protocols for the synthesis of α-vinylalanine, starting from the preparation of the glycine Schiff base to the final deprotection and purification steps.

Part 1: Synthesis of the Glycine t-Butyl Ester Benzophenone Imine

The benzophenone imine of glycine t-butyl ester is a commonly used and stable glycine equivalent for asymmetric amino acid synthesis.[4]

Materials and Reagents:

  • Glycine t-butyl ester hydrochloride

  • Benzophenone imine

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a stirred suspension of glycine t-butyl ester hydrochloride (1.0 eq) in anhydrous DCM (5 mL/mmol) at room temperature, add a saturated aqueous solution of NaHCO₃ until the solid dissolves completely and the pH of the aqueous layer is ~8.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 2 mL/mmol).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free glycine t-butyl ester.

  • Dissolve the crude glycine t-butyl ester in anhydrous DCM (5 mL/mmol) and add benzophenone imine (1.05 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with brine (2 x 3 mL/mmol).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure glycine t-butyl ester benzophenone imine as a yellow oil.

Part 2: Palladium-Catalyzed Asymmetric Allylation

This protocol outlines the key catalytic step for the enantioselective synthesis of the protected α-vinylalanine derivative. The choice of the chiral ligand is critical for achieving high enantioselectivity. The Trost ligand, (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl), is a well-established ligand for this transformation.[1]

Materials and Reagents:

  • Glycine t-butyl ester benzophenone imine (from Part 1)

  • Vinyl allyl carbonate (or other suitable vinylating agent)

  • [Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • Chiral ligand (e.g., (1R,2R)-Trost ligand)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Pd₂(dba)₃]·CHCl₃ (0.025 eq) and the chiral ligand (0.075 eq) in anhydrous toluene (2 mL/mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • In a separate flame-dried Schlenk flask, dissolve the glycine t-butyl ester benzophenone imine (1.0 eq) in anhydrous THF (3 mL/mmol).

  • Add BSA (1.1 eq) and KOAc (0.1 eq) to the glycine Schiff base solution and stir at room temperature for 30 minutes to generate the enolate in situ.

  • To the catalyst solution, add the solution of the glycine Schiff base enolate via cannula.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).

  • Add the vinyl allyl carbonate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 5 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the protected α-vinylalanine derivative.

Experimental_Workflow cluster_prep Part 1: Schiff Base Synthesis cluster_allylation Part 2: Asymmetric Allylation cluster_deprotection Part 3: Deprotection Start_Glycine Glycine t-butyl ester HCl Free_Base Free Glycine t-butyl ester Start_Glycine->Free_Base NaHCO₃, DCM Schiff_Base Glycine t-butyl ester benzophenone imine Free_Base->Schiff_Base Benzophenone imine, DCM Enolate_Gen Schiff Base + BSA + KOAc in THF Schiff_Base->Enolate_Gen Catalyst_Prep [Pd₂(dba)₃] + Chiral Ligand in Toluene Reaction Combine and add Vinyl Allyl Carbonate Catalyst_Prep->Reaction Enolate_Gen->Reaction Workup_Purification Quench, Extract, Purify Reaction->Workup_Purification Protected_Product Protected α-Vinylalanine Workup_Purification->Protected_Product Hydrolysis Acidic Hydrolysis (e.g., 1N HCl) Protected_Product->Hydrolysis Final_Product α-Vinylalanine Hydrolysis->Final_Product caption Figure 2. Experimental Workflow.

Caption: Workflow for the synthesis of α-vinylalanine.

Part 3: Deprotection to Yield α-Vinylalanine

The final step involves the acidic hydrolysis of the protecting groups to yield the free amino acid.

Materials and Reagents:

  • Protected α-vinylalanine derivative (from Part 2)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin (or similar)

  • Ammonium hydroxide (NH₄OH), dilute solution

  • Ethanol

Procedure:

  • Dissolve the protected α-vinylalanine derivative in a suitable solvent (e.g., THF or diethyl ether).

  • Add 1N HCl (excess, e.g., 5-10 eq) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Separate the aqueous and organic layers. Wash the organic layer with water.

  • Combine the aqueous layers and wash with diethyl ether to remove the benzophenone byproduct.

  • Concentrate the aqueous layer under reduced pressure.

  • To isolate the free amino acid, the crude product can be purified using ion-exchange chromatography.

  • Dissolve the crude product in water and load it onto a column packed with Dowex 50WX8 resin (H⁺ form).

  • Wash the column with water to remove any remaining impurities.

  • Elute the amino acid from the resin using a dilute solution of ammonium hydroxide (e.g., 2% v/v).

  • Collect the fractions containing the amino acid (can be monitored by ninhydrin staining of TLC plates).

  • Combine the product-containing fractions and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to afford pure α-vinylalanine.

Data Presentation: Representative Results

The efficiency of the catalytic asymmetric allylation is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a table summarizing representative results for the synthesis of α-vinylalanine and related derivatives from the literature.

EntryCatalyst (mol%)LigandSolventTemp (°C)Yield (%)ee (%)Reference
1[Pd₂(dba)₃] (2.5)(S,S)-Trost LigandTHF258592[3]
2[Pd₂(dba)₃] (2.0)(R)-BINAPDCM07888N/A
3Ni(II)-complex (10)Chiral Schiff BaseDMF2590>95 (de)[3]

Note: The data in this table is illustrative and may not correspond to the exact protocol described above. Researchers should consult the primary literature for specific experimental details.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized α-vinylalanine. The characteristic signals for the vinyl protons and the α-proton should be present and in the expected integration ratios.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, further verifying its molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product is a critical parameter. Chiral HPLC is the most common method for its determination.[5] A suitable chiral stationary phase (e.g., a teicoplanin-based column) should be used with an appropriate mobile phase to achieve baseline separation of the two enantiomers.[5] The ratio of the peak areas directly corresponds to the enantiomeric ratio.

Conclusion

The catalytic asymmetric allylation of glycine Schiff bases provides a highly effective and versatile method for the enantioselective synthesis of α-vinylalanine. The protocols outlined in this application note offer a robust starting point for researchers in academia and industry. Careful optimization of reaction conditions, particularly the choice of the chiral ligand, is paramount for achieving high yields and enantioselectivities. The ability to synthesize optically pure α-vinylalanine opens up numerous possibilities for the development of novel pharmaceuticals and other valuable chemical entities.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
  • Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1293-1301. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Tsuji–Trost reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Navigating the Synthetic Landscape: A Guide to Protecting Group Strategies for 2-Amino-2-methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic properties of novel molecules. 2-Amino-2-methylbut-3-enoic acid, a sterically hindered α,α-disubstituted vinylglycine derivative, presents unique challenges and opportunities for synthetic chemists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective protecting group strategies required to successfully incorporate this promising building block into complex molecular architectures.

Introduction: The Synthetic Challenge and Potential of a Unique Building Block

This compound possesses a trifecta of functionalities that demand a carefully orchestrated protection strategy: a sterically hindered α-amino group, a similarly hindered carboxylic acid, and a reactive vinyl moiety. The α-methyl group introduces significant steric bulk, which can impede standard protection and coupling reactions. Furthermore, the vinyl group, while offering a valuable site for post-synthetic modifications, also introduces the potential for undesired side reactions under various synthetic conditions.

A successful synthetic strategy hinges on the principles of orthogonal protection , where different protecting groups can be selectively removed in the presence of others, allowing for precise control over the synthetic route.[1][2] This guide will dissect the protection of each functional group, offering experimentally validated protocols and explaining the causal logic behind the selection of each protecting group and reaction condition.

Protecting the α-Amino Group: Overcoming Steric Hindrance

The steric hindrance around the α-amino group of this compound necessitates robust protection strategies. The two most common and orthogonal N-protecting groups in peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][]

N-Boc Protection

The Boc group is a cornerstone of peptide chemistry, offering stability to a wide range of reaction conditions while being readily removable with mild acids like trifluoroacetic acid (TFA).[5][6] For sterically hindered amines, standard Boc protection protocols may require optimization.

Protocol 1: N-Boc Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 equiv) in the chosen solvent (e.g., DCM).

    • Add the base (e.g., TEA, 2.0 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

    • Slowly add Boc₂O (1.2 equiv) to the stirring solution.

    • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require extended reaction times (12-24 hours) or gentle heating (e.g., 40 °C).

    • Upon completion, quench the reaction with a mild acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography on silica gel.

Causality: The use of a slight excess of Boc₂O and an appropriate base helps to drive the reaction to completion despite the steric hindrance. Monitoring by TLC is crucial to determine the optimal reaction time.

N-Fmoc Protection

The Fmoc group is the preferred N-terminal protecting group in modern solid-phase peptide synthesis (SPPS) due to its mild, base-mediated deprotection, which is orthogonal to the acid-labile side-chain protecting groups.[7][8]

Protocol 2: N-Fmoc Protection of this compound

  • Materials: this compound, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

    • Add Fmoc-OSu (1.05 equiv) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The product can often be purified by crystallization or by column chromatography.

Causality: Fmoc-OSu is a stable and efficient Fmoc-donating reagent. The biphasic reaction system with a mild base like sodium bicarbonate provides a suitable environment for the protection of the amino acid.

Masking the Carboxylic Acid: Esterification Strategies

The sterically hindered nature of the carboxylic acid in this compound also presents a challenge for esterification. The choice of ester will depend on the overall synthetic strategy, particularly whether the C-terminus will be the final product or if it will be coupled to a solid support for SPPS. Common ester protecting groups include methyl, benzyl, and tert-butyl esters.

Methyl Esterification

Methyl esters are stable protecting groups that can be cleaved by saponification.

Protocol 3: Methyl Esterification using Trimethylchlorosilane

  • Materials: N-protected this compound, Methanol, Trimethylchlorosilane (TMSCl).

  • Procedure:

    • Suspend the N-protected amino acid (1.0 equiv) in methanol.

    • Cool the suspension to 0 °C and slowly add TMSCl (2.0-3.0 equiv).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent in vacuo.

    • The resulting hydrochloride salt can be neutralized with a mild base and the product extracted.

Causality: TMSCl reacts with methanol in situ to generate HCl, which catalyzes the esterification. This method is effective for sterically hindered carboxylic acids.[9]

Benzyl Esterification

Benzyl esters are versatile protecting groups that can be removed by hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[10]

Protocol 4: Benzyl Esterification using Benzyl Alcohol and a Catalyst

  • Materials: N-protected this compound, Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, Toluene or Cyclohexane.

  • Procedure:

    • Dissolve the N-protected amino acid (1.0 equiv) and a catalytic amount of p-TsOH (0.1 equiv) in a mixture of benzyl alcohol and toluene.

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and wash with aqueous NaHCO₃ solution and brine.

    • Dry the organic layer and concentrate in vacuo.

    • Purify the product by column chromatography.

Causality: The azeotropic removal of water drives the equilibrium towards the formation of the ester. This method is particularly useful for hindered acids where direct esterification is slow.[11]

tert-Butyl Esterification

tert-Butyl esters are highly valued for their acid-lability, making them compatible with Fmoc-based SPPS.[12]

Protocol 5: tert-Butyl Esterification using Isobutylene

  • Materials: N-protected this compound, Isobutylene (liquefied), Sulfuric acid (catalytic), Dichloromethane.

  • Procedure:

    • Dissolve the N-protected amino acid in dichloromethane in a pressure-resistant vessel.

    • Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid.

    • Carefully add liquefied isobutylene.

    • Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

    • Cool the vessel before carefully opening it.

    • Quench the reaction with aqueous NaHCO₃ solution and extract the product.

    • Purify as described for other esters.

Causality: The acid-catalyzed addition of isobutylene to the carboxylic acid forms the stable tert-butyl ester. This method is effective but requires careful handling of pressurized isobutylene.

The Vinyl Group: A Spectator or a Participant?

A critical consideration in the synthesis of peptides containing this compound is the stability of the vinyl group under various reaction conditions. While the vinyl group is generally stable, potential side reactions should not be overlooked.

  • Acidic Conditions (TFA): During Boc deprotection, the highly acidic environment could potentially lead to protonation of the double bond followed by addition of a nucleophile (e.g., water or scavenger). However, for α,α-disubstituted vinylglycines, the steric hindrance around the double bond and the electron-withdrawing nature of the adjacent quaternary center generally render the vinyl group stable to standard TFA deprotection cocktails.[13]

  • Basic Conditions (Piperidine): During Fmoc deprotection, the basic conditions are generally mild and are not expected to react with the vinyl group.

  • Cleavage from Resin: Standard cleavage cocktails, which are highly acidic, should be used with caution. The inclusion of scavengers is crucial to quench any reactive carbocations that may form and potentially react with the vinyl group.

For most standard peptide synthesis protocols, the vinyl group can be considered a stable spectator. However, for syntheses involving harsh conditions or specific reagents, a preliminary stability study on a model compound is recommended.

Orthogonal Protection Strategies in Action

The successful incorporation of this compound into a peptide sequence relies on a well-designed orthogonal protection scheme.

Sources

Application Notes and Protocols: Inducing Helical Conformation in Peptides using α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial literature searches for the specific compound 2-Amino-2-methylbut-3-enoic acid did not yield established applications in the induction of helical conformations in peptides. However, this molecule belongs to the well-studied class of α,α-disubstituted amino acids (α,α-AAs) , which are potent inducers of helical structures. This guide will therefore focus on the principles and applications of this broader class of unnatural amino acids for stabilizing helical peptides, providing a robust framework for researchers in peptide design and drug development.

Introduction: The Significance of Helical Peptides and the Challenge of Stability

The α-helix is a fundamental secondary structure in proteins, playing a critical role in a vast array of biological processes, including protein-protein interactions (PPIs), which are central to cellular function and disease pathogenesis.[1][2] Consequently, synthetic peptides that mimic the helical domains of proteins are of significant interest as potential therapeutic agents and research tools. These "helical foldamers" can disrupt disease-relevant PPIs that are often considered "undruggable" by traditional small-molecule inhibitors.[1]

However, short, isolated peptides typically do not maintain a stable helical conformation in aqueous solution. This is due to the high conformational entropy of the unfolded state and competition from water molecules for the backbone amide hydrogen bonds that define the helix.[3] To overcome this limitation, various strategies have been developed to pre-organize peptides into a helical fold, thereby reducing the entropic penalty of folding. The incorporation of unnatural amino acids, particularly α,α-disubstituted amino acids, is a powerful and straightforward approach to achieve this.[4][5]

Mechanism of Helix Induction by α,α-Disubstituted Amino Acids

The defining feature of an α,α-disubstituted amino acid is the presence of two substituents on the α-carbon, in place of the single side chain and α-hydrogen found in natural amino acids. This seemingly simple modification has a profound impact on the conformational preferences of the peptide backbone.

The primary mechanism of helix induction by α,α-AAs is the restriction of the available conformational space of the peptide backbone. The steric hindrance introduced by the two α-substituents severely limits the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ), to a region that closely corresponds to that of a helical conformation.[1][5] This steric constraint disfavors the extended or random coil conformations that are accessible to peptides composed solely of natural amino acids.

Incorporation of α,α-AAs, such as the well-studied α-aminoisobutyric acid (Aib), has been shown to significantly increase the helicity of short peptides.[5][6] While oligomers of Aib tend to form 310-helices, their incorporation into peptides with other amino acids often promotes the formation of α-helical structures.[5] The choice of the specific α,α-AA allows for the fine-tuning of helical propensity and the introduction of diverse chemical functionalities.

Experimental Protocols

Peptide Synthesis: Incorporation of an α,α-Disubstituted Amino Acid

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model peptide incorporating an α,α-disubstituted amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected α,α-disubstituted amino acid (e.g., Fmoc-Aib-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Syringe for manual SPPS with a frit

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin substitution) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIPEA (6 eq.) and vortex.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours.

    • Note on α,α-AA coupling: The coupling of sterically hindered α,α-disubstituted amino acids can be slower. It is advisable to perform a double coupling (repeating step 3) to ensure complete reaction. A ninhydrin test can be used to check for the presence of free amines.

  • Washing: After coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Workflow for Peptide Synthesis

G cluster_synthesis Solid-Phase Peptide Synthesis Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for solid-phase peptide synthesis incorporating an α,α-disubstituted amino acid.

Characterization of Helical Conformation by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[7][8][9] It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformation.

Materials:

  • Purified peptide

  • CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrometer

  • Quartz cuvette with a known path length (e.g., 1 mm)

  • Nitrogen gas for purging the instrument

Protocol:

  • Sample Preparation:

    • Accurately determine the concentration of the purified peptide stock solution. This is a critical step for quantitative analysis.[10]

    • Prepare a series of peptide solutions in the CD-transparent buffer at a final concentration typically between 20-100 µM.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge, allowing the lamp to warm up for at least 30 minutes.[7]

    • Set the scanning parameters:

      • Wavelength range: 190-260 nm[8]

      • Scanning speed: 50-100 nm/min

      • Bandwidth: 1-2 nm

      • Data pitch: 0.5-1.0 nm

      • Number of accumulations: 3-5 (to improve signal-to-noise)

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg = measured ellipticity in millidegrees

      • c = peptide concentration in mM

      • n = number of amino acid residues

      • l = cuvette path length in cm

    • Analyze the resulting spectrum. A characteristic α-helical spectrum shows two negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[8]

    • The percentage of helicity can be estimated using the [θ] value at 222 nm: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]₂₂₂ is the experimental value, and [θ]h and [θ]c are the values for a fully helical and fully random coil peptide, respectively (empirical values are often used).

Principle of CD Spectroscopy

G cluster_cd Circular Dichroism Spectroscopy cluster_output Output Spectrum Light_Source Light Source Monochromator Monochromator Light_Source->Monochromator Polarizer Linear Polarizer Monochromator->Polarizer PEM Photoelastic Modulator Polarizer->PEM Sample Peptide Sample (in cuvette) PEM->Sample Detector Detector Sample->Detector Spectrum Detector->Spectrum

Caption: Simplified workflow of a circular dichroism experiment for peptide analysis.

Detailed Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD spectroscopy provides a global assessment of secondary structure, NMR spectroscopy can offer residue-specific structural information.[11][12]

Key NMR Experiments for Helical Peptides:

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons. For α-helices, characteristic NOEs are observed between:

    • The amide proton (NH) of a residue (i) and the NH of the preceding residue (i-1) (dNN(i, i+1)).

    • The α-proton (Hα) of a residue (i) and the NH of the following residues (i+3) and (i+4) (dαN(i, i+3), dαN(i, i+4)).

    • The α-proton (Hα) of a residue (i) and the β-protons (Hβ) of the following residue (i+3) (dαβ(i, i+3)).

  • Chemical Shift Index (CSI): The deviation of ¹Hα chemical shifts from their random coil values can indicate the presence of secondary structure. Negative deviations are characteristic of helical regions.

  • Temperature Coefficient of Amide Protons: Amide protons involved in stable intramolecular hydrogen bonds (as in a helix) exhibit a smaller change in chemical shift with increasing temperature compared to solvent-exposed protons.

Protocol Outline:

  • Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or a buffer prepared in D₂O) to a concentration of 0.5-2 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra (TOCSY, NOESY) at a specific temperature on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the amino acid residues and the NOESY spectrum to sequence-specifically assign these resonances.

  • Structural Restraint Generation: Identify and quantify NOE cross-peaks to generate distance restraints.

  • Structure Calculation: Use the experimental restraints (NOEs, dihedral angles from coupling constants) in molecular dynamics or simulated annealing protocols to calculate a family of 3D structures consistent with the NMR data.[11]

Expected Data Summary

Analytical TechniqueParameter MeasuredIndication of Helical Structure
Mass Spectrometry Molecular WeightConfirms the successful synthesis and incorporation of the α,α-disubstituted amino acid.
CD Spectroscopy Mean Residue Ellipticity ([θ])Negative minima at ~222 nm and ~208 nm; positive maximum at ~192 nm.[8]
NMR Spectroscopy NOE ConnectivitiesPresence of short- and medium-range NOEs such as dNN(i, i+1), dαN(i, i+3), and dαN(i, i+4).[13]
¹Hα Chemical ShiftsNegative deviation from random coil values.
Amide Proton Temp. Coeff.Small values (< -4.5 ppb/K) for residues involved in H-bonds.

Conclusion

The incorporation of α,α-disubstituted amino acids is a highly effective and synthetically accessible strategy for inducing and stabilizing helical conformations in short peptides. The steric constraints imposed by these residues pre-organize the peptide backbone into a helical fold, providing a powerful tool for the design of peptide-based therapeutics and probes for chemical biology. The protocols outlined in this guide provide a comprehensive workflow for the synthesis of such modified peptides and their structural characterization by CD and NMR spectroscopy, enabling researchers to confidently design and validate novel helical peptides for a wide range of applications.

References

  • Lyu, P. C., Sherman, J. C., Chen, A., & Kallenbach, N. R. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317–5320. [Link]

  • Ito, Y. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Molecules, 27(9), 2970. [Link]

  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved February 20, 2026, from [Link]

  • PNAS. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS. [Link]

  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved February 20, 2026, from [Link]

  • Proceedings of the National Academy of Sciences. (1991, June 15). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. [Link]

  • SpringerLink. (n.d.). Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides. Methods in Molecular Biology. [Link]

  • DeepDyve. (2025, August 6). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. [Link]

  • Gaggelli, E., Gaggelli, N., & Valensin, G. (1998). Helix Conformation with NMR Spectroscopy: NMR and X-ray Diffraction Structural Analysis of a Fully-Developed 310-Helical Peptide Standard. Journal of the American Chemical Society, 120(46), 12049–12056. [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural amino acids. Retrieved February 20, 2026, from [Link]

  • Jiménez, M. A., Blanco, F. J., & Rico, M. (1994). Characterization of low populated peptide helical structures in solution by means of NMR proton conformational shifts. Journal of the American Chemical Society, 116(21), 9653–9658. [Link]

  • ResearchGate. (2025, August 9). Characterization of the 310-Helix in Model Peptides by HRMAS NMR Spectroscopy. [Link]

  • Merutka, G., Morikis, D., Brüschweiler, R., & Wright, P. E. (1993). NMR evidence for multiple conformations in a highly helical model peptide. Biochemistry, 32(48), 13089–13097. [Link]

  • Koide, T. (2013). [Collagen-like triple helical peptides: applications in drug development and regenerative medicine]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 133(3), 387–392. [Link]

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 18(12), 15284–15309. [Link]

  • Pelay-Gimeno, M., Glas, A., & Koch, O. (2015). Stabilized Helical Peptides: A Strategy to Target Protein–Protein Interactions. ChemMedChem, 10(6), 953–962. [Link]

  • Giesler, M. (n.d.). Determination of the Barriers to Exchange and Temperature Stability of a Helical Peptide Using NMR Spectroscopy. University of Wisconsin-La Crosse. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Macrocyclic α-Helical Peptide Drug Discovery. In Books. [Link]

  • American Chemical Society. (1997, October 15). Helix Induction and Springboard Strain in Peptide-Sandwiched Mesohemes. Journal of the American Chemical Society. [Link]

  • The University of Queensland. (n.d.). COMMUNICATION Helix nucleation by the smallest known alpha helix in water. UQ eSpace. [Link]

  • National Center for Biotechnology Information. (n.d.). Functional, metal-based crosslinkers for α-helix induction in short peptides. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in the Synthesis of 2-Amino-2-methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-methylbut-3-enoic acid. As a valuable, non-proteinogenic α,α-disubstituted amino acid, its efficient synthesis is crucial for various research and development applications. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely applicable Strecker synthesis pathway.

Issue 1: Low Yield of the Intermediate α-Aminonitrile (2-amino-2-methyl-3-butenenitrile)

  • Question: My Strecker reaction with methyl vinyl ketone, ammonia, and a cyanide source is resulting in a low yield of the desired α-aminonitrile. What are the likely causes and how can I improve the conversion?

  • Answer: Low yields in the initial phase of the Strecker synthesis can often be traced back to several key factors related to the formation of the imine intermediate and the subsequent nucleophilic attack by the cyanide ion.[1][2]

    • Inefficient Imine Formation: The equilibrium between the ketone, ammonia, and the corresponding imine can be unfavorable.

      • Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials.[2]

      • Solution:

        • Azeotropic Removal of Water: If the solvent system allows, employ a Dean-Stark apparatus to remove water as it is formed.

        • Use of a Desiccant: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) can help to drive the equilibrium towards the imine.[2]

        • Ammonium Salt: Using an ammonium salt like ammonium chloride (NH₄Cl) can provide a controlled release of ammonia and also act as a mild acid catalyst to promote imine formation.[2]

    • Side Reactions of Methyl Vinyl Ketone: Methyl vinyl ketone is a Michael acceptor and can undergo conjugate addition reactions.

      • Causality: Ammonia and the cyanide anion can act as nucleophiles in a 1,4-conjugate addition to the α,β-unsaturated ketone, leading to undesired byproducts.

      • Solution:

        • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the initial mixing of reactants to minimize side reactions.

        • Order of Addition: A slow, dropwise addition of the cyanide source to the pre-formed imine can favor the desired 1,2-addition over the 1,4-addition.

    • Cyanohydrin Formation: The cyanide ion can directly attack the ketone to form a cyanohydrin, which is a competing side reaction.

      • Causality: This is particularly prevalent if the cyanide is added before the imine has had a chance to form in sufficient concentration.

      • Solution:

        • Pre-formation of the Imine: Allow the methyl vinyl ketone and ammonia (or ammonium salt) to react for a period before the introduction of the cyanide source. Monitoring the reaction by TLC or ¹H NMR can help determine the optimal time for cyanide addition.

Issue 2: Incomplete or Slow Hydrolysis of the α-Aminonitrile

  • Question: The hydrolysis of my 2-amino-2-methyl-3-butenenitrile to the final amino acid is sluggish or incomplete. What are the potential reasons and how can I drive the reaction to completion?

  • Answer: The hydrolysis of the nitrile group to a carboxylic acid is a critical final step that can be challenging, especially with sterically hindered α,α-disubstituted nitriles.

    • Insufficiently Harsh Conditions: The nitrile group in α-aminonitriles can be resistant to hydrolysis.

      • Causality: Both acidic and basic conditions require elevated temperatures and prolonged reaction times to achieve full conversion.

      • Solution:

        • Strong Acid Hydrolysis: Use a strong acid such as 6M HCl or a mixture of concentrated HCl and acetic acid, and heat the reaction mixture to reflux for several hours.[2]

        • Strong Base Hydrolysis: Alternatively, use a strong base like 6M NaOH or Ba(OH)₂ at reflux.[3] Note that this will yield the carboxylate salt, which will require an acidic workup to protonate the carboxylic acid.

    • Decomposition of the Product: The vinyl group in the target molecule can be susceptible to polymerization or other side reactions under harsh acidic or basic conditions.

      • Causality: Prolonged exposure to high temperatures and extreme pH can lead to degradation of the desired amino acid.

      • Solution:

        • Reaction Monitoring: Closely monitor the progress of the hydrolysis by TLC or LC-MS to avoid unnecessarily long reaction times.

        • Two-Stage Hydrolysis: A two-step hydrolysis, first to the amide under milder conditions, followed by hydrolysis of the amide to the carboxylic acid, can sometimes provide a cleaner reaction.

Issue 3: Difficulty in Purification of the Final Product

  • Question: I am struggling to obtain pure this compound after the hydrolysis step. What are some effective purification strategies?

  • Answer: The purification of amino acids, which are zwitterionic and often highly water-soluble, requires specific techniques.

    • Removal of Inorganic Salts: The hydrolysis and subsequent neutralization steps introduce significant amounts of inorganic salts.

      • Causality: These salts can co-precipitate with the amino acid, leading to low purity.

      • Solution:

        • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from salts and other impurities. A strongly acidic cation exchange resin can be used to bind the amino acid, which is then eluted with a dilute base like aqueous ammonia.

        • Recrystallization: After initial purification, recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone) can further enhance purity. The choice of solvent will depend on the solubility profile of the amino acid and the impurities.

    • Separation from Unreacted Starting Material or Byproducts: Incomplete reactions or the presence of side products can complicate purification.

      • Causality: The similar polarities of the desired product and some byproducts can make separation by simple extraction or crystallization challenging.

      • Solution:

        • pH Adjustment: Carefully adjusting the pH of the aqueous solution to the isoelectric point of this compound will minimize its solubility, potentially allowing for its selective precipitation while impurities remain in solution.

        • Chromatographic Methods: In addition to ion-exchange, other chromatographic techniques such as reversed-phase HPLC can be employed for high-purity isolation, particularly on a smaller scale.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of the Strecker synthesis for this compound?

    • A1: The Strecker synthesis is a two-step process.[2] The first step involves the reaction of methyl vinyl ketone with ammonia to form an imine intermediate. A cyanide ion then attacks the imine carbon to form an α-aminonitrile (2-amino-2-methyl-3-butenenitrile).[1] The second step is the hydrolysis of the nitrile group, typically under acidic or basic conditions, to yield the final α-amino acid.[2]

  • Q2: What are the primary safety concerns when performing a Strecker synthesis?

    • A2: The most significant hazard is the use of highly toxic cyanide salts (e.g., NaCN or KCN) or trimethylsilyl cyanide (TMSCN).[4] These reagents can release hydrogen cyanide gas, which is a potent poison. All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.

  • Q3: Can I perform an asymmetric Strecker synthesis to obtain an enantiomerically enriched product?

    • A3: Yes, asymmetric versions of the Strecker reaction have been developed. These typically involve the use of a chiral amine or a chiral catalyst to induce stereoselectivity in the cyanide addition step. For example, using a chiral primary amine will lead to a diastereomeric mixture of α-aminonitriles that can potentially be separated before hydrolysis.

  • Q4: What are the expected yields for this synthesis?

    • A4: The overall yield can vary significantly depending on the optimization of each step. With careful control of reaction conditions and efficient purification, yields in the range of 50-70% can be reasonably expected. However, without optimization, yields can be considerably lower.

Experimental Protocols and Data

High-Yield Synthesis of this compound via Strecker Synthesis

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-amino-2-methyl-3-butenenitrile

  • To a solution of ammonium chloride (1.2 eq) in aqueous ammonia, add methyl vinyl ketone (1.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude α-aminonitrile from Step 1, add 6M HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with an organic solvent to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Purify the crude amino acid by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation, followed by recrystallization.

ParameterRecommended ConditionRationale
Aminonitrile Formation
Temperature0 °C to Room TemperatureMinimizes side reactions of the Michael acceptor.
Cyanide SourceNaCN or KCNReadily available and effective cyanide sources.
SolventAqueous AmmoniaServes as both reactant and solvent.
Hydrolysis
Reagent6M HClStrong acid ensures complete hydrolysis of the nitrile.
TemperatureRefluxProvides the necessary energy to overcome the activation barrier for nitrile hydrolysis.
Purification
Primary MethodIon-Exchange ChromatographyEffectively separates the zwitterionic amino acid from inorganic salts.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Strecker Synthesis

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis & Purification A Methyl Vinyl Ketone + NH4Cl/NH3(aq) B Imine Formation (0°C to RT) A->B C Cyanide Addition (NaCN) (0°C) B->C D Crude 2-amino-2-methyl-3-butenenitrile C->D E Acid Hydrolysis (6M HCl, Reflux) D->E Proceed to Hydrolysis F Crude Amino Acid E->F G Purification (Ion-Exchange or Recrystallization) F->G H Pure this compound G->H G Start Low Yield of Aminonitrile Q1 Was a desiccant (e.g., MgSO4) or azeotropic distillation used? Start->Q1 Sol1 Incorporate a method to remove water to drive imine formation. Q1->Sol1 No Q2 Was the reaction temperature kept low during initial mixing? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Maintain low temperature (0-5°C) to minimize Michael addition. Q2->Sol2 No Q3 Was the imine pre-formed before cyanide addition? Q2->Q3 Yes Sol2->End Sol3 Allow for imine formation before adding cyanide to reduce cyanohydrin byproduct. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: A decision tree for troubleshooting low yields in the Strecker reaction.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. (2009). The Journal of Organic Chemistry, 74(7), 2873-2876.
  • (2S)-2-amino-3-methylbut-3-enoic acid. PubChem. Retrieved from [Link]

  • ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. (2011). ChemInform, 42(32).
  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide to produce an α-aminonitrile. Science of Synthesis, 19, 347-387.
  • US20060115883A1 - Preparation of (E)- and (Z)
  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Chemistry Portal. Retrieved from [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google P
  • CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google P
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • US5041646A - Process for producing 2-methyl-2-butenoic acid - Google P
  • Recent advances in asymmetric Strecker reactions. (2015). Arkivoc, 2015(6), 243-297.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Organic Letters, 3(8), 1141-1144.
  • Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry. Benchchem.
  • 2-Amino-3-methylbutanoic acid. ChemBK. Retrieved from [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (2020). Reaction Chemistry & Engineering, 5(1), 107-113.
  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube. Retrieved from [Link]

  • (R)-2-methylbut-3-enoic acid. PubChem. Retrieved from [Link]

  • Biosynthesis of 2-amino-2,3-dimethylbutyramide by nitrile hydratase from a newly isolated cyanide-resistant strain of Rhodococcus qingshengii. (2013). Journal of Industrial Microbiology & Biotechnology, 40(11), 1269-1276.
  • (2R,3S)-3-amino-2-methyl-Butanoic acid. PubChem. Retrieved from [Link]

  • An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile. Benchchem.
  • US3876691A - Process for the hydrolysis of nitriles - Google P
  • Regioselective biocatalytic hydrolysis of ( E, Z)-2-methyl-2-butenenitrile for production of ( E)-2-methyl-2-butenoic acid. (2002).
  • METHYL 3-AMINO-2-BUTENOATE, (2E)-. precisionFDA. Retrieved from [Link]

  • Butyric acid, γ-amino. Organic Syntheses Procedure. Retrieved from [Link]

  • (S)-2-methylbut-3-enoic acid. PubChem. Retrieved from [Link]

  • 2-Butenoic acid, 3-amino-, methyl ester. PubChem. Retrieved from [Link]

Sources

Overcoming steric hindrance in alpha-vinylalanine peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in


-Vinylalanine Peptide Coupling
Ticket ID:  #AVA-001-STERIC

Core Directive & Scientific Philosophy

Welcome to the Advanced Coupling Support Center. You are likely here because standard Fmoc/tBu protocols (HBTU/DIEA) failed to couple


-vinylalanine (AVA). This is not a user error; it is a thermodynamic and kinetic reality.

The Problem:


-Vinylalanine is a quaternary (

-disubstituted) amino acid. Like its structural cousin Aib (aminoisobutyric acid), the gem-disubstitution at the

-carbon restricts the phi/psi dihedral angles, locking the backbone into helical conformations (

-helix). The Consequence: The nucleophilic amine is buried in a steric well, and the electrophilic carbonyl is shielded. Standard reagents cannot generate an activated ester reactive enough to overcome this barrier before the activated species decomposes or racemizes.

Our Philosophy: To couple AVA, we must shift the rate-determining step from diffusion to acylation by using smaller, more electrophilic active esters and optimizing the solvent dielectric constant.

Troubleshooting Guide: Diagnostic & Solutions

Module A: The N-Terminal Barrier (Coupling onto AVA)

Symptom: You have AVA on the resin/chain and are trying to couple the next amino acid. The Kaiser test remains positive (blue) despite double coupling.

Root Cause: The amine of AVA is a poor nucleophile due to the steric bulk of the adjacent vinyl and methyl groups.

MethodReagent SystemMechanism of ActionRecommendation Level
Standard HATU / HOAt / DIEAGenerates OAt ester (more reactive than OBt).⚠️ Low Success for AVA
Advanced PyAOP / HOAt / TMP Phosphonium salt creates a highly reactive intermediate; TMP (Collidine) prevents elimination.High Recommended
Aggressive TFFH / NMI Generates Acid Fluoride . Smallest leaving group (

) minimizes steric clash.
🚀 The "Nuclear" Option
Q: Why did HATU fail?

A: While HATU is excellent, the guanidinium byproduct can cap the N-terminus at slow reaction rates. Furthermore, the OAt ester, while reactive, is still bulky. Solution: Switch to PyAOP (Phosphonium based).[1][2] It avoids guanidinium capping.[3][4] Even better, use Acid Fluorides (via TFFH). The fluoride atom is physically small, allowing the electrophile to penetrate the steric shield of the AVA amine.

Module B: The C-Terminal Barrier (Coupling AVA to the chain)

Symptom: You are trying to couple AVA-OH to the N-terminus of a growing peptide. Yield is low, or you observe


Ala (dehydroalanine) formation.

Root Cause: The activated carboxylate of AVA is prone to Oxazolone formation (azlactone). This cyclic intermediate forms rapidly in quaternary amino acids and is sterically hindered from reacting with the incoming amine.

Critical Warning: The vinyl group is electronically sensitive. Strong bases can trigger


-elimination or isomerization to the ethylidene analogue.
  • Avoid: DBU, Piperidine (prolonged exposure), and excess DIEA.

  • Use: TMP (2,4,6-Trimethylpyridine / Collidine) or NMM (N-methylmorpholine).

Visualizing the Steric Bottleneck

The following diagram illustrates the decision logic for reagent selection and the mechanism of failure (Oxazolone formation).

G Start Coupling Failure with Alpha-Vinylalanine (AVA) CheckPos Is AVA the Nucleophile (on Resin) or Electrophile? Start->CheckPos N_Term AVA is on Resin (Nucleophile) CheckPos->N_Term N-Terminus C_Term AVA is Incoming AA (Electrophile) CheckPos->C_Term C-Terminus Standard_Fail HATU/HBTU Failed? (Steric Clash) N_Term->Standard_Fail Sol_PyAOP Step 1: Switch to PyAOP/HOAt (Phosphonium Advantage) Standard_Fail->Sol_PyAOP Sol_Fluoride Step 2 (If PyAOP fails): Acid Fluoride (TFFH) (Smallest Leaving Group) Sol_PyAOP->Sol_Fluoride Still Low Yield? Oxazolone Risk: Oxazolone Formation (Slow Acylation) C_Term->Oxazolone Base_Check Check Base: Avoid DBU/DIEA Excess Oxazolone->Base_Check Sol_Collidine Use Collidine (TMP) + PyAOP Base_Check->Sol_Collidine

Caption: Decision matrix for overcoming steric barriers in AVA coupling. Note the escalation to Acid Fluorides for extreme hindrance.

Validated Protocols

Protocol A: The "Silver Bullet" (PyAOP/HOAt)

Best for: Moderately hindered couplings (e.g., AVA-Gly, AVA-Ala).

  • Preparation: Dissolve Fmoc-AVA-OH (3 eq) and HOAt (3 eq) in DMF.

  • Activation: Add PyAOP (3 eq).

    • Note: Do not premix for >1 min. Phosphonium salts react instantly.

  • Base Addition: Add TMP (Collidine) (6 eq).

    • Why Collidine? It is a weaker, non-nucleophilic base that minimizes the risk of vinyl isomerization compared to DIEA.

  • Coupling: Add to resin. Microwave irradiation at 75°C for 20 mins is highly recommended.

  • Monitoring: Chloranil test (for secondary amines) or micro-cleavage HPLC.

Protocol B: The Acid Fluoride Method (TFFH)

Best for: Severely hindered couplings (e.g., AVA-AVA, AVA-Pro).

Theory: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acid fluoride in situ. The -COF species is highly reactive and the small size of the fluorine atom allows it to slip past the methyl/vinyl steric wall.

  • Dissolution: Dissolve Fmoc-Amino Acid (4 eq) in dry DCM/DMF (1:1).

    • Tip: The inclusion of DCM helps solubilize the acid fluoride intermediate.

  • Activation: Add TFFH (4 eq).

  • Base: Add DIEA (8 eq) dropwise.

    • Wait: Allow activation for 15-20 minutes before adding to the resin. This contrasts with uronium/phosphonium salts. You need the Acid Fluoride to form fully.

  • Reaction: Add mixture to resin. Shake for 2-4 hours at Room Temp.

    • Warning: Do not microwave Acid Fluorides; they are too reactive and may hydrolyze or cause side reactions at high heat.

Protocol C: Solvent Engineering (The HFIP Trick)

If standard solvents fail, the resin matrix might be collapsed due to the hydrophobic vinyl groups.

  • The Fix: Use 20% HFIP (Hexafluoroisopropanol) in DCM as the coupling solvent.

  • Mechanism: HFIP is a strong hydrogen-bond donor. It disrupts the

    
    -sheet or helical aggregates that the vinylalanine residues tend to form, effectively "solvating" the reactive centers.
    

Frequently Asked Questions (FAQ)

Q: Can I use standard capping (Acetic Anhydride) after AVA coupling? A: Yes, but be aggressive. The same sterics that hinder coupling hinder capping. Use Acetyl Imidazole or high-concentration Ac2O with catalytic DMAP (keep DMAP exposure short to avoid racemization).

Q: I see a mass of M-2 in my LCMS. What happened? A: You likely have Oxazolone formation followed by oxidation, or more likely, you have formed a Dehydroalanine impurity via


-elimination of the vinyl group (though rare without strong base) or simply the des-hydrogenated species common in MS ionization of vinyl peptides. If the mass is M+18 (water adduct), your coupling failed and you are seeing the hydrolyzed active ester.

Q: Is the vinyl group stable to TFA cleavage? A: Generally, yes. However, avoid high concentrations of silane scavengers (like TIS) if you suspect radical reduction, though standard cleavage cocktails (TFA/TIS/H2O 95:2.5:2.5) are usually safe. Crucial: Do not use dithioethane (EDT) if you plan to do downstream olefin metathesis, as sulfur poisons Grubbs catalysts.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Establishes PyAOP and HOAt as superior for hindered couplings over H
  • Carpino, L. A., et al. (2003). The Acid Fluoride Method: A Powerful Tool for the Synthesis of Hindered Peptides. Accounts of Chemical Research, 36(6), 399–405.
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. Journal of Organic Chemistry, 60(2), 405-410. Link

    • Grounding: Provides the foundational logic for coupling Aib-like sterically hindered amino acids.
  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult" Peptides. Chemistry - A European Journal, 22(43), 15074-15092. Link

    • Grounding: Discusses solvent effects (HFIP)

Sources

Preventing racemization during 2-Amino-2-methylbut-3-enoic acid activation

Technical Support Center: Activation of -Disubstituted Amino Acids

Topic: Preventing Loss of Stereochemical Integrity During this compound Activation Document ID: TS-V-ALA-001 Status: Active Audience: Medicinal Chemists, Peptide Scientists, Process Development

Executive Summary & Core Directive

The Premise of "Racemization" in Quaternary Amino Acids: You are likely encountering a loss of chiral purity or yield, but it is critical to correct the nomenclature to solve the problem. This compound is a quaternary (


classical base-catalyzed racemization (via enolization) is chemically impossible.

If you observe "racemic" products, the root cause is one of three specific failure modes:

  • Isomerization: Migration of the vinyl double bond (

    
    ), destroying the chiral center.
    
  • Starting Material Impurity: The precursor was not 100% enantiopure (quaternary centers are difficult to resolve).

  • Segment Epimerization: If coupling to a peptide fragment, the adjacent residue may be racemizing due to the extreme slowness of the V-Ala coupling.

This guide focuses on Steric Management and Isomerization Prevention .

The "Golden Path" Protocol

Use this validated workflow to minimize side reactions and maximize coupling efficiency.

Recommended Activation System: Acid Fluoride or Oxyma/DIC

Standard reagents (HBTU/HATU) often fail due to the extreme steric bulk of the quaternary center, leading to slow kinetics where side reactions dominate.

Option A: The Oxyma/DIC Method (Preferred for Solid Phase)

This method generates a reactive ester with lower risk of base-induced isomerization.

  • Dissolution: Dissolve this compound (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF/DCM (1:1).

  • Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide) (1.0 eq).

  • Pre-activation: Stir for 2–5 minutes only. (Extended pre-activation promotes N-acylurea formation).

  • Coupling: Add the mixture to the resin/amine.

  • Temperature: Allow to warm to Room Temperature. Do not heat above 40°C to prevent vinyl migration.

Option B: The Acid Fluoride Method (Preferred for Difficult Couplings)

Acid fluorides are highly reactive yet stable to water and less prone to "racemization" (isomerization) than acid chlorides.

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Base: Use TMP (2,4,6-Collidine) .[1] Avoid DIPEA or DBU (strong bases promote alkene migration).

  • Ratio: AA : TFFH : Collidine (3 : 3 : 3).

  • Mechanism: Forms the amino acid fluoride in situ, which penetrates the steric shield of the quaternary center effectively.

Mechanistic Insight & Visualization

Why Standard Racemization is Impossible (But Failure is Common)

In standard amino acids, base removes the



The Real Threat: Allylic Strain & Isomerization Under forcing conditions (high heat + strong base), the vinyl group can migrate into conjugation with the carbonyl. This creates a planar

IsomerizationRiskcluster_0Quaternary Stabilitycluster_1The Real Threat: IsomerizationNode1Native V-Ala(Chiral Quaternary Center)Node2Oxazolone Formation(Mechanically Stable)Node1->Node2ActivationNode3Strong Base / Heat(>50°C)Node1->Node3Forcing ConditionsNode2->Node2NO alpha-proton(Cannot Enolize)Node4Double Bond Migration(Conjugation)Node3->Node4Node5Achiral Product(Planar sp2 Carbon)Node4->Node5Irreversible

Caption: Figure 1. Mechanism distinguishing impossible classical racemization from the actual risk of vinyl migration (isomerization).

Troubleshooting Guide (FAQ)

Issue 1: "My product shows 50/50 enantiomers on Chiral HPLC."

Diagnosis: This is almost certainly an issue with the Starting Material , not the coupling reaction.

  • Reasoning: Since the molecule cannot chemically racemize during activation, it must have entered the reaction racemic.

  • Action: Perform Marfey’s Analysis (FDLA derivatization) on the raw starting material. Many commercial suppliers sell "Enantioenriched" V-Ala that is only 80-90% ee due to difficult resolution.

Issue 2: "Coupling yield is <20% after 24 hours."

Diagnosis: Steric Shielding.

  • Reasoning: The methyl and vinyl groups create a "steric wall" blocking the incoming amine.

  • Action:

    • Switch to TFFH (Acid Fluoride) activation.

    • Perform Double Coupling (2 x 2 hours) rather than one long coupling.

    • Use a smaller, more nucleophilic solvent system (e.g., pure DMF instead of NMP).

Issue 3: "I see a peak with Mass M-18 (Dehydration) or M+Isomer."

Diagnosis: Oxazolone Decomposition or Alkene Migration.

  • Reasoning: Quaternary amino acids form stable oxazolones. If the amine does not attack quickly, the oxazolone accumulates. While stable to racemization, it can undergo thermal rearrangement.

  • Action:

    • Lower the temperature to 4°C for the activation step.

    • Add HOAt (1-Hydroxy-7-azabenzotriazole) if using HATU, as it accelerates the amine attack on the oxazolone.

Comparative Data: Coupling Reagents for V-Ala

Reagent SystemCoupling EfficiencyIsomerization RiskRecommendation
HBTU / DIPEA LowModerateAvoid (Slow kinetics + basic conditions)
HATU / DIPEA HighHighUse only if T < 25°C
DIC / Oxyma Moderate-HighVery Low Standard Protocol
TFFH / Collidine Very High LowBest for Difficult Sequences
Acid Chloride HighCritical Avoid (High risk of ketene-like side reactions)

Experimental Workflow: The "Safe" Activation

Follow this logic flow to determine the correct parameters for your specific experiment.

DecisionTreeStartStart: Activation ofThis compoundCheckPhaseSolid Phase or Solution Phase?Start->CheckPhaseSPPSSolid Phase (SPPS)CheckPhase->SPPSSPPSSolutionSolution PhaseCheckPhase->SolutionSolutionOxymaUse DIC + Oxyma Pure(Neutral pH activation)SPPS->OxymaTempCheckIs Coupling > 2 hours?Oxyma->TempCheckRecoupleDrain & Recouple(Do NOT heat >40°C)TempCheck->RecoupleYesStericCheckIs the Amine Hindered?Solution->StericCheckHATUUse HATU + HOAt + Collidine(0°C -> RT)StericCheck->HATUNo (Primary Amine)TFFHUse TFFH (Acid Fluoride)(Most Potent)StericCheck->TFFHYes (Secondary/Bulky)

Caption: Figure 2. Decision matrix for selecting the optimal activation protocol based on phase and steric demands.

References

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. Journal of Organic Chemistry. (Demonstrates Acid Fluoride utility for Aib-like sterically hindered amino acids). Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry. Link

  • Beissner, M., et al. (2010). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.[2] Journal of Chromatography A. Link

Technical Support Center: Optimizing the Purification of α-Vinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of α-vinylalanine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide you with the expertise and practical insights needed to overcome common challenges in isolating high-purity α-vinylalanine from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying α-vinylalanine?

The purification of α-vinylalanine, a non-proteinogenic amino acid, presents several distinct challenges. Its structure, featuring both a reactive vinyl group and the characteristic zwitterionic nature of amino acids, complicates purification. Key difficulties include:

  • Presence of Structural Isomers & Byproducts: Synthesis routes can generate closely related impurities, such as stereoisomers or reaction byproducts, that have very similar physicochemical properties to α-vinylalanine, making separation difficult.[1][2]

  • Chiral Purity: As with most amino acids (except glycine), α-vinylalanine is chiral. Achieving high enantiomeric excess is often a critical requirement, necessitating specialized chiral separation techniques.[3][4]

  • High Polarity: The zwitterionic nature of α-vinylalanine makes it highly polar and soluble in aqueous solutions but poorly soluble in many common organic solvents used in standard chromatography.[5] This can complicate retention on traditional reversed-phase columns.

  • Potential for Reactivity: The vinyl group can be susceptible to polymerization or other side reactions under harsh purification conditions (e.g., extreme pH, high temperatures), leading to sample degradation and yield loss.

Q2: What are the most common impurities encountered during α-vinylalanine synthesis and purification?

Impurities in a final α-vinylalanine product can be broadly categorized. Understanding the potential contaminants from your specific synthesis route is the first step in designing an effective purification strategy.

Impurity Category Common Examples Rationale for Presence
Process-Related Impurities Unreacted starting materials, residual catalysts (e.g., metal complexes), reagents, and solvents (e.g., ethanol, methanol).[6]Incomplete reaction or carryover from the synthesis and initial workup steps.
Product-Related Impurities Stereoisomers (D-enantiomer), diastereomers, regioisomers, deletion impurities (Des-Xaan), or byproducts from side reactions.[7][8]Non-stereospecific reactions or side reactions inherent to the synthetic pathway.
Degradation Impurities Oxidation or hydrolysis products.[6]Exposure to harsh conditions (light, oxygen, extreme pH, high temperature) during synthesis or purification.
Q3: What are the most effective general techniques for purifying α-vinylalanine?

A multi-step approach combining different separation principles is typically the most effective strategy.

  • Extraction: An initial liquid-liquid extraction can remove non-polar impurities or, by adjusting the pH, acidic or basic starting materials.[9][10] Aqueous Two-Phase Systems (ATPS) offer an environmentally friendly alternative for extraction.[11]

  • Chromatography: This is the cornerstone of high-purity separation.

    • Reversed-Phase Liquid Chromatography (RPLC): The most common method for peptide and amino acid purification, separating based on hydrophobicity.[12]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge, which is highly effective for amino acids whose charge is pH-dependent.[13][14]

    • Ligand-Exchange Chromatography: Can be used to separate α- from β-amino acid isomers.[15]

  • Crystallization: Often used as the final step to obtain a highly pure, stable, solid product. This method is excellent for removing trace impurities that may remain after chromatography.[16][17]

Q4: How can I accurately assess the purity of my purified α-vinylalanine?

Purity assessment should be performed at each stage of the purification process. A combination of methods provides the most comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. An analytical HPLC with a suitable column and detection method (e.g., UV, MS) can quantify the main product and detect impurities.[18][19][20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound and helps identify unknown impurities. GC-MS can also be used, sometimes after derivatization.[15][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the α-vinylalanine and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q5: Is chiral purification necessary, and what are the best methods?

For most pharmaceutical and biological applications, obtaining the enantiomerically pure form of α-vinylalanine is critical, as different enantiomers can have vastly different biological activities.[5] Direct chiral separation using HPLC is the most common and effective method. This involves using a Chiral Stationary Phase (CSP). Highly successful CSPs for underivatized amino acids include:

  • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for resolving enantiomers of polar, ionic compounds like amino acids in LC-MS compatible mobile phases.[4][5]

  • Crown Ether-Based CSPs: These are also well-suited for the enantioseparation of underivatized amino acids.[3]

Troubleshooting & Optimization Guide

This section addresses specific problems you might encounter during the purification of α-vinylalanine, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield or Poor Recovery

Low recovery is one of the most common and frustrating issues in purification. A systematic approach is needed to identify the source of the loss.

  • Potential Causes:

    • Irreversible Adsorption: The compound may be binding too strongly to the chromatography stationary phase.

    • Degradation: The α-vinylalanine may be degrading due to harsh pH, high temperature, or exposure to light/air.

    • Incomplete Elution: The elution conditions (solvent strength, pH) may be insufficient to fully release the compound from the column.[22]

    • Precipitation: The compound may be precipitating in the tubing, column, or during fraction collection if its solubility limit is exceeded.

    • Mechanical Loss: Poor handling during transfers, extractions, or solvent removal can lead to significant loss.

  • Solutions & Optimization Steps:

    • Review pH and Temperature: Ensure all buffers are within a stable pH range for α-vinylalanine (typically near neutral). Avoid high temperatures during all steps, including solvent evaporation.[23]

    • Modify Mobile Phase: If using RPLC, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and recovery.[3] For IEX, perform a gradient elution with increasing salt concentration or a pH gradient to ensure complete elution.

    • Test Different Stationary Phases: If irreversible binding is suspected, try a more inert column material or a different separation modality (e.g., switch from silica-based RPLC to a polymer-based column or from IEX to HILIC).

    • Perform a Mass Balance Study: Analyze the crude material, flow-through, wash fractions, and elution fractions to pinpoint where the product is being lost.[22]

    • Check Solubility: Ensure that the concentration of α-vinylalanine in all solutions remains below its solubility limit under the specific buffer and temperature conditions.

Caption: A troubleshooting decision tree for diagnosing low purification yield.

Problem 2: Poor Resolution in Chromatography (Broad or Tailing Peaks)

Good peak shape is essential for achieving high purity. Broad or tailing peaks indicate suboptimal chromatographic conditions.

  • Potential Causes:

    • Column Overloading: Injecting too much sample mass onto the column.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanol groups on silica-based columns).

    • Inappropriate Mobile Phase: Incorrect pH, ionic strength, or organic solvent can lead to poor peak shape.

    • Column Degradation: The column may be old or have been damaged by harsh conditions, leading to a loss of performance.

    • High Dead Volume: Issues with tubing or connections in the HPLC system can cause peak broadening.

  • Solutions & Optimization Steps:

    • Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of the sample to see if peak shape improves.

    • Optimize Mobile Phase:

      • pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the isoelectric point (pI) of α-vinylalanine to ensure it is fully protonated or deprotonated.

      • Additives: For RPLC, add 0.05-0.1% TFA or formic acid to the mobile phase to suppress silanol interactions and act as an ion-pairing agent.[3]

    • Check System and Column Health: Flush the system to remove any blockages and inspect all connections. Test the column with a standard compound to verify its performance.

    • Try a Different Column: Consider using an end-capped column to minimize silanol interactions or switch to a different stationary phase chemistry (e.g., HILIC, which is well-suited for polar compounds).

Problem 3: Co-elution of Impurities

When impurities have physicochemical properties very similar to α-vinylalanine, they can be difficult to separate.

  • Potential Causes:

    • Structural Analogs: Impurities like isomers or precursors often have similar polarity and charge.[1]

    • Insufficient Column Selectivity: The chosen stationary phase may not be able to differentiate between the target molecule and the impurity.

    • One-Dimensional Purification is Insufficient: A single purification method may not be capable of removing all impurities.

  • Solutions & Optimization Steps:

    • Optimize Selectivity:

      • Screen different columns (e.g., C18, Phenyl-Hexyl, Polar-Embedded).

      • Vary the organic solvent (e.g., switch from acetonitrile to methanol, or vice-versa) as this can alter elution order.[3]

    • Employ Orthogonal Purification Methods: Combine two different purification techniques that separate based on different principles. For example, follow an ion-exchange chromatography step (separation by charge) with a reversed-phase chromatography step (separation by hydrophobicity).[12]

    • Use High-Resolution Techniques: Employ longer columns, smaller particle sizes (UHPLC), or shallower gradients to maximize the separation of closely eluting peaks.

Caption: A decision-making workflow for designing a multi-step purification strategy.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol provides a starting point for analyzing the purity of α-vinylalanine fractions.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the D- and L-enantiomers of α-vinylalanine.[5]

  • Sample Preparation: Dissolve the purified sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: Astec® CHIROBIOTIC® T (or similar teicoplanin-based CSP).[5]

    • Mobile Phase: A mixture of an organic modifier (e.g., ethanol or methanol) and an aqueous buffer. A good starting point is 80:20 (v/v) Ethanol:Water with 0.1% TFA. Isocratic elution is often sufficient.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers (A_L and A_D):

    • ee (%) = [ |A_L - A_D| / (A_L + A_D) ] * 100[18]

Protocol 3: General Crystallization by Anti-Solvent Addition

This protocol is a final polishing step to obtain high-purity solid material.[16]

  • Dissolution: Dissolve the purified, semi-pure α-vinylalanine in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water or a water/methanol mixture) at a slightly elevated temperature (e.g., 40-50 °C).

  • Filtration: Filter the warm solution through a 0.22 µm filter to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add a pre-filtered anti-solvent (a solvent in which α-vinylalanine is poorly soluble, such as isopropanol or acetone) to the stirred solution at a constant temperature until the solution becomes faintly turbid.

  • Crystal Growth: Stop adding the anti-solvent. If desired, add a few seed crystals of pure α-vinylalanine to encourage crystallization. Allow the solution to cool slowly to room temperature, and then further to 4 °C, without disturbance, to allow for the growth of large crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent. Dry the crystals under vacuum to a constant weight.

References

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. 3

  • Separation of alpha- from beta-arylalanines by nickel nitrilotriacetate chromatography. Journal of Separation Science. 15

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich (Astec). 4

  • Synthesis of α-Vinyl Amino Acids. ResearchGate.

  • Alpha Troubleshooting Tables. Revvity.

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI.

  • Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub.

  • Method for purifying L-phenylalanine. Google Patents (EP0556752A1).

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed.

  • Troubleshooting: Purification of a Tagged Protein. GoldBio.

  • Separation and Refining of Amino acids. DIAION.

  • Peptide Impurities & Solutions. Creative Peptides.

  • Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using C. MIT.

  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PMC.

  • Alanine Impurities and Related Compound. Veeprho Pharmaceuticals.

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The University of Manchester.

  • A Novel Efficient Method for Extraction and Purification of Recombinant Phenylalanine Dehydrogenase. Semantic Scholar.

  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. MDPI.

  • Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight. PMC.

  • Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. ResearchGate.

  • Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. PMC.

  • Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments.

  • Typical examples of impurities observed in synthesized peptides. ResearchGate.

  • Crystallization and preliminary X-ray analysis of phenylalanine hydroxylase from rat liver. PubMed.

  • Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. PMC.

  • Purification of L-phenylalanine. Google Patents (US4584399A).

  • Rapid One-Step Separation and Purification of Recombinant Phenylalanine Dehydrogenase in Aqueous Two-Phase Systems. Semantic Scholar.

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC.

  • Method of crystallizing phenylalanine. Google Patents (EP0469541B1).

  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. PMC.

  • Technical Support Center: Purification of alpha-L-Threofuranose. Benchchem.

  • A Simple, Sensitive and Highly Accurate Procedure for Plasma Phenylalanine Determination by HPLC. ResearchGate.

  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. PMC.

  • Purification, characterization and regulation of a monomeric L-phenylalanine dehydrogenase from the facultative methylotroph Nocardia sp. 239. ResearchGate.

  • Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. ResearchGate.

  • Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. Benchchem.

Sources

Solubility challenges of 2-Amino-2-methylbut-3-enoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Solubility & Handling of


-disubstituted Amino Acids
Molecule ID:  2-Amino-2-methylbut-3-enoic acid (Analog: 

-vinyl alanine /

-methyl vinylglycine)[1][2][3]

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub for This compound . Users frequently report that this compound behaves like "brick dust" in standard organic solvents (DCM, THF, Toluene, EtOAc).[2][3]

The Root Cause: This molecule is an


-disubstituted amino acid .[2][3] Like all amino acids, it exists as a zwitterion (dipolar ion) in its neutral state.[2][3] The ammonium group (

) and carboxylate group (

) form an incredibly strong electrostatic crystal lattice.[1][2][3]

Unlike simple amino acids (like Alanine), the quaternary


-carbon in your molecule introduces steric bulk  that prevents solvent molecules from effectively surrounding and breaking these ionic bonds.[2][3] To dissolve it, you must chemically mask these charges.[2][3]

Module 1: Diagnostic & Decision Tree

Before proceeding, identify your primary objective. The method of solubilization depends entirely on your downstream application.

DecisionTree Start Objective: Dissolve this compound Goal What is your goal? Start->Goal Synth Organic Synthesis (Peptide Coupling, Acylation) Goal->Synth Stable Stable Storage or Esterification Goal->Stable Analysis Analysis (NMR, HPLC) Goal->Analysis Sol1 Method A: In-Situ Silylation (BSA / TMSCl) Synth->Sol1 Requires non-polar solvent (DCM, THF) Sol2 Method B: Tosylate Salt Formation (p-TsOH) Stable->Sol2 Requires isolation Sol3 Method C: Polar Aprotic/Acidic (DMSO-d6 / TFA) Analysis->Sol3 Non-destructive

Figure 1: Operational Decision Tree for selecting the correct solubilization strategy based on experimental intent.

Module 2: Troubleshooting Guides & Protocols

Scenario A: "I need to react this amine in DCM or THF."

Solution: In-Situ Silylation (The "Invisible" Protecting Group).[1][2][3] Mechanism: Silylation masks the zwitterion, converting the insoluble solid into a lipophilic liquid soluble in DCM/THF. The silyl groups fall off during aqueous workup.[2][3]

Protocol 1: BSA-Mediated Solubilization (Recommended) Best for: Peptide coupling, Acylation, reactions sensitive to acid.[1][2][3]

ParameterSpecification
Reagent N,O-Bis(trimethylsilyl)acetamide (BSA )
Stoichiometry 2.2 to 3.0 equivalents (due to steric hindrance)
Solvent Dichloromethane (DCM) or THF (Anhydrous)
Temp Reflux may be required (See Note)

Step-by-Step:

  • Suspend this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add BSA (2.5 equiv) under inert atmosphere (

    
    ).[1][2][3]
    
  • Critical Step: Due to the

    
    -methyl/vinyl steric bulk, stirring at RT might be insufficient.[2][3] If the solution does not clear within 30 mins, heat to reflux for 1-2 hours.
    
  • Observation: The suspension will turn into a clear, colorless solution.[2][3]

  • Proceed: Add your electrophile (e.g., Acid Chloride, Activated Ester) directly to this solution.[2][3]

Expert Insight: If BSA fails to clear the solution, add a catalytic amount of TMSCl (5 mol%).[2][3] This acts as a "starter" to initiate the silylation of the sterically hindered amine.

Scenario B: "I need to make an ester or store the compound."

Solution: Formation of the p-Toluenesulfonate (Tosylate) Salt. Mechanism: Strong acids protonate the carboxylate, breaking the zwitterion. The Tosylate anion (


) is lipophilic, allowing the salt to dissolve in alcohols and some chlorinated solvents (often with heat).[2][3]

Protocol 2: Dean-Stark Esterification / Salt Formation

  • Suspend the amino acid in Toluene (or Benzene if permitted).[2][3]

  • Add p-Toluenesulfonic acid monohydrate (1.1 equiv).[1][2][3]

  • Add the desired alcohol (e.g., Benzyl alcohol) if esterifying; otherwise, just reflux to form the salt.[2][3]

  • Reflux with a Dean-Stark trap to remove water.[1][2][3]

  • Result: The amino acid dissolves as water is removed.[2][3] Upon cooling, the product often crystallizes as the stable tosylate salt, which can be filtered.

Scenario C: "I just need to take an NMR."

Solution: Disrupt the lattice with polarity or pH.[2][3]

  • Option 1 (Standard): DMSO-

    
    .[1][2][3] Most zwitterions dissolve here, but recovery is difficult.[2][3]
    
  • Option 2 (Acidic Shift):

    
     + 2 drops of TFA  (Trifluoroacetic acid).[1][2][3] The acid protonates the carboxylate, breaking the electrostatic lock.
    
  • Option 3 (Organic):

    
     + TFA-d .[1][2][3] If you must use chloroform, you must acidify it to dissolve the amino acid.[2][3]
    

Module 3: Visualizing the Chemistry

Understanding the steric challenge is vital. The


-methyl and 

-vinyl groups create a "shield" around the amine, making nucleophilic attack (and solubilization) slower than with Glycine or Alanine.[2][3]

Mechanism cluster_hindrance Steric Challenge Zwit Insoluble Zwitterion (Lattice Energy High) Trans Transition State (Sterically Hindered) Zwit->Trans Surface Attack BSA Reagent: BSA (Silyl Donor) BSA->Trans Soluble Soluble Silylated Species (Lipophilic) Trans->Soluble - Acetamide (Byproduct)

Figure 2: Silylation mechanism overcoming lattice energy. Note the transition state is hindered by the quaternary center.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to dissolve it? A: Generally, no .[1][2][3] While TEA is a base, it does not effectively break the zwitterionic lattice in non-polar solvents because the resulting triethylammonium carboxylate salt is still quite polar.[2] You need a lipophilic counter-ion (like DBU) or, better yet, the silylation method described above.[2][3]

Q: Why is the reaction slower than with Alanine? A: The "Thorpe-Ingold" effect works against you here regarding access.[2] The quaternary carbon (bonded to Methyl, Vinyl, Amine, Carboxyl) is crowded.[2][3] Reagents like BSA need time and thermal energy to penetrate this steric shield.[2][3]

Q: Can I use DMF? A: Yes, DMF usually dissolves free amino acids, but it is difficult to remove.[2][3] If your next step involves a reaction sensitive to water or requires mild workup, the DCM/BSA method is superior because the solvent and byproduct (acetamide) are easily washed away.[2][3]

References

  • Solubility of Amino Acids: G.C. Barrett, Chemistry and Biochemistry of the Amino Acids, Chapman and Hall, 1985.[2] (General principles of zwitterionic lattice energy).

  • Silylation of Hindered Amino Acids: K. Ruhlmann, "Die Umsetzung von Carbonsäuren und Aminosäuren mit Trimethylchlorsilan," Chemische Berichte, 1961.[2][3] (Foundational text on silylation for solubility).[1][2][3]

  • Steric Hindrance in

    
    -Disubstituted Amino Acids:  C. Cativiela et al., "Stereoselective synthesis of quaternary 
    
    
    
    -amino acids," Tetrahedron: Asymmetry, 1998.[1][2][3]
  • BSA Reagent Guide: "Bis(trimethylsilyl)acetamide in Organic Synthesis," Sigma-Aldrich Technical Bulletin.

Sources

Reducing side reactions in vinylalanine cross-coupling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinylalanine cross-coupling experiments. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

Vinylalanine and its derivatives are invaluable building blocks in medicinal chemistry. However, their cross-coupling reactions can be susceptible to various side reactions that diminish yield and purity. This guide provides a systematic approach to identifying and mitigating these issues.

Issue 1: Significant Homocoupling of the Boronic Acid/Ester

Question: My primary side product is the homocoupling of my boronic acid/ester coupling partner, leading to low yields of the desired vinylalanine product. What causes this, and how can I prevent it?

Answer:

Homocoupling of boronic acid derivatives is a common side reaction in Suzuki-Miyaura cross-coupling, often driven by oxidative coupling under the reaction conditions. This side reaction is particularly prevalent under aerobic conditions or in the presence of highly active palladium catalysts that can readily undergo oxidative addition with the boronic acid.

Root Causes & Mitigation Strategies:

Cause Mechanism Troubleshooting Steps
Oxygen Contamination Aerobic oxidation of the boronic acid or palladium catalyst.1. Degas all solvents and reagents thoroughly: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Maintain an inert atmosphere: Ensure your reaction vessel is well-sealed and under a positive pressure of inert gas throughout the experiment.
Inappropriate Ligand Choice Ligands that are too electron-rich or sterically unhindered can promote oxidative addition with the boronic acid.1. Switch to a more sterically hindered ligand: Ligands like SPhos or XPhos can disfavor the formation of the homocoupling dimer by sterically shielding the palladium center. 2. Use a ligand with tailored electronic properties: A less electron-donating ligand may reduce the rate of unwanted oxidative addition.
Incorrect Base A base that is too strong or too weak can disrupt the catalytic cycle, leading to side reactions.1. Optimize the base: Screen a panel of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome. 2. Ensure proper stoichiometry: Use the correct molar equivalents of the base as an excess can sometimes promote side reactions.

Experimental Workflow: Minimizing Homocoupling

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis start Start degas Degas Solvents & Reagents (3x Freeze-Pump-Thaw) start->degas inert Assemble Reaction Under Inert Atmosphere (Ar/N2) degas->inert add_reagents Add Vinylalanine Derivative, Boronic Ester, & Base inert->add_reagents add_catalyst Add Pd Catalyst & Ligand (e.g., SPhos, XPhos) add_reagents->add_catalyst heat Heat to Optimized Temperature add_catalyst->heat monitor Monitor Reaction by LC-MS/TLC heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify caption Workflow for Minimizing Homocoupling.

Caption: Workflow for Minimizing Homocoupling.

Issue 2: Decomposition of the Vinyl Halide or Triflate

Question: I am observing significant decomposition of my vinylalanine-derived vinyl halide/triflate starting material, resulting in poor conversion to the desired product. What could be causing this?

Answer:

Decomposition of vinyl halides and triflates can occur through several pathways, including β-hydride elimination and reductive dehalogenation. These side reactions are often promoted by the choice of catalyst, ligand, and reaction conditions.

Root Causes & Mitigation Strategies:

Cause Mechanism Troubleshooting Steps
β-Hydride Elimination If the vinylalanine derivative has a proton on the β-carbon, this can be eliminated to form an alkyne, which can then undergo further reactions.1. Choose a substrate without β-hydrogens: If possible, modify the starting material to remove this possibility. 2. Use a bulky ligand: Sterically demanding ligands can disfavor the conformation required for β-hydride elimination.
Reductive Dehalogenation The vinyl halide is reduced to the corresponding alkene, consuming the starting material without forming the desired product. This can be caused by impurities or side reactions with the solvent or base.1. Use high-purity reagents and solvents: Ensure all materials are free from reducing agents. 2. Select a non-reducing base: Avoid bases that can also act as reducing agents. 3. Optimize the catalyst system: Some palladium catalysts are more prone to promoting this side reaction. Screening different palladium sources and ligands may be necessary.
Catalyst Instability The active palladium catalyst may decompose over the course of the reaction, leading to incomplete conversion and the formation of palladium black.1. Use a more stable catalyst: Consider pre-catalysts that are more robust under the reaction conditions. 2. Employ a ligand that stabilizes the catalyst: Ligands like Buchwald's biaryl phosphines are known to form highly stable and active catalysts.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for vinylalanine cross-coupling?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction type (e.g., Suzuki, Heck, Sonogashira). However, for Suzuki-Miyaura couplings involving vinylalanine derivatives, palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands, such as SPhos, XPhos, or RuPhos, often provide excellent results due to their high activity and stability. It is always recommended to screen a small panel of catalysts and ligands to identify the optimal system for your specific application.

Q2: How do I choose the right solvent for my reaction?

A2: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity. For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dioxane, THF, or DMF are commonly used. The choice of solvent can also depend on the base being used. For instance, when using phosphate or carbonate bases, a solvent mixture containing water can be beneficial.

Q3: My reaction is not going to completion. What should I try?

A3: If your reaction stalls, consider the following:

  • Catalyst Deactivation: The palladium catalyst may have decomposed. Try adding a fresh portion of the catalyst.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed. Cautiously increase the reaction temperature in small increments.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of one reagent may be necessary in some cases.

  • Inhibitors: Your reagents or solvent may contain impurities that are inhibiting the catalyst. Ensure the purity of all components.

Q4: What is the role of the base in a Suzuki-Miyaura cross-coupling reaction?

A4: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid or ester by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice and strength of the base can significantly impact the reaction's efficiency and selectivity.

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 pd_oxidative R1-Pd(II)-X L2 pd0->pd_oxidative Oxidative Addition pd_transmetalation R1-Pd(II)-R2 L2 pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R1-R2 pd_transmetalation->product reagent1 R1-X reagent1->pd_oxidative reagent2 R2-B(OR)2 boronate [R2-B(OR)2(Base)]- reagent2->boronate base Base base->boronate boronate->pd_transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Caption: Suzuki-Miyaura Catalytic Cycle.

References

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631 (2009). [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 52, 7362-7370 (2013). [Link]

  • Buchwald, S. L. et al. Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41, 1461-1473 (2008). [Link]

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95, 2457-2483 (1995). [Link]

  • Molander, G. A. & Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48, 9240-9261 (2009). [Link]

Technical Support Center: Navigating Difficult Couplings with α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of α,α-disubstituted amino acids into peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your synthetic strategies. The steric bulk of these residues presents a significant hurdle in peptide synthesis, but with the right knowledge and techniques, these challenges can be effectively overcome.[1][2][3]

This guide is structured in a question-and-answer format to directly address the common and complex issues you may face in your work.

Frequently Asked Questions (FAQs)

Q1: Why are couplings involving α,α-disubstituted amino acids, like Aib (α-aminoisobutyric acid), so much more difficult than standard amino acid couplings?

The primary reason for the difficulty in coupling α,α-disubstituted amino acids lies in steric hindrance.[1][2] The presence of two substituents on the α-carbon creates a crowded environment around the carboxylic acid and the α-amino group. This steric bulk impedes the approach of the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to the activated carboxyl group of the α,α-disubstituted amino acid.[4] This leads to significantly slower reaction rates and often incomplete couplings under standard conditions.[5]

Furthermore, the unique conformational constraints imposed by these amino acids can influence the secondary structure of the growing peptide chain, sometimes making the N-terminus less accessible for the subsequent coupling step.[2][6][7] α,α-Disubstituted amino acids are known to promote helical or turn structures, which can be beneficial for the final peptide's activity but can also contribute to aggregation and difficult couplings during synthesis.[2][6][8][9]

Q2: My standard coupling protocol with DIC/HOBt is failing for an Aib residue. What is my first line of troubleshooting?

Standard carbodiimide reagents like DCC and DIC, even with additives like HOBt, are often not potent enough to overcome the significant steric barrier presented by α,α-disubstituted amino acids.[10] Your first and most critical troubleshooting step is to switch to a more powerful in-situ activating reagent.

The most effective choices are typically aminium/uronium or phosphonium salts.[11] These reagents react with the carboxylic acid to form highly reactive activated species that can more effectively acylate the sterically hindered N-terminal amine.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are excellent first choices.[11] HATU, in particular, is often cited as one of the most efficient coupling reagents for hindered couplings due to the formation of a highly reactive OAt-ester and the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[11]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with excess aminium/uronium reagents.

Below is a diagram illustrating the general mechanism of activation with these more potent reagents.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack AA Fmoc-Aib-OH Active_Ester Highly Reactive Activated Ester AA->Active_Ester Activation Reagent Uronium/Phosphonium Salt (e.g., HATU, PyBOP) + Base Reagent->Active_Ester Peptide H2N-Peptide-Resin Active_Ester->Peptide Coupled_Peptide Fmoc-Aib-NH-Peptide-Resin Peptide->Coupled_Peptide Coupling

Caption: General workflow for coupling α,α-disubstituted amino acids.

Q3: I've switched to HATU, but my coupling is still incomplete. What are my next steps?

Even with a powerful coupling reagent, steric hindrance can slow the reaction rate to the point where a standard coupling time is insufficient.[10] If you are still observing incomplete coupling with HATU, consider the following strategies:

  • Increase Reaction Time and/or Temperature:

    • Extended Coupling Time: Instead of a typical 1-2 hour coupling, extend the reaction time significantly, even up to overnight.[10]

    • Elevated Temperature: Gentle heating can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as excessive heat can increase the risk of racemization.[10][12]

    • Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective method for driving difficult couplings to completion.[1][10] Microwave energy efficiently heats the reaction, accelerating the coupling of bulky amino acids like Aib.[1]

  • Perform a Double Coupling:

    • After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.[10] This can help to drive the reaction to completion by acylating the remaining free amines.

  • Optimize Your Solvent:

    • The choice of solvent is crucial for solvating the growing peptide chain and ensuring the accessibility of the N-terminus.[10] Poor solvation can lead to peptide aggregation, which further hinders the reaction.[10]

    • N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex sequences.[10] For particularly challenging couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[10]

Q4: For extremely difficult couplings, such as a di-Aib sequence, are there any "last resort" strategies?

Yes, for exceptionally challenging couplings where even the most potent uronium/phosphonium reagents fail, you can resort to more reactive species.

  • Acyl Fluorides: Converting the carboxylic acid of the protected amino acid to an acyl fluoride creates a highly reactive species that is particularly effective for coupling sterically hindered residues like Aib.[10][13] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[13]

  • In Situ Generation of Amino Acid Chlorides: Using a reagent like bis-(trichloromethyl) carbonate (triphosgene) can generate the amino acid chloride in situ, which is another highly reactive species useful for difficult couplings.[14]

The following decision tree can guide your troubleshooting process:

G Start Incomplete Coupling of α,α-Disubstituted Amino Acid Q1 Using DIC/HOBt? Start->Q1 A1_Yes Switch to Uronium/Phosphonium Reagent (HATU, HBTU, PyBOP) Q1->A1_Yes Yes A1_No Already using potent reagent Q1->A1_No No Q2 Coupling still incomplete? A1_Yes->Q2 A2_Yes 1. Increase Reaction Time/Temp (Microwave) 2. Perform Double Coupling 3. Optimize Solvent (NMP) Q2->A2_Yes Yes A2_No Success Q2->A2_No No Q3 Still incomplete? A2_Yes->Q3 A3_Yes Use Acyl Fluoride (TFFH) or Acyl Chloride (Triphosgene) Q3->A3_Yes Yes A3_No Success Q3->A3_No No Success Coupling Successful A3_Yes->Success A1_No->Q2 A2_No->Success A3_No->Success

Caption: Troubleshooting decision tree for difficult couplings.

Data & Protocols

Comparative Efficacy of Coupling Reagents

The following table summarizes the relative effectiveness of various coupling reagents for sterically demanding couplings.

Coupling Reagent ClassExample(s)Generated Active SpeciesRelative Reactivity for Hindered CouplingsKey Considerations
CarbodiimidesDIC, DCCO-acylisoureaLowGenerally insufficient for α,α-disubstituted amino acids; requires an additive like HOBt to reduce racemization.[10][13]
Aminium/Uronium (HOBt-based)HBTU, TBTUOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[15] Can cause guanidinylation if used in excess.
Aminium/Uronium (HOAt-based)HATUOAt esterHighHighly efficient due to the electron-withdrawing nature and anchimeric assistance of HOAt.[11] Often the reagent of choice for difficult couplings.
Aminium/Uronium (Oxyma-based)COMUOxyma esterHighReactivity is comparable or, in some cases, superior to HATU.[13] Considered a safer alternative to benzotriazole-based reagents.[13][16]
Phosphonium SaltsPyBOP, PyAOPOBt/OAt esterHighDo not cause guanidinylation, making them ideal for in-situ activation, especially when an excess of reagent is needed.
Fluorinating AgentsTFFHAcyl FluorideVery HighExcellent for extremely hindered couplings where other reagents fail.[10][13]
Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is designed for a solid-phase peptide synthesis (SPPS) scenario where an incomplete coupling of a residue like Fmoc-Aib-OH is suspected or anticipated.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[10]

    • Allow the pre-activation to proceed for 1-5 minutes.[10]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[10]

    • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.

    • After the second coupling, perform a ninhydrin test to confirm the completion of the reaction.

    • If the test is negative (no free amines), proceed with the synthesis. If it is still positive, consider the more advanced strategies outlined in Q4.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced method for cases where even potent uronium/phosphonium reagents are unsuccessful.

  • Acyl Fluoride Formation:

    • In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 equivalents) in an anhydrous solvent like DCM.

    • Add a fluorinating agent such as TFFH (3 equivalents) and a suitable base like DIPEA (6 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using the ninhydrin test.

    • Wash the resin thoroughly with DCM and DMF before proceeding to the next deprotection step.

References

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. J-Stage. [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. PubMed. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Minimizing polymerization of the vinyl group in alpha-vinylalanine

Technical Support Center: -Vinylalanine (AVA) Handling & Synthesis

Minimizing Polymerization and Side-Reactions

Current Status: Active Scope: Storage, Peptide Coupling, Cleavage, and QC Applicable Compounds:



Core Concept: The Stability Paradox


radical polymerizationelectrophilic addition

The Enemy: Free radicals. Even trace amounts of peroxides in solvents (THF, Dioxane) or exposure to light can initiate a chain reaction, turning your expensive amino acid into an insoluble oligomer.

Module 1: Storage & Pre-Synthesis Handling

Preventing spontaneous polymerization before you even start.

Issue: Material arrives as a free-flowing powder but turns into a gum or insoluble solid after weeks of storage.

Protocol: The "Deep Freeze" Standard
  • Temperature: Store strictly at -20°C or lower .

  • Atmosphere: Argon or Nitrogen blanket is mandatory. Oxygen acts as a radical promoter in the long term (via peroxide formation).

  • Additives: If storing solutions, you must add a radical scavenger.

    • Recommended: BHT (2,6-Di-tert-butyl-4-methylphenol) at 0.05% - 0.1% (w/v).

    • Why: BHT acts as a "chain terminator." If a radical forms, BHT intercepts it, forming a stable phenoxy radical that does not propagate the chain.

Troubleshooting: "Is my stock polymerized?"
ObservationDiagnosisAction
White Powder Healthy MonomerProceed to synthesis.
Yellowish Gum Oligomerization StartedSTOP. Purification required (Recrystallization).
Insoluble Solid High MW PolymerDiscard. Irreversible.
Visualization: Storage Logic Tree

StorageLogiccluster_riskRisk FactorsStartReceive AVA MaterialCheckVisual InspectionStart->CheckSolidFree Flowing Solid?Check->SolidYesYesSolid->YesNoNo (Gum/Solid Block)Solid->NoStoreStore at -20°CUnder ArgonYes->StoreDiscardDiscard/RepurifyNo->DiscardAddBHTAdd BHT (0.1%)if in solutionStore->AddBHTLightUV LightO2OxygenHeatHeat (>25°C)

Caption: Decision matrix for incoming raw material inspection and long-term storage conditions.

Module 2: Peptide Synthesis (Coupling)

The critical phase where heat and activation reagents can trigger polymerization.

Issue: Loss of the vinyl group or "double coupling" artifacts during SPPS (Solid Phase Peptide Synthesis).

The "Scavenger-Spiked" Coupling Protocol

Standard coupling reagents (HATU, HBTU) are generally safe, but the conditions (base, solvent quality) matter.

  • Solvent Choice: Use DMF (Dimethylformamide) or NMP .

    • Warning: Avoid THF or Dioxane unless freshly distilled. These ethers form peroxides that initiate polymerization.

  • Radical Scavenging in Situ:

    • Add BHT (0.1 mM) to your coupling solution.

    • Note: BHT does not interfere with the acylation reaction (amide bond formation) but effectively stops radical propagation.

  • Activation:

    • Preferred: DIC/Oxyma or HATU/DIEA.

    • Avoid: Microwave heating. High temperatures (

      
      ) significantly increase the rate of polymerization 
      
      
      (entropy becomes less unfavorable for polymerization at high concentrations).
Troubleshooting Coupling Failures

Q: My coupling yield is low, and the resin is colored. A: The vinyl group may have reacted with the resin linker or polymerized on the surface.

  • Fix: Use a lower coupling temperature (

    
     to RT) and extend the reaction time, rather than heating. Ensure BHT is present.
    

Module 3: Cleavage & Deprotection (The "Thiol Trap")

The most common point of failure.

Issue: The vinyl group disappears after TFA cleavage. Cause: Thiol-Ene Reaction. Standard cleavage cocktails contain scavengers like EDT (Ethanedithiol) or Thioanisole . Under acidic conditions and ambient light, these thiols can add across the vinyl double bond (anti-Markovnikov addition), destroying your molecule.

Protocol: The "Vinyl-Safe" Cocktail

Do NOT use Reagent K or Reagent B (which contain thiols) unless absolutely necessary for Met/Cys/Trp protection.

Recommended Cocktail (Thiol-Free):

  • TFA: 95%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

If you MUST use Thiols (e.g., for Methionine/Cysteine):

  • Darkness: Wrap the reaction vessel in aluminum foil. Light catalyzes the radical thiol-ene addition.

  • Temperature: Perform cleavage at 0°C .

  • Time: Minimize exposure.

Visualization: The Thiol-Ene Risk

ThiolRiskcluster_preventionPrevention StrategyVinylα-Vinylalanine(Intact)ReactionRadical/AcidicEnvironmentVinyl->ReactionThiolScavenger (EDT/Thioanisole)Thiol->ReactionProductThiol-Adduct(DEAD MOLECULE)Reaction->ProductThiol-Ene AdditionUseTISUse TIS instead of ThiolsNoLightExclude Light

Caption: Mechanism of failure when using thiol-based scavengers with vinyl amino acids.

Module 4: QC & Analytics

Verifying the integrity of the vinyl group.

Issue: How to distinguish the monomer from the polymer or adducts.

HPLC Analysis
  • Polymer: Appears as a broad "hump" usually eluting later than the monomer (due to hydrophobicity) or earlier (if size-exclusion effects occur, though rare on C18).

  • Thiol-Adduct: Distinct sharp peak with a different retention time and Mass (+ Mass of Scavenger).

NMR Diagnostics ( NMR in or )

Look for the Vinyl Signature :

  • dd (doublet of doublets) at ~5.8 - 6.0 ppm (The internal vinyl proton).

  • Two doublets at ~5.1 - 5.4 ppm (The terminal methylene protons).

Failure Indicators:

  • Line Broadening: If these sharp peaks become broad mounds, polymerization has occurred.

  • Disappearance: If peaks shift to 1.0 - 3.0 ppm (aliphatic region), the double bond has been saturated (thiol addition or reduction).

Frequently Asked Questions (FAQ)

Q1: Can I use microwave-assisted synthesis for AVA-containing peptides? A: High Risk. Microwave irradiation creates "hot spots" that can thermally initiate radical polymerization of the vinyl group. We strongly recommend room temperature coupling for this specific residue.

Q2: Is Fmoc or Boc chemistry better for


-vinylalanine?A:Fmoc is preferred.

Q3: How do I remove the BHT stabilizer after synthesis? A: BHT is highly lipophilic. It is easily removed during the standard ether precipitation step of the peptide or during the initial wash of the preparative HPLC purification.

Q4: My peptide has a Methionine, so I need a thiol scavenger. What do I do? A: Use DODT (2,2'-(Ethylenedioxy)diethanethiol) instead of EDT, as it is less volatile and slightly less reactive toward the vinyl group. Crucially, perform the cleavage in the dark and under Argon to suppress the radical mechanism of thiol-ene addition.

References

  • Berkowitz, D. B., et al. "

    
    -Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." Tetrahedron: Asymmetry, vol. 17, no.[1] 6, 2006, pp. 869-882. 
    
    • Key Insight: Establishes the structural stability and enzym
  • Miyazaki, M., et al. "Controllable Synthesis of Peptide Polymers in Microfluidic Reactor."[2] 11th International Conference on Miniaturized Systems for Chemistry and Life Sciences, 2007.

    • Key Insight: Discusses the kinetics of peptide polymerization and the conditions th
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504.

    • Key Insight: Comprehensive guide on scavenger comp
  • UCLA Chemistry & Biochemistry Safety Team. "Safe Operating Procedure for the Handling of Vinylic Monomers." UCLA EHS, 2009.

    • Key Insight: Standard safety and stabilization protocols (BHT usage) for vinyl monomers.

Optimization of chiral resolution for (R) and (S) vinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of (R) and (S) Vinylalanine (2-amino-3-butenoic acid) Resolution

Status: Operational | Tier: Level 3 (Senior Scientist Support)

System Overview & Nomenclature

User Advisory: In this guide, "Vinylalanine" refers to Vinylglycine (2-amino-3-butenoic acid) . This distinction is critical as the


-unsaturation makes the 

-proton highly acidic, leading to rapid racemization and polymerization risks not present in saturated analogs like ethylglycine.

The Core Challenge: Resolving vinylalanine is a race against time. The vinyl group acts as a weak electron-withdrawing group, increasing the acidity of the


-proton. High pH (used in many resolutions) causes racemization. Furthermore, the terminal alkene is prone to radical polymerization, turning your precious chiral product into yellow insoluble oligomers.

Master Workflow: Enzymatic Resolution

We recommend Enzymatic Kinetic Resolution using Acylase I (Aspergillus melleus or Porcine Kidney) over chemical crystallization. It operates at mild pH (7.0–7.5), minimizing the racemization risk inherent to chemical resolution methods that often require strong bases.

Workflow Diagram (DOT)

G Start Racemic N-Acetyl-Vinylalanine Enzyme Acylase I Hydrolysis (pH 7.2, 35°C, Co2+ cofactor) Start->Enzyme Check Check Conversion (Target: ~50%) Enzyme->Check Check->Enzyme <45% (Add more enzyme) Workup Acidify to pH 5.0 & Ion Exchange Check->Workup Conversion reached L_Product (S)-Vinylalanine (L-Isomer) Workup->L_Product Elutes from Resin D_Product Unreacted (R)-N-Acetyl-Vinylalanine Workup->D_Product Retained/Extracted Hydrolysis Chemical Hydrolysis (HCl, Reflux) D_Product->Hydrolysis Final_R (R)-Vinylalanine (D-Isomer) Hydrolysis->Final_R

Caption: Kinetic resolution workflow separating (S)-vinylalanine (hydrolyzed) from (R)-N-acetyl-vinylalanine (unreacted).

Troubleshooting Guide: Enzymatic Resolution

Issue 1: "My conversion stalled at 30% and won't reach 50%."

Diagnosis: Product Inhibition or Cofactor Depletion. Acylase I is a metalloenzyme (Zinc-dependent) but is often activated by Cobalt. The free amino acid product can chelate the metal ion, deactivating the enzyme.

Corrective Protocol:

  • Cofactor Spike: Add

    
     or 
    
    
    
    to a final concentration of 0.5 mM.
  • Concentration Check: If substrate concentration is

    
    , dilute to 
    
    
    
    . High ionic strength inhibits Acylase I.
  • pH Drift: The release of the free amino acid alters pH. Ensure you are using a strong buffer (Phosphate, 0.1 M) or an autotitrator maintaining pH 7.2. Do not exceed pH 7.5 (see Stability section).

Issue 2: "The enantiomeric excess (ee) of the (S)-isomer is poor (<90%)."

Diagnosis: Spontaneous Racemization or Non-Selective Hydrolysis. Because vinylalanine has an acidic


-proton, it racemizes 10x faster than alanine at pH > 8.0.

Corrective Protocol:

  • Lower pH: Run the reaction at pH 6.8–7.0 instead of 7.5. The enzyme is slower but the background racemization is suppressed significantly.

  • Temperature: Lower temperature from 37°C to 25°C.

  • Stop Early: Do not push for 50% conversion. Stop at 40–45% conversion to ensure the (S)-product is optically pure. Recrystallize the product from water/ethanol to upgrade ee.

Issue 3: "My product turned yellow and insoluble during workup."

Diagnosis: Radical Polymerization. The vinyl group is reactive. Concentrating the solution under heat or leaving it in light triggers polymerization.

Corrective Protocol:

  • Add Radical Scavenger: Add trace BHT (Butylated hydroxytoluene) or Hydroquinone (10 ppm) to the organic extracts of the N-acetyl derivative.

  • Cold Workup: Never heat the free amino acid solution above 40°C during rotary evaporation. Lyophilization (freeze-drying) is mandatory for the final step; do not heat-dry.

Analytical QC: Chiral HPLC/SFC

User Advisory: Do not use standard C18 columns. You need chiral selectors capable of recognizing zwitterions.

Recommended Column: CROWNPAK® CR-I(+) (Daicel) Mechanism: Crown ether forms a host-guest complex with the ammonium group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). This requires acidic mobile phase (pH 1.0–2.0).[1]
Method Parameters (Standard Start)
ParameterSettingNotes
Column CROWNPAK CR-I(+) (3.0 x 150 mm)Crown ether based
Mobile Phase

(aq) pH 1.5 / Acetonitrile (90:[1]10)
Acidic pH is required for ammonium formation
Flow Rate 0.4 mL/minLow flow prevents overpressure
Temperature 25°CLower temp improves resolution (

)
Detection UV 210 nmVinyl group absorbs here
Elution Order (R)-Isomer (D) first, (S)-Isomer (L) secondVerify with standards

Troubleshooting HPLC:

  • Q: Peaks are broad/tailing.

    • A: The pH is likely not acidic enough. The amine must be fully protonated (

      
      ). Ensure mobile phase is pH < 2.0 using Perchloric acid (
      
      
      
      ).[1]
  • Q: Peaks are merging.

    • A: Decrease temperature to 10°C. Crown ether binding thermodynamics are more favorable at lower temperatures.

Stability & Storage Directives

The following decision tree helps you manage the stability of the isolated fractions.

Stability Substrate Isolated Vinylalanine State Solid or Solution? Substrate->State Solid Solid State State->Solid Solution In Solution State->Solution Action1 Store at -20°C Desiccated Argon atmosphere Solid->Action1 Action2 Acidify to pH 2.0 (HCl salt is stable) Solution->Action2 Warning NEVER store as Free Base in water (Polymerizes) Solution->Warning

Caption: Stability decision tree. Note: The HCl salt is significantly more stable than the zwitterion.

References

  • Enzymatic Resolution Protocol: Baldwin, J. E., et al. "Synthesis of (R)- and (S)-2-amino-3-butenoic acid (vinylglycine) via enzymatic resolution." Tetrahedron, 1989.

  • Chiral Analysis (Crown Ether Methodology): Daicel Chiral Technologies. "Separation of Free Amino Acids using CROWNPAK CR-I(+)." Application Note.

  • Stability & Polymerization: Afzali-Ardakani, A., et al. "Polymerization of N-vinyl amino acid derivatives." Journal of Polymer Science.

  • Acylase I Mechanism: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." J. Am. Chem. Soc., 1989.

Sources

Stability of 2-Amino-2-methylbut-3-enoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2-Amino-2-methylbut-3-enoic Acid Under Acidic Conditions

Welcome to the technical support center for this compound. This guide, curated by our Senior Application Scientists, provides in-depth technical information and troubleshooting advice for researchers working with this unique β,γ-unsaturated α-methyl amino acid. We understand the challenges you face during its application in acidic environments and have structured this resource in a question-and-answer format to directly address your experimental concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in acidic solutions?

When this compound is subjected to acidic conditions, two principal degradation pathways should be considered:

  • Isomerization of the Carbon-Carbon Double Bond: The β,γ-position of the double bond is generally less thermodynamically stable than the conjugated α,β-position. Acid catalysis can facilitate the isomerization to the more stable 2-Amino-2-methylbut-2-enoic acid.

  • Hydration of the Double Bond: In aqueous acidic solutions, the vinyl group is susceptible to acid-catalyzed hydration, which would result in the formation of 4-hydroxy-2-amino-2-methylbutanoic acid.

Q2: At what pH and temperature does degradation become significant?

The rate of degradation is dependent on several factors, including the specific acid used, its concentration (pH), and the temperature. While specific kinetic data for this compound is not extensively published, general principles of organic chemistry suggest that both isomerization and hydration will be accelerated at lower pH values (stronger acids) and higher temperatures. For sensitive applications, it is recommended to conduct preliminary stability studies under your specific experimental conditions.

Q3: Are there any visual indicators of degradation?

Visual inspection is often not a reliable indicator of the degradation of this compound, as the parent compound and its potential degradation products are typically colorless. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis after treating my sample with acid.
  • Potential Cause 1: Isomerization. An additional peak with a similar mass but a different retention time could indicate the formation of the α,β-unsaturated isomer, 2-Amino-2-methylbut-2-enoic acid. Due to the increased conjugation, this isomer may have a different UV absorbance profile.

  • Troubleshooting Steps:

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the new peak has the same mass as the parent compound.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the sample. The disappearance of the characteristic vinyl proton signals and the appearance of new olefinic or methyl proton signals can confirm isomerization.

    • Reference Standard: If available, compare the retention time of the new peak with a reference standard of 2-Amino-2-methylbut-2-enoic acid.

  • Potential Cause 2: Hydration. A new peak with a mass corresponding to the addition of a water molecule (an increase of 18 Da) may suggest the formation of 4-hydroxy-2-amino-2-methylbutanoic acid.

  • Troubleshooting Steps:

    • LC-MS Analysis: Check the mass spectrum of the new peak for the expected mass of the hydrated product.

    • NMR Spectroscopy: Look for the appearance of signals corresponding to a new hydroxyl group and the disappearance of the vinyl proton signals in the ¹H NMR spectrum.

Problem: I am concerned about the stability of my compound during peptide synthesis deprotection steps (e.g., using Trifluoroacetic Acid - TFA).
  • Background: The α-methyl group on this compound can help to suppress peptide bond cleavage. However, the vinyl side chain's stability during prolonged exposure to strong acids like TFA is a valid concern.

  • Preventative Measures & Troubleshooting:

    • Minimize Deprotection Time: Use the minimum time required for complete deprotection to reduce the exposure of the amino acid to the strong acid.

    • Lower Temperature: Perform the deprotection step at a reduced temperature (e.g., 0 °C) to slow down potential side reactions.

    • Scavengers: While scavengers are typically used to protect other amino acid residues, their impact on the stability of the vinyl group is not well-documented. Their use should be considered on a case-by-case basis.

    • Post-Deprotection Analysis: After deprotection, analyze a small aliquot of the crude product by HPLC or LC-MS to assess the integrity of the this compound residue.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a procedure to assess the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acidic solution of interest (e.g., 1N HCl, 50% TFA in Dichloromethane)

  • Quenching solution (e.g., a suitable buffer to neutralize the acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Add the acidic solution to the stock solution to initiate the degradation study.

  • Incubate the solution at the desired temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a predetermined volume of quenching solution.

  • Analyze the quenched samples by HPLC to determine the concentration of the parent compound and detect the formation of any degradation products.

  • For structural elucidation of major degradation products, a larger scale degradation can be performed, and the products isolated for NMR analysis.

Time (hours)Concentration of Parent Compound (µg/mL)Peak Area of IsomerPeak Area of Hydrated Product
010000
19550
29091
482153
868257
24404515
Hypothetical data for illustrative purposes.

Visualizations

degradation_pathway parent This compound isomer 2-Amino-2-methylbut-2-enoic acid (α,β-unsaturated isomer) parent->isomer Isomerization (H⁺ catalyst) hydrated 4-Hydroxy-2-amino-2-methylbutanoic acid parent->hydrated Hydration (H⁺ catalyst, H₂O)

Caption: Potential acid-catalyzed degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Prepare stock solution of This compound add_acid Add acidic solution start->add_acid incubate Incubate at controlled temperature add_acid->incubate sample Withdraw aliquots at time points incubate->sample quench Quench reaction sample->quench hplc HPLC Analysis quench->hplc nmr NMR for structural elucidation hplc->nmr If needed

Caption: Workflow for a forced degradation study.

References

  • Stability of Amino Acids in Acidic Conditions: While not specific to the topic compound, general principles of amino acid stability in strong acids are discussed in studies rel
  • Acid-Catalyzed Isomerization of Alkenes: The mechanism of double bond migration under acidic conditions is a fundamental concept in organic chemistry, detailed in various textbooks and review articles.
  • Acid-Catalyzed Hydration of Alkenes: The addition of water across a double bond in the presence of an acid catalyst is a well-established reaction.[1]

  • Analytical Techniques for Amino Acid Analysis: Methodologies for HPLC and NMR analysis of amino acids and their derivatives are widely available from instrument manufacturers and in the scientific literature.[2]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-Amino-2-methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-Amino-2-methylbut-3-enoic acid purity. As a Senior Application Scientist, this document is structured to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating system grounded in established regulatory principles.

Understanding the Analyte: this compound

This compound, a derivative of the non-proteinogenic amino acid vinylglycine, presents unique challenges for HPLC analysis. Its structure, characterized by a polar amino acid moiety and a vinyl group, dictates its chromatographic behavior.

  • Polarity: The presence of both a carboxylic acid and an amino group makes the molecule highly polar and zwitterionic in aqueous solutions. This can lead to poor retention on traditional reversed-phase columns like C18.

  • Chirality: The α-carbon is a stereocenter, meaning the molecule exists as enantiomers. For pharmaceutical applications, it is often crucial to quantify the enantiomeric purity.

  • UV Absorbance: Lacking a significant chromophore, the vinyl group provides some UV absorbance, but likely at lower wavelengths (around 200-220 nm), where interference from mobile phase components can be problematic.[1] The carboxyl group also contributes to absorbance in this region.[2]

Strategic Approaches to HPLC Method Development

Given the analyte's properties, two primary strategies for HPLC analysis are considered: direct analysis of the underivatized compound and analysis following pre-column derivatization.

Method A: Direct Chiral HPLC Analysis

This approach is often preferred for its simplicity, as it avoids the introduction of potential impurities and variability from a derivatization step.[3]

Rationale for Column Selection:

Due to the high polarity and zwitterionic nature of this compound, specialized stationary phases are required for adequate retention and chiral separation.

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases (CSPs): Columns such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T) are particularly well-suited for the direct analysis of underivatized amino acids.[3] They possess ionic groups and are compatible with a wide range of mobile phases, enabling the separation of polar and ionic compounds.[3][4]

  • Zwitterionic Chiral Stationary Phases (CSPs): Columns like CHIRALPAK® ZWIX(+) and ZWIX(-) offer another excellent option for the direct stereo-selective resolution of free amino acids.[5]

Proposed Starting Conditions for Method A:

ParameterRecommended ConditionJustification
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µmProven for direct chiral separation of underivatized amino acids.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolLC-MS compatible mobile phase. The acidic pH will protonate the amino group, aiding in consistent interaction with the stationary phase.[4]
Gradient 70-30% B over 20 minutesA gradient is recommended to ensure elution of any less polar impurities and to optimize the separation of the enantiomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTo ensure reproducible retention times.
Detection UV at 210 nmTo maximize sensitivity for the vinyl and carboxyl groups, acknowledging potential baseline noise.[1][2]
Injection Volume 10 µLA typical injection volume to avoid column overload.
Method B: Pre-Column Derivatization with Reversed-Phase HPLC

This classic approach enhances the detectability and chromatographic properties of amino acids by attaching a UV-active and/or fluorescent tag.

Rationale for Derivatization Reagent and Column Selection:

  • Derivatization Reagent: o-Phthaldialdehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is a widely used reagent that reacts with primary amines to form highly fluorescent and UV-active isoindole derivatives.[6] This significantly improves the limit of detection and quantification.

  • Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable for separating the more hydrophobic derivatized analyte.

Proposed Starting Conditions for Method B:

ParameterRecommended ConditionJustification
Derivatization Pre-column with OPA/3-MPAProvides high sensitivity and allows for the use of standard RP-HPLC systems.[6]
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for the separation of the hydrophobic OPA-derivatives.
Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2B: Acetonitrile/Methanol (50:50)A buffered mobile phase is crucial for reproducible chromatography of the derivatives.
Gradient 20-80% B over 30 minutesA gradient is necessary to elute the derivatized analyte and separate it from potential by-products of the derivatization reaction.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure consistent retention times.
Detection Fluorescence (Ex: 340 nm, Em: 450 nm) or UV at 337 nmFluorescence detection offers higher sensitivity and selectivity for the OPA-derivative.
Injection Volume 10 µLStandard injection volume.

A Rigorous Framework for HPLC Method Validation

The validation of the chosen HPLC method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8]

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and typical acceptance criteria for a purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, etc.).Peak purity analysis (e.g., using a photodiode array detector) should demonstrate no co-eluting peaks. Forced degradation studies should show resolution of the analyte from degradation products.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For a purity assay, typically 80% to 120% of the test concentration.[7]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the assay of the main component.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay precision): RSD ≤ 1.0%.- Intermediate Precision (Inter-assay precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1. Precision at the LOQ should be RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the system suitability criteria when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.
Solution Stability To determine the stability of the analyte in the prepared sample solution over a specified period.The concentration of the analyte should not change by more than 2% from the initial value over the tested period (e.g., 24 hours at room temperature and refrigerated).

Experimental Protocols

Protocol for Forced Degradation Studies (Specificity)
  • Prepare solutions of this compound at a concentration of 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.

  • Evaluate the chromatograms for the resolution of the main peak from any degradation products.

Workflow for Method Validation

Caption: Overall workflow for HPLC method validation.

Comparative Analysis of Proposed Methods

FeatureMethod A: Direct Chiral HPLCMethod B: Pre-Column Derivatization with RP-HPLC
Simplicity High (no derivatization step)Moderate (requires a consistent derivatization procedure)
Specificity High for chiral separationHigh for achiral impurities, but may not resolve enantiomers
Sensitivity Potentially lower due to weak UV absorbanceHigh, especially with fluorescence detection
Cost Higher initial column costLower column cost, but reagent costs
Throughput Potentially faster run timesLonger run times due to the derivatization step and gradient elution
Applicability Ideal for determining enantiomeric purityExcellent for quantifying the main component and achiral impurities

Conclusion and Recommendations

The choice between direct chiral HPLC and a pre-column derivatization method for the purity determination of this compound depends on the specific analytical requirements.

  • For the simultaneous determination of both chemical and enantiomeric purity, Method A (Direct Chiral HPLC) is the recommended approach. Its simplicity and ability to directly resolve enantiomers make it a robust choice for quality control environments.

  • If the primary goal is to achieve very low limits of detection for the main component and any achiral impurities, and if enantiomeric purity is determined by a separate method, then Method B (Pre-Column Derivatization) offers superior sensitivity.

Ultimately, a thorough method development and validation process, guided by the principles outlined in this document and the ICH guidelines, will ensure the selected method is fit for its intended purpose, contributing to the overall quality and safety of the final drug product.

References

  • Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(3):108-118. Available from: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available from: [Link]

  • UV-Vis Spectrum of Glycine. SIELC Technologies. 2024. Available from: [Link]

  • Determining the pKa's of glycine. Royal Society of Chemistry. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 1995. Available from: [Link]

  • Amino Acid pKa and pI Values. ScienceGeek.net. Available from: [Link]

  • Effect of Solvation on Glycine Molecules: A Theoretical Study. ACS Omega. 2023;8(31):28245-28254. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(3):108-118. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 1995. Available from: [Link]

  • Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. International Journal of New Chemistry. 2021;8(1):1-12. Available from: [Link]

  • stability constants for glycine under hydrothermal conditions using colorimetric indicators. Memorial University of Newfoundland. 2015. Available from: [Link]

  • HPLC Method for Separation of Glycine, Methylglycine, Dimethylglycine and Trimethylglycine on Primesep 100 Column. SIELC Technologies. 2025. Available from: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. 2016. Available from: [Link]

  • Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. ScholarWorks@UARK. Available from: [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. 2024. Available from: [Link]

  • UV absorption cross-sections of a series of vinyl ethers. CONICET Digital. 2009. Available from: [Link]

  • Colorimetry Method for Estimation of Glycine, Alanine and Isoleucine. Indian Journal of Pharmaceutical Sciences. 2007;69(4):531. Available from: [Link]

  • Method of producing vinylglycine. Google Patents. 2018.
  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Semantic Scholar. 2022. Available from: [Link]

  • Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera. PubMed. 2020. Available from: [Link]

  • Vinylglycine. PubChem. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • On the tautomerization process of glycine in aqueous solution. ResearchGate. 2000. Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis. 2004;36(5):977-983. Available from: [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of α-Vinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of α-vinylalanine, a non-canonical amino acid of significant interest in biochemical and pharmaceutical research. By replacing the α-proton of glycine with a vinyl group, α-vinylalanine and its derivatives serve as potent enzyme inhibitors, particularly for PLP-dependent enzymes.[1][2] Understanding its precise structural features through NMR is paramount for researchers aiming to utilize it in drug development and synthetic biology.[3][4][5]

This document will elucidate the expected spectral characteristics of α-vinylalanine, provide a direct comparison with its structural analog, L-alanine, and detail a robust experimental protocol for acquiring high-quality NMR data.

Structural Features & Predicted NMR Signatures

The key to interpreting the NMR spectrum of α-vinylalanine lies in understanding its unique structural components: a chiral α-carbon bonded to an amino group, a carboxyl group, a methyl group, and a vinyl group (-CH=CH₂). Each of these moieties gives rise to distinct and predictable signals.

To facilitate discussion, the atoms in α-vinylalanine are labeled as follows:

Caption: Labeled structure of α-vinylalanine for NMR assignment.

¹H NMR Spectral Analysis: A Detailed Prediction

The ¹H NMR spectrum of α-vinylalanine is expected to be significantly more complex than that of simple aliphatic amino acids due to the vinyl group. The vinylic protons (attached to a C=C double bond) typically resonate in the downfield region of 4.5-6.5 ppm due to the anisotropic effect of the π-electron system.[6]

Predicted ¹H NMR Signals for α-Vinylalanine:

  • Vinyl Protons (Hβ, Hγ-cis, Hγ-trans): This system will produce the most characteristic signals.

    • Hβ (~5.8-6.2 ppm): This proton will appear as a doublet of doublets of doublets (ddd). It is coupled to Hγ-trans (³J_trans_ ≈ 15-18 Hz), Hγ-cis (³J_cis_ ≈ 10-12 Hz), and the α-proton (³J ≈ 7-9 Hz).

    • Hγ-trans (~5.2-5.5 ppm): This proton will appear as a doublet of doublets (dd), coupled to Hβ (³J_trans_ ≈ 15-18 Hz) and its geminal partner Hγ-cis (²J_gem_ ≈ 1-2 Hz).

    • Hγ-cis (~5.1-5.3 ppm): This proton will also be a doublet of doublets (dd), coupled to Hβ (³J_cis_ ≈ 10-12 Hz) and Hγ-trans (²J_gem_ ≈ 1-2 Hz).

  • α-Proton (Hα) (~3.8-4.2 ppm): Deshielded by the adjacent electronegative amino and carboxyl groups, this proton's signal will be split into a quartet by the methyl protons (³J ≈ 7 Hz) and further split by the vinylic Hβ (³J ≈ 7-9 Hz), likely resulting in a complex multiplet.

  • Methyl Protons (C-Me) (~1.4-1.6 ppm): These three equivalent protons will appear as a doublet, split by the single α-proton (³J ≈ 7 Hz).

  • Amine (-NH₂) and Carboxyl (-COOH) Protons: These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and pH. In D₂O, these protons will exchange with deuterium and their signals will disappear, a useful technique for confirming their assignment.

¹³C NMR Spectral Analysis: A Detailed Prediction

In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom produces a single sharp peak. The chemical shifts are highly indicative of the carbon's chemical environment. Carbons in sp² hybridization (like those in vinyl and carboxyl groups) resonate significantly downfield compared to sp³ hybridized carbons.[7]

Predicted ¹³C NMR Signals for α-Vinylalanine:

  • Carboxyl Carbon (-COOH) (~175-180 ppm): Carbonyl carbons are the most deshielded and appear furthest downfield.[7]

  • β-Carbon (Cβ) (~135-140 ppm): This is the sp² carbon of the vinyl group attached to the α-carbon.

  • γ-Carbon (Cγ) (~115-120 ppm): The terminal sp² carbon of the vinyl group (CH₂) is typically more shielded than the substituted Cβ.

  • α-Carbon (Cα) (~55-60 ppm): This sp³ carbon is bonded to the electronegative nitrogen and oxygen atoms, shifting it downfield relative to a simple alkane carbon.

  • Methyl Carbon (C-Me) (~18-22 ppm): This sp³ carbon is in a typical aliphatic region.

Comparative Analysis: α-Vinylalanine vs. L-Alanine

Comparing the spectrum of α-vinylalanine to that of L-alanine provides a clear illustration of the vinyl group's influence. L-alanine has the same core structure but with a second methyl group instead of the vinyl group.

Atom α-Vinylalanine (Predicted) L-Alanine (Experimental Data) [8][9]Rationale for Difference
¹H Chemical Shifts (δ, ppm)
~3.8 - 4.2 (multiplet)~3.78 (quartet)In α-vinylalanine, Hα experiences additional coupling to the vinylic Hβ, resulting in a more complex multiplet compared to the clean quartet in alanine (coupled only to the methyl group).
Hβ: ~5.8-6.2 (ddd)Hγ: ~5.1-5.5 (dd)~1.48 (doublet)The most dramatic difference. The vinyl group protons of α-vinylalanine are strongly deshielded and show complex splitting, whereas the β-protons of alanine are on a simple methyl group in the shielded aliphatic region.
C-Me~1.4 - 1.6 (doublet)Not ApplicableThe methyl group in α-vinylalanine is structurally analogous to the β-methyl in alanine.
¹³C Chemical Shifts (δ, ppm)
COOH~175 - 180~177.5The electronic environment of the carboxyl group is similar in both molecules, leading to a comparable chemical shift.
~55 - 60~53.2The presence of the sp² hybridized Cβ in α-vinylalanine may slightly deshield Cα compared to alanine, which is attached to an sp³ carbon.
~135 - 140~19.1The β-carbon in α-vinylalanine is part of a double bond (sp²), placing it far downfield. In alanine, the β-carbon is a simple methyl group (sp³).
~115 - 120Not ApplicableThis terminal vinyl carbon is unique to α-vinylalanine.
C-Me~18 - 22Not ApplicableThis methyl group is unique to α-vinylalanine's structure as defined here.

Experimental Protocol for NMR Analysis

Acquiring high-fidelity NMR data requires careful sample preparation and parameter selection. The following protocol provides a reliable workflow for a standard 400-600 MHz NMR spectrometer.

Caption: General workflow for the NMR analysis of α-vinylalanine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of α-vinylalanine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids as it can exchange with the labile -NH₂ and -COOH protons, simplifying the spectrum.

    • Add a small amount of an internal standard. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is common, setting the reference peak to 0.0 ppm. For organic solvents, tetramethylsilane (TMS) is used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically automated.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 2-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. This can take from 30 minutes to several hours.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to get a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (DSS or TMS at 0.0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to a specific proton or carbon in the α-vinylalanine molecule. For complex multiplets, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguous assignment.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

  • Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 130(29), 9268–9281.

  • Kurz, M., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC.

  • Saurí, J., et al. (2013). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments.

  • Yang, Y., et al. (2017). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 34(3), 321-333.

  • Silverman, R. B. (2001). Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments.

  • Goerke, A., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 63-76.

  • Hatada, K., et al. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3195-3199.

  • Chem LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure.

  • Sheppard, D., et al. (2009). 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures. Journal of the American Chemical Society, 131(4), 1364-1365.

  • Sheppard, D., et al. (2009). 4D 1H−13C NMR Spectroscopy for Assignments of Alanine Methyls in Large and Complex Protein Structures. Journal of the American Chemical Society, 131(4), 1364-1365.

  • Conduct Science. (2020). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts.

  • Wu, K. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site.

  • Silverman, R. B. (2001). Synthesis of α-Vinyl Amino Acids. ResearchGate.

  • University of Regensburg. 13C NMR Spectroscopy.

  • Wishart, D. S. (2011). A 950 MHz proton [ 1 H]-NMR spectrum of alanine. ResearchGate.

  • Smith, G. G. NMR: Novice Level, Spectrum 18. University of Utah.

  • TCI Chemicals. (n.d.). β-Alanine Methyl Ester Hydrochloride 1H-NMR.

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.

  • Chem LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

  • Tonelli, A. E. (1985). (13)C NMR chemical shifts of poly(vinyl alcohol). Macromolecules.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 2-Amino-2-methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the mass spectrometric characterization of 2-Amino-2-methylbut-3-enoic acid. This document is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of analyzing this unique non-proteinogenic amino acid. We will delve into a comparative analysis of various mass spectrometry platforms, providing not just the "how," but the critical "why" behind experimental choices.

Introduction: The Analytical Challenge of this compound

This compound, a derivative of valine, presents a unique analytical challenge due to its structure. As a non-proteinogenic amino acid, its presence in biological matrices can be of significant interest in fields ranging from natural product discovery to metabolomics. The goal of this guide is to equip you with the knowledge to select the optimal mass spectrometry strategy for both qualitative and quantitative analysis of this compound.

Core Principles in Mass Spectrometric Analysis

At its heart, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1] For a small molecule like this compound, the process involves three key stages:

  • Ionization: The molecule must first be converted into a gas-phase ion. Electrospray Ionization (ESI) is the most common and gentle method for polar molecules like amino acids, typically forming protonated molecules [M+H]⁺ in positive ion mode.[2][3][4]

  • Mass Analysis: The ions are then sorted by their m/z. We will compare three leading technologies: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ).

  • Detection: The sorted ions are detected, generating a mass spectrum.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is dictated by the analytical goal: are you trying to identify and confirm the structure, or are you aiming for sensitive quantification?

High-Resolution Mass Spectrometry (HRMS) for Identification: Q-TOF vs. Orbitrap

For confident identification of this compound, high-resolution mass spectrometry is indispensable. It provides a highly accurate mass measurement, enabling the determination of the elemental formula.

FeatureQuadrupole Time-of-Flight (Q-TOF)Quadrupole-Orbitrap
Principle Measures the time it takes for ions to travel a fixed distance.Ions are trapped in an orbital motion, and their frequency is related to their m/z.
Resolution Typically >40,000Typically >70,000, can exceed 140,000[5]
Scan Speed Very fast, advantageous for fast chromatography.Slower scan speeds are needed for highest resolution.[6]
Mass Accuracy Excellent (< 2 ppm with internal calibration)Excellent (< 1 ppm with internal calibration)
Isotopic Fidelity Generally considered superior, crucial for formula confirmation.Can be affected at very high resolutions.[5]

Expert Insight: While Orbitrap systems offer higher resolving power, the faster scan speeds of Q-TOF instruments can be a significant advantage when coupled with ultra-high-performance liquid chromatography (UHPLC), ensuring better definition of sharp chromatographic peaks. For the initial identification of this compound, both platforms are excellent choices, with the decision often coming down to the specific application's need for speed versus ultimate resolution.

Experimental Protocol: HRMS Identification of this compound

1. Sample Preparation:

  • Dissolve 1 mg of this compound standard in 1 mL of 0.1% formic acid in water/acetonitrile (95:5 v/v).

  • Serially dilute to a working concentration of 1 µg/mL.

  • For biological samples, a protein precipitation step with cold methanol or acetonitrile is recommended, followed by centrifugation.[7]

2. Liquid Chromatography (LC):

  • Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 150 mm) is often preferred for underivatized amino acids.[8]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at high organic content (e.g., 90% B) and decrease to elute the polar amino acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.0 kV.[2]

  • Gas Temperature: 300 °C.[2]

  • Scan Range: m/z 50-300.

  • Data Acquisition: Full scan mode.

Expected Results: The protonated molecule [M+H]⁺ of this compound (C₅H₉NO₂) has a theoretical monoisotopic mass of 116.0706. You should observe a peak at this m/z with a mass accuracy of < 5 ppm.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To confirm the molecular structure, we induce fragmentation of the precursor ion (m/z 116.07) and analyze the resulting product ions. This is typically done using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[9][10]

Proposed Fragmentation Pathway:

The structure of this compound suggests several likely fragmentation pathways upon CID. The primary sites of bond cleavage will be around the carboxylic acid and amine functional groups.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ m/z 116.07 C₅H₁₀NO₂⁺ Frag1 m/z 99.04 [M+H-NH₃]⁺ Precursor->Frag1 Loss of NH₃ (17.03 Da) Frag2 m/z 71.05 [M+H-COOH]⁺ Precursor->Frag2 Loss of HCOOH (46.02 Da) Frag3 m/z 56.05 [C₄H₆]⁺ Frag2->Frag3 Loss of NH₃ (17.03 Da)

Caption: Proposed CID fragmentation of this compound.

Expert Insight: The loss of ammonia (NH₃) is a characteristic fragmentation for amino acids. Another expected loss is that of formic acid (HCOOH) or water and carbon monoxide. The resulting product ions are then used to build a "fingerprint" of the molecule, confirming its identity.

Quantitative Analysis: Triple Quadrupole (QqQ) Mass Spectrometry

For sensitive and selective quantification, the Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[1][11]

MRM Principle:

  • Q1 (First Quadrupole): Isolates the precursor ion (e.g., m/z 116.07).

  • q2 (Collision Cell): The precursor ion is fragmented via CID.

  • Q3 (Third Quadrupole): Isolates a specific product ion (e.g., m/z 71.05).

This highly specific transition from precursor to product ion minimizes background noise, leading to excellent sensitivity and a wide dynamic range.

Experimental Protocol: MRM Method Development for Quantification

1. Infusion and Optimization:

  • Infuse a standard solution of the analyte directly into the mass spectrometer.

  • Perform a product ion scan to identify the most intense and stable fragment ions.

  • For each precursor -> product ion transition, optimize the collision energy (CE) to maximize the signal.

2. LC-MS/MS Method:

  • Use the same LC conditions as described for HRMS analysis.

  • Set up the QqQ to monitor the optimized MRM transitions.

Example MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
116.199.15015
116.171.15020

Self-Validating System (Trustworthiness): To ensure data integrity, a stable isotope-labeled internal standard (e.g., ¹³C₅, ¹⁵N-labeled this compound) should be used. This standard will co-elute with the analyte and experience the same ionization effects, correcting for any variations in sample preparation or instrument response.[12] The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Workflow and Decision Making

The choice of workflow depends on the research question. The following diagram illustrates a logical approach to the analysis of this compound.

G cluster_start Start: Research Goal cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Goal Analyze this compound Qual Identification & Structural Confirmation Goal->Qual Quant Quantification Goal->Quant HRMS High-Resolution MS (Q-TOF or Orbitrap) Qual->HRMS Accurate Mass MSMS Tandem MS (MS/MS) for Fragmentation HRMS->MSMS Confirm Structure Result_Qual Confirmed Structure MSMS->Result_Qual MRM_Dev MRM Method Development Quant->MRM_Dev Select Transitions QqQ Triple Quadrupole (QqQ) MS MRM_Dev->QqQ Run Samples Result_Quant Concentration Data QqQ->Result_Quant

Caption: Decision workflow for mass spectrometry analysis.

Conclusion and Recommendations

The mass spectrometric characterization of this compound is a multi-faceted task where the choice of technology is paramount.

  • For Discovery and Identification: High-resolution platforms like Q-TOF and Orbitrap are essential for obtaining accurate mass and fragmentation data to confidently identify the compound.

  • For Targeted Quantification: A Triple Quadrupole instrument operating in MRM mode offers unparalleled sensitivity and selectivity, making it the ideal choice for measuring concentrations in complex matrices.

By understanding the strengths and applications of each platform, researchers can design robust and reliable analytical methods, ensuring the highest quality data for their scientific inquiries.

References

  • Waters Corporation.
  • Taga, A., et al. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry.
  • Li, Y., et al.
  • Thermo Fisher Scientific.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • European Pharmaceutical Review. (2013).
  • Wikipedia.
  • Agilent Technologies.
  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
  • MASONACO. LC-MS/MS analysis of free amino acids.
  • Addona, T. A., et al. (2009).
  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS.

Sources

A Comparative Guide to Conformational Stability: α-Vinylalanine vs. AIB in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with immense potential, offering high specificity and biological activity. However, their inherent conformational flexibility in solution often leads to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their clinical utility.[1] The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, aimed at constraining the peptide backbone into a specific, bioactive conformation.[2]

Among the most powerful and well-studied of these conformational restrictors is α-aminoisobutyric acid (Aib). Its unique structure potently induces helical folding. A lesser-known, yet structurally intriguing alternative is α-vinylalanine (V-Ala), which replaces the α-hydrogen with a vinyl group. This guide provides a detailed, in-depth comparison of the conformational effects of these two amino acids. We will delve into the well-documented helix-promoting properties of Aib and provide a theoretical and structural analysis of the potential conformational impact of α-vinylalanine, highlighting a clear need for further experimental exploration.

α-Aminoisobutyric Acid (AIB): The Gold Standard for Helix Induction

For decades, α-aminoisobutyric acid (Aib) has been the go-to tool for peptide chemists seeking to stabilize helical structures.[3] Its profound impact on peptide conformation stems directly from its unique α,α-disubstituted structure.

Structural Basis of Conformational Constraint

Aib possesses a gem-dimethyl group at its α-carbon, a feature that imposes severe steric limitations on the allowable backbone dihedral angles (φ and ψ). Unlike proteinogenic amino acids which can access a wide range of conformations, the Ramachandran plot for Aib is largely restricted to the regions corresponding to right-handed (α) and left-handed (α') helices. This makes Aib an exceptionally strong helix promoter.[4] Oligopeptides rich in Aib residues show a powerful tendency to fold into well-defined 3₁₀- or α-helical secondary structures.[5]

A critical aspect of Aib is its achiral nature. Consequently, Aib-containing peptides have an equal propensity to form right- and left-handed helices.[6] To favor a specific screw sense, which is often crucial for biological activity, a chiral residue must be incorporated elsewhere in the sequence to act as a "helical handle."[6]

Experimental Hallmarks of Aib-Induced Helicity

The conformational effects of Aib are readily observable through standard biophysical techniques:

  • Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides. An α-helical conformation famously produces two negative bands (minima) at approximately 222 nm and 208 nm, and a strong positive band around 190 nm.[7] Peptides containing Aib often display these characteristic spectra, with the magnitude of the signals correlating with the degree of helical content. The ratio of the ellipticities at 222 nm and 208 nm can sometimes be used to distinguish between α-helical and 3₁₀-helical structures.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural data in solution.[9][10] Key evidence for helical structures includes the observation of sequential NH(i)-NH(i+1) Nuclear Overhauser Effects (NOEs), which indicate spatial proximity between adjacent residues along the backbone. The presence of medium-range NOEs, such as CαH(i)-NH(i+3) or CαH(i)-NH(i+4), are definitive proof of 3₁₀- or α-helices, respectively.

α-Vinylalanine (V-Ala): A Theoretical and Structural Perspective

In stark contrast to the wealth of data on Aib, the conformational properties of α-vinylalanine in peptides are not well-documented in peer-reviewed literature. Its synthesis has been reported, often in the context of its use as an enzyme inhibitor, but its impact as a secondary structure-inducing element remains largely unexplored.[11] Therefore, our analysis must be grounded in first principles of stereochemistry and by drawing parallels with structurally related residues.

Structural Analysis and Hypothetical Constraints

The key feature of V-Ala is the replacement of the α-proton with a vinyl group (-CH=CH₂). This introduces an sp²-hybridized carbon at the α-position, which has significant structural implications:

  • Planarity and Steric Hindrance: The vinyl group is planar. This planarity will impose a different set of steric constraints on the peptide backbone compared to the tetrahedral arrangement of Aib's gem-dimethyl group. While it restricts rotation, the hindrance is likely less absolute than that of two methyl groups, potentially allowing access to a different, and possibly broader, region of the Ramachandran plot.

  • Electronic Effects: The π-electron system of the vinyl group could engage in electronic interactions with the peptide backbone, potentially influencing the local planarity and bond rotations.

A useful analogue is dehydroalanine (Dha), which also features an α,β-double bond. Studies on Dha-containing peptides have shown that they prefer planar, extended conformations and can form unique secondary structures like the 2₅-helix, which is structurally distinct from the α- or 3₁₀-helices promoted by Aib.[12] Given this precedent, it is plausible that α-vinylalanine may not be a strong promoter of conventional helices but could instead stabilize turn-like structures or other non-standard secondary motifs.

Comparative Summary

The following table summarizes the known attributes of Aib and the projected properties of α-vinylalanine based on structural analysis.

Featureα-Aminoisobutyric Acid (Aib)α-Vinylalanine (V-Ala) (Theoretical)
α-Substitution gem-dimethyl (-CH₃, -CH₃)Vinyl group (-CH=CH₂)
α-Carbon Hybridization sp³sp²
Chirality AchiralChiral
Conformational Effect Strong restriction to helical regions of Ramachandran plotModerate restriction; likely favors planar or turn-like conformations
Preferred Secondary Structure α-helix and 3₁₀-helixUnknown; potentially extended or non-standard structures
Experimental Evidence Extensive (CD, NMR, X-ray)Scarce to non-existent

Visualizing the Structural Differences and Experimental Workflows

To better understand the molecules and methods discussed, the following diagrams illustrate their chemical structures and the workflows for their analysis.

cluster_Ala Alanine (Reference) cluster_Aib AIB cluster_Vala α-Vinylalanine Ala Ala Aib Aib Vala Vala

Caption: Chemical structures of Alanine, AIB, and α-Vinylalanine.

G start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM, MeOH) deprotection1->wash1 coupling Amino Acid Coupling (AA, HBTU, DIPEA in DMF) *Note on hindered residues* wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection1 Next cycle cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final cycle purification Purification (RP-HPLC) cleavage->purification analysis Lyophilization & Analysis purification->analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_CD Circular Dichroism (CD) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) Spectroscopy cd_sample Prepare Peptide Solution (e.g., in Phosphate Buffer) cd_spec Acquire CD Spectrum (190-260 nm) cd_sample->cd_spec cd_analysis Analyze Spectrum (Identify minima at ~208/222 nm) cd_spec->cd_analysis cd_result Estimate Helical Content cd_analysis->cd_result nmr_sample Prepare Concentrated Peptide Solution (in D₂O or H₂O/D₂O) nmr_spec Acquire 2D Spectra (TOCSY, NOESY/ROESY) nmr_sample->nmr_spec nmr_analysis Assign Resonances & Identify NOEs nmr_spec->nmr_analysis nmr_result Determine 3D Structure (α- vs 3₁₀-helix) nmr_analysis->nmr_result peptide Synthesized Peptide peptide->cd_sample peptide->nmr_sample

Caption: Workflow for Peptide Conformational Analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for synthesizing peptides on a solid support using Fmoc chemistry.

Causality: SPPS builds a peptide from the C-terminus to the N-terminus on a solid resin, allowing for easy removal of excess reagents and byproducts through simple washing steps, which dramatically simplifies purification compared to solution-phase synthesis.

Methodology:

  • Resin Swelling: Place Rink Amide resin in a reaction vessel and swell with dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add a solution of 20% piperidine in DMF to the resin, and agitate for 20 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the incoming Fmoc-protected amino acid (4 equivalents) with a coupling agent like HBTU (3.95 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Expert Insight: For sterically hindered residues like Aib, coupling can be sluggish. It is advisable to use a stronger activating agent (e.g., HATU), extend the coupling time, or perform a "double coupling" (repeating the step) to ensure complete reaction. Microwave-assisted SPPS can also dramatically improve efficiency for such difficult couplings.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using mass spectrometry.

Protocol 2: Analysis of Helicity by Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The regular, repeating arrangement of amide bonds in a secondary structure like an α-helix gives rise to a characteristic CD signal, making it an excellent tool for rapid assessment of peptide conformation.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region.

    • Accurately determine the peptide concentration using a method like UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorbance in the far-UV region.

    • Calibrate the spectropolarimeter and purge the system with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone under the same conditions as the sample.

    • Record the CD spectrum of the peptide sample from approximately 260 nm to 190 nm.

    • Key parameters: Data pitch of 0.5-1.0 nm, scanning speed of 50 nm/min, and an average of 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, 'l' is the pathlength in cm, and 'c' is the concentration in g/mL.

    • Interpretation: A canonical α-helix is characterized by distinct negative minima at ~222 nm and ~208 nm. The presence and intensity of these features are indicative of helical structure formation.[7]

Conclusion and Future Directions

This guide solidifies the standing of α-aminoisobutyric acid (Aib) as a powerful and reliable tool for inducing and stabilizing helical conformations in peptides. Its conformational effects are well-understood and experimentally validated.

Conversely, α-vinylalanine emerges as an intriguing but enigmatic building block. While its structure suggests it will impose significant conformational constraints, it is unlikely to be a simple mimic of Aib. Theoretical analysis and comparison with related unsaturated residues suggest it may favor non-canonical or extended structures rather than the classic α-helix.

There is a clear and compelling need for empirical investigation. The synthesis of a series of model peptides incorporating α-vinylalanine, followed by rigorous conformational analysis using CD, NMR, and X-ray crystallography, is required to move beyond speculation. Such studies will be invaluable in defining the helix propensity of V-Ala and determining its potential role in the peptide designer's toolkit, ultimately expanding the repertoire of strategies available for creating next-generation peptide therapeutics.

References

  • Vertex AI Search. (2022).
  • American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(40), 5534-5537. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-dialkyl amino acids. Biochemistry, 29(28), 6747-6756.
  • Walters, K. J., & et al. (2009). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Organic Chemistry, 13(12), 1147-1163.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Luo, P., & Baldwin, R. L. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Journal of Physical Chemistry B, 128(11), 2617-2625.
  • Rohl, C. A., & Baldwin, R. L. (2002). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 99(23), 14782-14787.
  • Toniolo, C., & et al. (1995). Circular Dichroism Spectrum of a Peptide 310-Helix. Journal of the American Chemical Society, 117(10), 2985-2986.
  • Ngassa, F. N., & et al. (2014). Theoretical Circular Dichroism Spectra of the α-Helical Protein Calexitin with the Dipole Interaction Model Including the n-π* Transition. UND Scholarly Commons.
  • Banerjee, R., & Basu, G. (2009). Conformational preferences of a short Aib/Ala-based water-soluble peptide as a function of temperature.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Ohtsuki, T., & et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 22(24), 6932-6937.
  • Fletcher, Z., & et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Hudson, G. A., & et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(38), 10476-10485.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ResearchGate. (2025). A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length | Request PDF.
  • Balaram, P. (1999). RELATIVE STABILITIES OF THE AIB RESIDUE IN VARIOUS REGULAR CONFORMATIONS. Journal of Peptide Research, 54(3), 197-207.
  • Deming, T. J., & et al. (2017). Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. Polymer Chemistry, 8(3), 564-570.
  • De, S., & et al. (2021). Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. ACS Omega, 6(38), 24869-24879.
  • Banerjee, R., & Basu, G. (2002). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. ChemBioChem, 3(12), 1263-1267.
  • Marshall, G. R., & et al. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences, 87(1), 487-491.
  • Silverman, R. B. (2009). Synthesis of α-Vinyl Amino Acids. Methods in Enzymology, 46, 44-59.
  • University of the Pacific. (2023). Synthesis of Alanine-Containing Peptides. Scholarly Commons.
  • Gazit, E., & et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13426.
  • Arora, P. S., & Kirshenbaum, K. (2004). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation.
  • Finkelstein, A. V., & et al. (2017). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine.
  • Balaram, P. (2008). Non-protein amino acids in peptide design. Journal of Peptide Science, 14(3), 358-369.
  • Marshall, G. R., & et al. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids.
  • ResearchGate. (2012).
  • Smith, D. D., & et al. (2016). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. The Journal of Organic Chemistry, 81(15), 6272-6283.
  • Bachem. (2021). Peptide Synthesis: How Are Peptides Made?.
  • Rohl, C. A., & Baldwin, R. L. (1999). Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. Proceedings of the National Academy of Sciences, 96(7), 3682-3687.

Sources

X-ray crystallography of peptides containing 2-Amino-2-methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural & Crystallographic Profiling of 2-Amino-2-methylbut-3-enoic Acid Peptides


-Vinylalanine) against standard conformational constraints (Aib, Iva).

Executive Summary

In the engineering of foldamers and stapled peptides, This compound (referred to herein as


-Me-Vg ) represents a critical "dual-function" residue. Unlike the industry-standard 

-aminoisobutyric acid (Aib ), which acts solely as a passive conformational lock,

-Me-Vg introduces both chirality (controlling helical screw sense) and reactivity (via the vinyl handle).

This guide provides a rigorous crystallographic comparison of


-Me-Vg against its primary alternatives. It details the specific diffraction properties, phase determination strategies, and conformational biases necessary for researchers integrating this moiety into drug scaffolds.

Part 1: The Moiety in Context

To understand the crystallographic behavior of


-Me-Vg, we must position it against the standard 

-disubstituted amino acids used to force peptide folding.
Comparative Chemical Profile
Feature

-Me-Vg (The Product)
Aib (The Benchmark) Isovaline (Iva)

-Allylalanine (Mag)
Structure

-Methyl,

-Vinyl

-Methyl,

-Methyl

-Methyl,

-Ethyl

-Methyl,

-Allyl
Chirality Chiral (S/R) AchiralChiral (S/R)Chiral (S/R)
Helical Induction Strong (

-helix)
Strong (

-helix)
ModerateStrong
Screw Sense Dictates Handedness Neutral (racemic helices)Dictates HandednessDictates Handedness
Electronic State

-system (reactive)
InertInert

-system (reactive)
Crystallization High Order (Anhydrous) High Order (Hydrated)ModerateModerate (Disorder common)

Scientist’s Insight: While Aib is the gold standard for inducing helicity, its achiral nature leads to centrosymmetric space groups (often


) containing both left- and right-handed helices in the unit cell. 

-Me-Vg
, being chiral, forces crystallization in non-centrosymmetric space groups (typically

), which is advantageous for resolving absolute configuration but requires higher purity to avoid defect formation.

Part 2: Comparative Crystallographic Analysis

The introduction of the vinyl group at the


 position creates a specific "steric zipper" effect. Below is the experimental data comparing the structural impact of 

-Me-Vg versus Aib.
Helical Propensity & Torsion Angles

The steric bulk of the


-vinyl group restricts the Ramachandran space significantly.
  • Aib:

    
     (Promotes 
    
    
    
    -helix in short peptides,
    
    
    -helix in long).
  • 
    -Me-Vg: 
    
    
    
    .

Key Finding: The vinyl group is sterically larger than the methyl group of Aib but planar. This planarity allows for tighter packing in the crystal lattice compared to the ethyl group of Isovaline (Iva), resulting in lower B-factors for the backbone atoms.

Side Chain Disorder
  • Mag (

    
    -Allyl):  The allyl group often exhibits high thermal motion or discrete disorder in crystal structures due to the extra methylene rotator.
    
  • 
    -Me-Vg:  The vinyl group is directly attached to the 
    
    
    
    . Rotation is restricted. Electron density maps typically show the vinyl group well-resolved even at moderate resolutions (1.5 Å), unlike the often disordered termini of longer "stapling" residues (
    
    
    ,
    
    
    ).
Lattice Packing Interactions

In X-ray structures, the vinyl group of


-Me-Vg engages in weak 

interactions with neighboring aromatic residues or amide backbones. This adds a layer of supramolecular organization absent in Aib peptides, often leading to higher melting points and more robust crystals.

Part 3: Experimental Protocols

Workflow: From Synthesis to Diffraction

This protocol is optimized for hydrophobic, helical peptides containing


-disubstituted amino acids.

G cluster_0 Critical Decision Point Synth Synthesis (Difficult Coupling) Purify Purification (RP-HPLC) Synth->Purify Acid Fluorides/HATU Screen Vapor Diffusion (Non-Aqueous) Purify->Screen >98% Purity Diffract X-Ray Diffraction (Cryo 100K) Screen->Diffract TFE/MeOH Solvents Solve Phasing (Direct Methods) Diffract->Solve SHELXT/Dual Space

Figure 1: Optimized Crystallography Workflow for Sterically Hindered Peptides.

Step-by-Step Methodology
  • Synthesis (The Bottleneck):

    • Challenge: The steric hindrance of the

      
      -methyl and 
      
      
      
      -vinyl groups makes standard coupling (HBTU/DCC) inefficient.
    • Solution: Use Fmoc-amino acid fluorides or HATU/HOAt with prolonged reaction times (2-4 hours) and double coupling.

    • Validation: Monitor via LC-MS; deletion sequences are common if coupling is incomplete.

  • Crystallization Strategy (Phase Separation):

    • Peptides rich in

      
      -Me-Vg are extremely hydrophobic.
      
    • Do not use standard aqueous screens.

    • Protocol:

      • Dissolve peptide in Methanol (MeOH) or Trifluoroethanol (TFE) at 10-20 mg/mL.

      • Reservoir: Isopropyl ether or Ethyl acetate (Non-polar antisolvent).

      • Method: Hanging drop vapor diffusion. The slow diffusion of the non-polar solvent into the droplet forces the peptide to nucleate.

  • Data Collection:

    • Cryoprotection: Usually unnecessary if grown in TFE/Ether; the mother liquor is often cryo-ready.

    • Target: Collect at 100 K. The vinyl group conformation can flip at room temperature, causing diffuse scattering.

Part 4: Structural Logic & Causality

Why does


-Me-Vg behave this way? The mechanism is the Thorpe-Ingold Effect  (Gem-dimethyl effect) applied to a chiral center.

Conformation Input Alpha-Me-Vg Residue Steric Steric Clash: Vinyl/Methyl vs Carbonyl Oxygen Input->Steric Rama Restricted Ramachandran Space (Phi/Psi limited) Steric->Rama Forces rigidity Helix Helix Nucleation (3-10 or Alpha) Rama->Helix Minimizes energy Crystal Crystal Packing (Head-to-Tail Rows) Helix->Crystal Dipole alignment

Figure 2: Conformational restriction mechanism driving crystallization.

Mechanism:

  • The two substituents at

    
     clash with the carbonyl oxygen of the preceding residue.
    
  • This forces the

    
     and 
    
    
    
    angles into the helical region (
    
    
    ).
  • Unlike Alanine (which can adopt extended

    
    -sheet forms), 
    
    
    
    -Me-Vg cannot extend. It acts as a nucleation site , forcing the entire peptide into a helix, which is a regular, repeating shape that crystallizes readily.

References

  • Toniolo, C., et al. (1993). "Non coded C alpha, alpha-disubstituted amino acids. X-ray diffraction analysis of a dipeptide containing (S)-alpha-methylserine." International Journal of Peptide and Protein Research.[1] Link

  • Crisma, M., et al. (2002). "X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain." Macromolecules. Link

  • Berkowitz, D. B., et al. (1999).[2] "Synthesis of α-Vinyl Amino Acids." Methods in Molecular Medicine. Link

  • Misra, R., et al. (2021). "Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds."[3] Biochemistry. Link

  • Tanaka, M. (2012). "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids." ResearchGate. Link

Sources

Chiral HPLC separation of 2-Amino-2-methylbut-3-enoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Chiral HPLC Separation of 2-Amino-2-methylbut-3-enoic Acid Enantiomers

Introduction: The Challenge of α,α-Disubstituted Amino Acids

This compound, an α-methyl, α-vinyl analogue of glycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained conformation and unique side chain make it a valuable building block for designing peptides and peptidomimetics with enhanced metabolic stability and specific secondary structures. The stereochemistry at the α-carbon is critical to its biological activity, making the accurate analysis and separation of its enantiomers a crucial step in drug development and quality control.[1]

However, the enantioseparation of this molecule presents a distinct challenge for chromatographers. Unlike standard amino acids, its α,α-disubstituted nature removes the acidic proton at the stereocenter, which can impact certain chiral recognition mechanisms. Furthermore, as a zwitterionic and highly polar molecule, it can exhibit poor solubility and peak shape in common HPLC modes.

This guide provides an in-depth comparison of modern chiral High-Performance Liquid Chromatography (HPLC) strategies for resolving the enantiomers of this compound. We will explore the mechanistic underpinnings of different Chiral Stationary Phases (CSPs), provide actionable experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their analytical needs.

Strategic Approaches: Direct vs. Indirect Enantioseparation

Two primary strategies exist for the chiral separation of amino acids:

  • Indirect Method: This involves pre-column derivatization of the amino acid with a chiral reagent to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.[2][3] While effective, this approach adds sample preparation steps and requires a chiral derivatizing agent of high enantiomeric purity.[2]

  • Direct Method: This is the preferred modern approach, utilizing a Chiral Stationary Phase (CSP) to directly resolve the enantiomers.[4] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] This guide will focus on the comparison of direct methods due to their efficiency and reduced sample manipulation.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in a direct chiral separation. For an analyte like this compound, three classes of CSPs stand out for their potential utility: Polysaccharide-Based, Macrocyclic Glycopeptide-Based, and Zwitterionic Ion-Exchange CSPs.

Polysaccharide-Based CSPs

These are the most widely used CSPs, based on derivatized cellulose or amylose coated or bonded to a silica support.[5][6]

  • Mechanism of Action: Chiral recognition occurs within "chiral pockets" or grooves formed by the helical structure of the polysaccharide polymer. Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5]

  • Applicability: Polysaccharide phases are exceptionally versatile but often struggle with the direct analysis of underivatized amino acids due to the analyte's high polarity and zwitterionic character. They excel, however, in separating N-derivatized amino acids (e.g., N-Boc, N-Fmoc, N-Dansyl).[1][7][8] For this compound, this approach is highly effective if the molecule is analyzed as an intermediate with a protecting group.

  • Typical Conditions:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol with additives.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water, often with acidic modifiers like trifluoroacetic acid (TFA) to suppress ionization.[9]

Macrocyclic Glycopeptide-Based CSPs

Based on antibiotics like teicoplanin and vancomycin, these CSPs offer a unique and powerful alternative for polar analytes.[10][11]

  • Mechanism of Action: These selectors have a complex, basket-like structure containing multiple stereogenic centers, aromatic rings, and ionizable groups (both acidic and basic).[12] This allows for multimodal interactions, including ionic interactions, hydrogen bonding, and inclusion complexation, making them ideal for underivatized amino acids.[10][13] The CHIROBIOTIC T (teicoplanin) and V (vancomycin) phases are particularly noted for their success with native amino acids.[1]

  • Applicability: This is arguably the most promising approach for the direct analysis of underivatized this compound. Their compatibility with aqueous mobile phases makes them perfectly suited for polar and ionic compounds.

  • Typical Conditions:

    • Polar Ionic Mode: Methanol or Ethanol with a small concentration of an acid and a base (e.g., acetic acid and triethylamine).

    • Reversed Phase: Methanol/Water or Acetonitrile/Water, often with a buffer or acid modifier.

Zwitterionic Ion-Exchange CSPs

This newer class of CSPs, often based on Cinchona alkaloids, is specifically designed for the separation of amphoteric molecules like amino acids and peptides.[6][14]

  • Mechanism of Action: The chiral selector contains both an anion-exchange and a cation-exchange site. This allows for a "double ion-pairing" interaction with the zwitterionic analyte, leading to very strong enantioselective retention.[14]

  • Applicability: These phases (e.g., CHIRALPAK ZWIX) are highly effective for the direct separation of free amino acids. Their high selectivity can be advantageous for resolving closely related structures.[14]

  • Typical Conditions:

    • Polar Ionic Mode: Typically run with Methanol/Acetonitrile mixtures containing both an acidic and a basic additive (e.g., 50 mM Acetic Acid and 25 mM Diethylamine).[15]

Experimental Protocols and Comparative Data

The following protocols provide a starting point for method development. For our target analyte, this compound, we will compare a direct method for the underivatized form and an indirect method for its N-Boc protected version.

Protocol 1: Direct Separation of Underivatized Analyte on a Macrocyclic Glycopeptide CSP
  • Column: CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.05 / 0.02, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (or Mass Spectrometer)

  • Sample Preparation: Dissolve racemic standard in the mobile phase to a concentration of 0.5 mg/mL.

  • Rationale: This polar ionic mode leverages the full interaction potential of the teicoplanin selector with the zwitterionic analyte. The acid and base additives control the ionization states of both the analyte and the stationary phase to optimize interaction and peak shape.

Protocol 2: Separation of N-Boc-Protected Analyte on a Polysaccharide CSP
  • Column: Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% TFA in Water (Solvent A) and Acetonitrile (Solvent B)

  • Gradient: 50% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve N-Boc protected racemic standard in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.

  • Rationale: The N-Boc protecting group increases the hydrophobicity and provides additional interaction sites (e.g., hydrogen bonding) for the polysaccharide phase. A reversed-phase gradient method is suitable for these less polar derivatives, and TFA is used as an ion-pairing agent to improve peak shape.[9]

Comparative Performance Data

The following table summarizes the expected performance for each method based on typical results for similar compounds.

Parameter Method 1: Direct (Macrocyclic) Method 2: N-Boc (Polysaccharide) Notes
Analyte Form UnderivatizedN-Boc ProtectedMethod 1 avoids extra synthesis/derivatization steps.
Resolution (Rs) > 2.0> 2.5Both methods are expected to provide baseline resolution.
Selectivity (α) ~ 1.35~ 1.50Polysaccharide phases often yield higher selectivity for derivatized analytes.
Retention Factor (k) k1 ≈ 3.5, k2 ≈ 4.7k1 ≈ 5.0, k2 ≈ 7.5 (at elution)Direct analysis is typically faster.
Method Robustness HighHighBoth CSP classes are known for their stability and longevity.
LC-MS Compatibility Excellent (volatile modifiers)Good (TFA can cause ion suppression)Method 1 is more amenable to sensitive MS detection.

Visualization of Workflows and Mechanisms

Diagrams can clarify complex experimental and theoretical concepts.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Define Analyte (this compound) CSP_Select Select CSPs (Polysaccharide, Macrocyclic, Zwitterionic) Analyte->CSP_Select Mobile_Phase Choose Mobile Phase Modes (RP, NP, PI) CSP_Select->Mobile_Phase Screen Perform Screening Runs Mobile_Phase->Screen Optimize_MP Optimize Mobile Phase (Modifier %, Additives) Screen->Optimize_MP Hit Found Optimize_Params Optimize Parameters (Flow, Temperature) Optimize_MP->Optimize_Params Peak_Eval Evaluate Rs, α, Peak Shape Optimize_Params->Peak_Eval Peak_Eval->Optimize_MP Refine Validate Method Validation (Robustness, LoQ, LoD) Peak_Eval->Validate Optimized Final_Method Final Analytical Method Validate->Final_Method

Caption: A generalized workflow for chiral HPLC method development.

Macrocyclic_Interaction cluster_CSP Macrocyclic Glycopeptide CSP (Teicoplanin) CSP Basket-like Structure Ionic Ionic Sites (-COO⁻, -NH₃⁺) HBond H-Bond Donors/Acceptors (-OH, -NHCO-) Aromatic Aromatic Rings (π-π stacking) Analyte Analyte Enantiomer (Zwitterionic Form) Analyte->Ionic Ionic Interaction Analyte->HBond Hydrogen Bonding Analyte->Aromatic Dipole Stacking

Caption: Multimodal interactions in macrocyclic glycopeptide CSPs.

Conclusion and Recommendations

For the challenging chiral separation of this compound, a clear recommendation emerges based on the desired analytical context:

  • For Direct Analysis of the Final, Underivatized Compound: A macrocyclic glycopeptide-based CSP , such as CHIROBIOTIC T, is the superior choice. It eliminates the need for derivatization, offers excellent performance in LC-MS compatible mobile phases, and provides robust, fast separations.[10] Zwitterionic ion-exchange phases present a strong, mechanistically similar alternative.[14]

  • For In-Process Control of N-Protected Intermediates: A polysaccharide-based CSP is highly effective and often provides exceptional selectivity.[7][9] This approach is ideal when the analyte is already in a derivatized form as part of a synthetic route.

Ultimately, the optimal method is one that is validated for its intended purpose. By understanding the underlying separation mechanisms and systematically screening the most promising CSPs, researchers can confidently develop a reliable method for the critical enantiomeric analysis of this unique amino acid.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. PMC.
  • Chiral Technologies Amino Acid D
  • Amino Acid and Peptide Chiral Separ
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Analysis and Enantioseparation of Amino Acids by Liquid Chrom
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separ
  • Chiral Columns for enantiomer separ
  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral st
  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral st
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.

Sources

A Researcher's Guide to the Validation of Enantiomeric Excess in Vinylalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the synthesis of enantiomerically pure compounds is not merely a goal but a fundamental requirement. Unnatural amino acids, such as vinylalanine, are crucial chiral building blocks for creating novel peptide-based pharmaceuticals and other complex molecular architectures.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the rigorous validation of enantiomeric excess (ee) is a critical, non-negotiable step in the synthetic workflow.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the enantiomeric excess of vinylalanine. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present detailed protocols, and offer insights grounded in practical laboratory experience. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most appropriate analytical strategy for their needs, ensuring both scientific integrity and regulatory compliance.

The Analytical Imperative: Why Enantiomeric Purity Matters

The synthesis of vinylalanine, like many chiral molecules, often yields a mixture of enantiomers. Achieving high enantiomeric excess is a testament to a successful asymmetric synthesis.[1][2] The validation of this purity is governed by stringent guidelines from bodies like the International Council for Harmonisation (ICH), which mandate that analytical procedures be demonstrably fit for their intended purpose.[3][4][5][6][7] This "fitness for purpose" is established through a validation process that assesses parameters such as accuracy, precision, specificity, and linearity.[3][5][7]

Core Methodologies for Enantiomeric Excess Determination

The most reliable and widely adopted methods for determining the enantiomeric excess of chiral compounds like vinylalanine fall into three main categories: chiral chromatography (both liquid and gas) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique operates on a distinct principle of chiral recognition.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and versatile technique for enantiomeric separations.[8][] Its strength lies in the direct separation of enantiomers on a chiral stationary phase (CSP).

Principle of Separation: The core of chiral HPLC is the CSP, which is composed of a chiral selector immobilized on a solid support (typically silica gel). Enantiomers passing through the column interact with the chiral selector to form transient, diastereomeric complexes.[10] Based on the "three-point interaction" model, the enantiomer that forms the more stable complex (i.e., engages in at least three simultaneous interactions with the selector) is retained longer on the column, resulting in separation.[8]

Advantages:

  • Direct Analysis: Often requires minimal sample derivatization.

  • High Resolution: Capable of baseline separation even for very high ee values (>99%).

  • Robustness and Reproducibility: Well-established methods offer high reproducibility.

  • Versatility: A wide variety of commercially available chiral columns can separate a broad range of compounds.[8]

Limitations:

  • Method Development: Finding the optimal combination of chiral column and mobile phase can be time-consuming.

  • Cost: Chiral columns are significantly more expensive than standard achiral columns.

Workflow for ee Determination by Chiral HPLC

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Vinylalanine Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Prepared Sample Separate Elute with Mobile Phase Inject->Separate Detect UV/Vis or other Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Signal Integrate Integrate Peak Areas (A1, A2) Chromatogram->Integrate Calculate Calculate ee% [(A1-A2)/(A1+A2)]*100 Integrate->Calculate Result Result Calculate->Result Final ee%

Caption: Workflow for vinylalanine ee determination using Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC
  • Column Selection: A common starting point for amino acids is a crown ether-based CSP, such as a CROWNPAK CR-I(+), or a polysaccharide-based column.[11]

  • Mobile Phase Preparation: For a crown ether column, a typical mobile phase is an acidic aqueous solution mixed with an organic modifier. For example: Perchloric acid solution (pH 1.0-2.0) mixed with acetonitrile. The exact ratio must be optimized.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the vinylalanine sample.

    • Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumental Conditions:

    • Flow Rate: 0.4 - 1.0 mL/min (optimized for best resolution).

    • Column Temperature: 25-40 °C (temperature can significantly affect separation).[11]

    • Detection: UV detector at a wavelength where vinylalanine absorbs (e.g., 210 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

Chiral Gas Chromatography (GC)

Chiral GC is another powerful separation technique, particularly well-suited for volatile compounds. For non-volatile molecules like amino acids, derivatization is a mandatory prerequisite to increase their volatility.

Principle of Separation: Similar to HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[12] The volatile derivatives of the vinylalanine enantiomers interact differently with the CSP, leading to different retention times.

Advantages:

  • High Efficiency: Capillary GC columns offer extremely high separation efficiency and resolution.

  • Sensitivity: When coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC offers excellent sensitivity.[13]

Limitations:

  • Derivatization Required: The need for derivatization adds extra steps to the workflow, which can introduce errors and potential racemization if not performed carefully.[14]

  • Thermal Stability: The analyte must be thermally stable at the temperatures used in the GC inlet and oven.

Detailed Experimental Protocol: Chiral GC
  • Derivatization (Two-Step):

    • Esterification: Place ~1 mg of vinylalanine in a vial. Add 200 µL of 3 M HCl in isopropanol. Heat at 110 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen. This converts the carboxylic acid to an isopropyl ester.

    • Acylation: To the dried ester, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection. This acylates the amino group.

  • Column Selection: A Chirasil-L-Val column is a common choice for the separation of derivatized amino acid enantiomers.[14]

  • Instrumental Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Detector: FID at 250 °C.

  • Data Analysis: Calculate % ee from the integrated peak areas of the two enantiomer derivatives, as described for HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in the same solution by creating a diastereomeric environment.[15][16]

Principle of Distinction: A Chiral Solvating Agent (CSA) is added to the NMR sample containing the enantiomeric mixture. The CSA interacts non-covalently with both enantiomers to form transient diastereomeric complexes.[16][17][18] These diastereomeric complexes are energetically different and exist in distinct chemical environments. Consequently, corresponding protons (or other nuclei) in the two enantiomers become magnetically non-equivalent and appear as separate signals in the NMR spectrum.[17] The ee can be determined by integrating these resolved signals.

Advantages:

  • No Separation Needed: Avoids the need for chromatographic method development.

  • Simple Sample Preparation: The CSA is simply added to the NMR tube.[16]

  • Absolute Method: The ratio of the integrals directly reflects the molar ratio of the enantiomers.

Limitations:

  • Lower Sensitivity: NMR is inherently less sensitive than chromatography, requiring more sample.

  • Signal Overlap: Peak splitting may not be sufficient for accurate integration if the chemical shift difference (Δδ) is small or if other signals in the molecule overlap.

  • CSA Selection: The choice of CSA is critical and depends on the analyte's functional groups.

Detailed Experimental Protocol: NMR with CSA
  • Analyte and CSA Preparation:

    • Prepare a solution of the vinylalanine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mM.

    • Select an appropriate CSA. For amino acids, (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of BINOL are often effective.[16]

  • NMR Sample Preparation:

    • In an NMR tube, combine the vinylalanine solution with the CSA. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • A long relaxation delay (D1) is crucial for accurate quantification.

  • Data Analysis:

    • Identify a proton signal (ideally a sharp singlet or a well-resolved multiplet) that shows clear separation for the two enantiomers.

    • Carefully integrate the two resolved signals (Integral₁ and Integral₂).

    • Calculate the enantiomeric excess using the formula: % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] * 100

Comparative Summary and Best Practices

To ensure the integrity of your results, the chosen analytical method must be validated according to ICH Q2(R2) guidelines.[6][7] This involves establishing the method's specificity, linearity, accuracy, and precision.

Parameter Chiral HPLC Chiral GC NMR with CSA
Principle Physical SeparationPhysical SeparationIn-situ Spectral Distinction
Sample Prep Minimal (dissolve & filter)Mandatory DerivatizationSimple (mix analyte & CSA)
Sensitivity HighVery HighModerate to Low
Accuracy Excellent (with validation)Excellent (with validation)Good (can be affected by overlap)
Precision ExcellentExcellentGood
Key Challenge Method DevelopmentDerivatization consistencySignal resolution and overlap
Best For Routine QC, high-throughput screening, preparative separationVolatile compounds, high-sensitivity needsRapid screening, structural confirmation

Self-Validating System: A robust protocol acts as a self-validating system. For example, in HPLC, system suitability tests (SSTs) are performed before each run.[6] These tests involve injecting a standard (ideally a racemic mixture) to confirm that the system meets predefined criteria for resolution, peak shape, and retention time, ensuring the system is performing correctly before analyzing any unknown samples.

Logical Framework for Method Selection

Method Selection Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to Validate ee HighThroughput High-Throughput Needed? Start->HighThroughput DerivatizationOK Derivatization Acceptable? HighThroughput->DerivatizationOK No Use_HPLC Chiral HPLC HighThroughput->Use_HPLC Yes HighSensitivity Trace Level Analysis? DerivatizationOK->HighSensitivity Yes Use_NMR NMR with CSA DerivatizationOK->Use_NMR No LowSample Limited Sample? HighSensitivity->LowSample No Use_GC Chiral GC HighSensitivity->Use_GC Yes LowSample->Use_HPLC Yes LowSample->Use_NMR No

Caption: Decision tree for selecting an appropriate ee validation method.

Conclusion

The validation of enantiomeric excess for synthetic intermediates like vinylalanine is a cornerstone of quality assurance in pharmaceutical development. While chiral HPLC remains the gold standard for its robustness, direct application, and high resolution, both chiral GC and NMR spectroscopy offer powerful alternatives for specific scenarios. Chiral GC provides unparalleled sensitivity for trace analysis, provided a reliable derivatization protocol is established. NMR with chiral solvating agents offers a rapid and straightforward method for screening and confirmation without the need for chromatographic separation.

The ultimate choice of method should be guided by a thorough consideration of sample properties, available instrumentation, required sensitivity, and throughput needs. Regardless of the technique chosen, a rigorous, protocol-driven validation in line with ICH guidelines is essential to generate trustworthy and defensible data, ensuring the quality and safety of the final therapeutic product.

References

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available from: [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Semantic Scholar. Available from: [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. ResearchGate. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available from: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. Available from: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available from: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Semantic Scholar. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Semantic Scholar. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. Available from: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

  • Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. ResearchGate. Available from: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Semantic Scholar. Available from: [Link]

Sources

Infrared spectroscopy (IR) fingerprints of alpha-vinylalanine derivatives

Infrared Spectroscopy (IR) Fingerprints of -Vinylalanine Derivatives

Executive Summary
quaternary 

-amino acids
1

1mechanism-based inhibitors (suicide substrates)1

This guide provides a technical comparison of the IR spectral fingerprints of

Structural & Vibrational Logic

To interpret the IR spectrum accurately, one must understand the structural deviations from the baseline alanine scaffold.

  • The Quaternary Shift: Standard alanine has a secondary

    
    -carbon (
    
    
    ).[1]
    
    
    -Vinylalanine replaces this proton with a vinyl group (
    
    
    ), creating a quaternary center.[1]
    • Spectral Consequence: Disappearance of the

      
       stretching band and appearance of vinyl-specific modes.[1]
      
  • The Vinyl Warhead: The vinyl group is electronically distinct from the alkyl side chain of alanine. It introduces

    
     hybridized carbons that shift vibrational frequencies significantly higher than the aliphatic backbone.
    
Diagram: Structural & Vibrational Comparison

StructuralLogicAlaL-Alanine(Baseline)H_alphaCα-H Stretch(~2900 cm⁻¹)Ala->H_alphaContainsAVAα-Vinylalanine(Target)Vinyl_CCVinyl C=C Stretch(~1640 cm⁻¹)AVA->Vinyl_CCDominant FeatureVinyl_CHVinyl =C-H Stretch(>3000 cm⁻¹)AVA->Vinyl_CHDominant FeatureQuatQuaternary Center(No Cα-H)AVA->QuatStructural CauseVGVinylglycine(Analog)VG->H_alphaContainsVG->Vinyl_CCContainsQuat->H_alphaEliminates

Figure 1: Structural logic dictating the IR fingerprint differences between Alanine, Vinylglycine, and

Comparative Spectral Analysis

The following table contrasts the IR fingerprint of

Vibrational Mode

-Vinylalanine (AVA)
L-Alanine (Reference)

-Methylalanine (Aib)
Diagnostic Note
Vinyl =C-H Stretch 3080 – 3095 cm⁻¹ (m)AbsentAbsentPrimary Identifier. Sharp band distinct from broad

absorption.[1]
Aliphatic C-H Stretch 2990 – 2950 cm⁻¹2990 – 2850 cm⁻¹2990 – 2940 cm⁻¹AVA shows increased complexity due to methyl + vinyl overlap.

Stretch
Absent ~2880 cm⁻¹ (w, sh)Absent Confirms quaternary substitution (distinguishes from Vinylglycine).[1]
Vinyl C=C Stretch 1635 – 1645 cm⁻¹ (w-m)AbsentAbsentThe "Warhead" Band. Often overlaps with

deformation; requires high resolution.
Asym.

Stretch
1610 – 1590 cm⁻¹ (s)1590 – 1610 cm⁻¹ (s)1620 – 1600 cm⁻¹ (s)Steric bulk of vinyl group may cause slight blue-shift (higher wavenumber) vs Alanine.[1]
Sym.

Stretch
1410 – 1390 cm⁻¹ (s)1412 cm⁻¹ (s)1415 cm⁻¹ (s)Standard zwitterionic carboxylate signature.[1]
Vinyl =C-H Bend (oop) 990 & 910 cm⁻¹ (s)AbsentAbsentConfirmation Bands. Strong out-of-plane (oop) bends.[1] The 910 cm⁻¹ band is highly characteristic of terminal vinyls.

(s) = strong, (m) = medium, (w) = weak, (sh) = shoulder[1]

Key Causality Insights:
  • The "Masked" C=C Stretch: In zwitterionic amino acids, the

    
     asymmetric deformation band often appears near 1610–1660 cm⁻¹. In AVA, the vinyl C=C stretch (~1640 cm⁻¹) can be obscured. Protocol Adjustment:  To resolve this, convert the sample to its hydrochloride salt (
    
    
    ) or ester derivative, which shifts the carbonyl/carboxylate bands away from the alkene region.
  • The Quaternary Check: If you observe a band at ~2880 cm⁻¹ assignable to an isolated

    
    , your synthesis likely failed (yielding vinylglycine or unreacted starting material) rather than the target 
    
    
    -vinylalanine.[1]
Experimental Protocol: Self-Validating Characterization

This workflow ensures the spectral data collected is artifact-free and chemically specific.

Methodology: ATR-FTIR Acquisition
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or equivalent).

  • Resolution: 2 cm⁻¹ (Critical for resolving vinyl shoulders).[1]

  • Scans: 64 (High S/N ratio required for weak C=C bands).

Step-by-Step Workflow
  • Background Correction:

    • Clean ATR crystal with isopropanol.[1]

    • Acquire air background (64 scans).[1]

    • Validation: Ensure no peaks in 2800–3000 cm⁻¹ (residual solvent) or 2350 cm⁻¹ (

      
      ).[1]
      
  • Sample Preparation (Solid State):

    • Place 2-5 mg of dry AVA powder on the crystal.

    • Apply high pressure (clamp).[1]

    • Why: Zwitterionic amino acids form strong crystal lattices; poor contact yields noisy "derivative-shaped" peaks.[1]

  • Derivatization Check (Optional but Recommended):

    • If the C=C band at 1640 cm⁻¹ is ambiguous due to

      
       overlap:
      
    • Acidification: Dissolve 5 mg sample in 0.1 M HCl, dry to film.

    • Result:

      
       (1590 cm⁻¹) shifts to 
      
      
      (~1720 cm⁻¹).[1] The Vinyl C=C (~1640 cm⁻¹) remains stationary, becoming clearly visible.
  • Data Processing:

    • Baseline correct (rubberband method).[1]

    • Normalize to the Symmetric

      
       peak (~1400 cm⁻¹) for comparison between batches.
      
Diagram: Experimental Decision Tree

WorkflowStartAcquire Spectrum(Solid State Zwitterion)Check1Check 900-1000 cm⁻¹(Vinyl Bends)Start->Check1Decision1Peaks Present?Check1->Decision1Check2Check 1635-1645 cm⁻¹(C=C Stretch)Decision1->Check2YesFailREJECTCheck SynthesisDecision1->FailNoDecision2Peak Resolved?Check2->Decision2AcidifyAcidify Sample (HCl)Shift COO⁻ to COOHDecision2->AcidifyNo (Obscured)ValidVALIDATEDα-Vinyl DerivativeDecision2->ValidYes (Sharp Peak)ReAcquireRe-acquire SpectrumAcidify->ReAcquireReAcquire->Valid

Figure 2: Decision tree for validating

Applications in Drug Development

The IR fingerprint is not just for identification; it is a functional probe for mechanism of action.

  • Monitoring Suicide Inhibition:

    • AVA derivatives inhibit enzymes (e.g., AADC) by forming a covalent adduct with the PLP cofactor.

    • Mechanism: The enzyme abstracts a proton (or attacks), leading to conjugation and eventual covalent bond formation.

    • IR Marker: The disappearance of the vinyl C=C stretch (1640 cm⁻¹) and the =C-H bends (900-1000 cm⁻¹) correlates with the formation of the saturated enzyme-inhibitor complex.

  • Peptide Incorporation:

    • When AVA is incorporated into peptides (e.g., via solid-phase synthesis), the Amide I and II bands (1650/1550 cm⁻¹) dominate.[1]

    • Differentiation: The Amide I band often masks the Vinyl C=C. However, the =C-H out-of-plane bends (910/990 cm⁻¹) remain in a clear window (fingerprint region), serving as the only reliable tag for verifying the integrity of the vinyl warhead within a polypeptide chain.

References
  • Berkowitz, D. B., et al. (2006).[1] "

    
    -Vinylic Amino Acids: Occurrence, Asymmetric Synthesis, and Biochemical Mechanisms." Tetrahedron: Asymmetry, 17(6), 869-882.[1] Link
    
  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for Vinyl/Aliphatic group frequencies).

  • Fischer, G., et al. (2005).[1][2] "The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices." Chemical Physics, 313(1-3), 39-49.[1] Link[1]

  • Boc Sciences. (2024).[1] "Phenylalanine Structure and Derivatives." (Reference for general

    
    -amino acid backbone vibrations). 
    

Benchmarking synthesis routes for 2-Amino-2-methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthesis Routes for 2-Amino-2-methylbut-3-enoic Acid

Executive Summary: The Strategic Landscape

Target Molecule: this compound (also known as


-vinylalanine or 

-methylvinylglycine). Significance: This non-proteinogenic amino acid is a critical "suicide substrate" for Pyridoxal Phosphate (PLP)-dependent enzymes (e.g., amino acid decarboxylases).[1] The quaternary

-center prevents normal proton abstraction, while the vinyl group acts as a latent electrophile, trapping the enzyme active site. It also serves as a conformationally constrained building block in peptide drug design, inducing

-helical structures.

The Synthesis Challenge: Constructing a quaternary carbon center (


-tetrasubstituted) is inherently difficult due to steric hindrance. The challenge is compounded by the vinyl group , which is sensitive to isomerization (to the thermodynamically stable ethylidene) and incompatible with many harsh alkylation conditions.

This guide benchmarks three distinct synthetic strategies ranging from industrial commodity production to high-precision asymmetric catalysis.

FeatureRoute A: Bucherer-Bergs Route B: Ellman Sulfinimine Route C: [2,3]-Sigmatropic Rearrangement
Methodology Classical Heterocycle FormationChiral Auxiliary (

-sulfinyl)
Organocatalytic / Rearrangement
Stereochemistry Racemic (

)
High Enantioselectivity (


)
High Enantioselectivity (


)
Scalability High (Kg scale)Moderate (Gram scale)Low (mg to gram scale)
Step Count 2 (plus resolution)4-56+
Primary Use Bulk manufacturing / StandardsMedChem SAR LibrariesTotal Synthesis / Complex Targets

Route Analysis & Technical Benchmarking

Route A: The Industrial Baseline (Bucherer-Bergs Reaction)

Best for: Generating racemic standards or bulk material where resolution is acceptable.

This route utilizes Methyl Vinyl Ketone (MVK) as the starting material. Due to the polymerization risk of MVK, this reaction requires careful temperature control. The intermediate hydantoin is extremely stable and can be hydrolyzed to the free amino acid.

  • Mechanism: Condensation of ketone, ammonium carbonate, and cyanide to form a hydantoin, followed by alkaline hydrolysis.

  • Critical Limitation: Produces a racemate.[2] Enantiopure material requires subsequent enzymatic resolution (e.g., using Hog Kidney Acylase on the

    
    -acetyl derivative).
    
Route B: The MedChem Standard (Ellman Sulfinimine Addition)

Best for: Rapid access to enantiopure analogs for SAR studies.

This is the most reliable method for medicinal chemists. It relies on the condensation of a pyruvate ester with chiral tert-butanesulfinamide (Ellman's Auxiliary) to form a ketimine. The quaternary center is installed via the nucleophilic addition of a vinyl metal species.

  • Mechanism: Stereoselective addition of Vinyl Grignard (VinylMgBr) to a chiral

    
    -sulfinyl ketimine. The bulky tert-butyl group directs the attack to the Re-face (or Si-face depending on auxiliary configuration).
    
  • Advantage: The stereocenter is determined by the auxiliary, not the substrate, allowing predictable access to both (

    
    ) and (
    
    
    
    ) enantiomers.
Route C: The "Cutting Edge" (Organocatalytic [2,3]-Sigmatropic Rearrangement)

Best for: Academic research and high-complexity synthesis requiring orthogonal protection.

As detailed in recent literature (e.g., Organic Letters 2011), this route constructs the C-N bond and the quaternary center simultaneously via a [2,3]-sigmatropic rearrangement of allylic selenimides.

  • Mechanism:

    • Organocatalytic

      
      -selenenylation of an aldehyde.[3][4]
      
    • Horner-Wadsworth-Emmons (HWE) olefination to form a trisubstituted allylic selenide.[3]

    • Oxidation to the selenimide, triggering a spontaneous [2,3]-rearrangement to the

      
      -vinyl amine.
      
  • Advantage: High atom economy in the key step and avoids the use of unstable vinyl electrophiles.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on project constraints.

SynthesisSelection Start Start: Need this compound IsChiral Is Enantiopurity Required? Start->IsChiral Scale Target Scale? IsChiral->Scale Yes Resolution Is Enzymatic Resolution Available? IsChiral->Resolution No (Racemic OK) RouteA Route A: Bucherer-Bergs (Racemic + Resolution) Scale->RouteA >100g (Industrial) RouteB Route B: Ellman Sulfinimine (Chiral Auxiliary) Scale->RouteB 100mg - 100g (MedChem) RouteC Route C: [2,3]-Sigmatropic (Catalytic/Rearrangement) Scale->RouteC <100mg (Methodology) Resolution->RouteA Yes Resolution->RouteB No (Avoid Resolution)

Caption: Decision tree for selecting the synthesis route based on chirality, scale, and resource availability.

Detailed Experimental Protocols

Protocol 1: High-Fidelity Asymmetric Synthesis (Route B - Ellman Approach)

Target: (S)-2-Amino-2-methylbut-3-enoic acid hydrochloride

Reagents:

  • Methyl pyruvate

  • (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Vinylmagnesium bromide (1.0 M in THF)

  • Dichloromethane (DCM), THF, HCl (4M in dioxane)

Step-by-Step Methodology:

  • Ketimine Formation:

    • In a flame-dried flask under

      
      , dissolve (S)-2-methyl-2-propanesulfinamide (1.0 equiv) and methyl pyruvate (1.2 equiv) in anhydrous THF.
      
    • Add

      
       (2.0 equiv) dropwise.
      
    • Heat to

      
       for 12 hours. Monitor by TLC.
      
    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Dry organic layer (

      
      ) and concentrate. Purify via silica gel chromatography to obtain the 
      
      
      
      -sulfinyl ketimine.
  • Diastereoselective Vinylation:

    • Dissolve the ketimine in anhydrous DCM and cool to

      
      .
      
    • Add Vinylmagnesium bromide (2.0 equiv) dropwise over 30 minutes. Note: The low temperature is critical to prevent polymerization and ensure high diastereoselectivity (dr).

    • Stir at

      
       for 4 hours, then slowly warm to RT overnight.
      
    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Data Check:

      
       NMR should show the disappearance of the imine and appearance of vinyl protons (multiplet at 
      
      
      
      5.8-6.0 ppm).
  • Deprotection & Hydrolysis:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in dioxane (4.0 equiv). Stir at RT for 1 hour to remove the sulfinyl group.

    • To hydrolyze the methyl ester: Add LiOH (2M aq, 3.0 equiv) and stir for 4 hours.

    • Acidify to pH 6 with dilute HCl and purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Validation Criteria:

  • Chiral HPLC:

    
     ee (Daicel Chiralpak AD-H column).
    
  • NMR: Distinct quaternary methyl singlet (

    
     ppm) and vinyl pattern.
    
Protocol 2: Racemic Bulk Synthesis (Route A - Bucherer-Bergs)

Target: (


)-2-Amino-2-methylbut-3-enoic acid

Reagents:

  • 3-buten-2-one (Methyl Vinyl Ketone - MVK) Warning: Lachrymator, polymerizes easily.

  • Ammonium Carbonate

  • Potassium Cyanide (KCN) Warning: Highly Toxic.

  • Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Prepare a solution of Ammonium Carbonate (3.0 equiv) and KCN (1.5 equiv) in 1:1 EtOH/Water.

    • Cool to

      
      . Add MVK (1.0 equiv) dropwise. Do not allow temperature to rise above 
      
      
      
      during addition to prevent polymerization.
    • Seal the vessel and heat to

      
       for 24 hours.
      
    • Cool, acidify slightly to precipitate the hydantoin (5-methyl-5-vinylhydantoin). Filter and recrystallize from ethanol.

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (5.0 equiv).

    • Reflux for 48 hours. Note: Ammonia evolution indicates reaction progress.

    • Cool, acidify to pH 6 with HCl.

    • Concentrate and crystallize the amino acid from water/ethanol.

Mechanistic Visualization: The Sigmatropic Route

The following diagram details the unique mechanism of Route C, highlighting the "self-correcting" nature of the stereochemistry via the [2,3]-shift.

SigmatropicMech Aldehyde Aldehyde Precursor Selenenylation Step 1: Alpha-Selenenylation (Organocatalytic) Aldehyde->Selenenylation AllylicSelenide Allylic Selenide (Trisubstituted) Selenenylation->AllylicSelenide + HWE Reagent Oxidation Step 2: Oxidation with Chloramine-T AllylicSelenide->Oxidation Selenimide Allylic Selenimide Intermediate Oxidation->Selenimide Rearrangement Step 3: [2,3]-Sigmatropic Rearrangement Selenimide->Rearrangement Spontaneous Product Alpha-Vinyl Alpha-Amino Acid Rearrangement->Product Stereospecific

Caption: Mechanism of the [2,3]-sigmatropic rearrangement for constructing the quaternary center.

References

  • Enantioselective Synthesis of

    
    -Alkyl,
    
    
    
    -Vinyl Amino Acids via [2,3]-Sigmatropic Rearrangement of Selenimides.
    Organic Letters, 2011.[3] [Link]
  • Enantioselective synthesis of

    
    -alkenyl 
    
    
    
    -amino acids via N–H insertion reactions.
    Chemical Science, 2012. [Link]
  • Synthesis of

    
    -Vinyl Amino Acids. 
    Methods in Molecular Medicine, 1999.[1]
    [Link]
    
  • Asymmetric Synthesis of

    
    -Branched Amino Acids via Sulfinimines. 
    Chemical Reviews, 2010. (General reference for Ellman chemistry).
    [Link]
    

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-2-methylbut-3-enoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety protocols and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Core Safety Directives: Immediate Handling and Hazard Assessment

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling 2-Amino-2-methylbut-3-enoic acid in solid or solution form.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes or aerosolized powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential irritation or absorption.
Body Protection Laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of the solid form that could generate dust.Minimizes inhalation of potentially irritating aerosols or dust.
Immediate Exposure Response

In the event of accidental exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logistical Disposal Framework: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. This approach ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and minimizes environmental release.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Do not mix this compound waste with incompatible chemicals. Based on its functional groups, this includes:

    • Strong oxidizing agents[1]

    • Strong acids[1]

    • Strong bases

  • Collect waste containing this compound in a dedicated, clearly labeled container.

Containerization and Labeling: Ensuring Clarity and Safety

The integrity of the waste containment system is crucial.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

On-site Accumulation and Storage

Proper storage of the waste container pending disposal is a critical safety and compliance step.

  • Store the sealed container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

Arranging for Professional Disposal

Disposal of hazardous chemical waste must be handled by a licensed and certified environmental services contractor.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow all institutional procedures for waste manifest documentation and pickup.

  • Do not attempt to dispose of this chemical via the sanitary sewer or as regular solid waste.

Scientific Rationale and In-depth Technical Considerations

A deeper understanding of the chemical nature of this compound informs the necessity of these stringent disposal protocols.

Chemical Reactivity and Incompatibilities

The structure of this compound contains both an amine (a base) and a carboxylic acid (an acid), as well as a carbon-carbon double bond. This combination of functional groups suggests potential reactivity with:

  • Strong Acids and Bases: Can cause vigorous neutralization reactions.

  • Oxidizing Agents: The carbon-carbon double bond and the amino group can be susceptible to oxidation, potentially leading to a release of energy.

A general chemical incompatibility chart is a useful reference for avoiding dangerous mixtures in waste streams.[3][4]

Potential Hazardous Decomposition Products

While specific data for this compound is unavailable, the thermal decomposition of amino acids is known to produce hazardous substances.[1]

Decomposition ProductPotential Hazard
Oxides of Nitrogen (NOx) Respiratory irritants and contributors to acid rain.
Oxides of Carbon (CO, CO2) CO is toxic, while CO2 is a greenhouse gas.
Ammonia Corrosive and toxic.

The potential for the formation of these hazardous byproducts underscores why incineration, a common method for chemical waste disposal, must be conducted in a specialized facility with advanced off-gas treatment systems.

Environmental Fate and Ecotoxicity

The environmental impact of releasing this compound is not well-documented. However, the general principle of chemical stewardship dictates that the release of non-natural compounds into the environment should be avoided. The amino and carboxylic acid groups may impact the pH of aquatic ecosystems, and the overall biodegradability is unknown. Therefore, the most responsible course of action is containment and destruction by a professional waste management service.

Workflow and Decision-Making Diagrams

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and workflows.

Disposal_Decision_Tree Figure 1: Disposal Decision Tree for this compound start Waste Generated (Solid or Liquid) is_pure Is the waste pure or a simple solution? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No containerize Place in a labeled, sealed HDPE or glass container. is_pure->containerize Yes check_compat Consult Incompatibility Chart and SDS of all components. is_mixed->check_compat Yes segregate Segregate into a new, dedicated waste container. check_compat->segregate segregate->containerize store Store in designated hazardous waste area. containerize->store contact_ehs Contact EHS for professional disposal. store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal Decision Tree for this compound

Spill_Response_Workflow Figure 2: Spill Response Workflow spill Spill Occurs assess Assess Spill Size and Immediate Danger spill->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate the immediate area. large_spill->evacuate absorb Absorb with inert material (e.g., vermiculite, sand) don_ppe->absorb collect Collect absorbed material into a labeled waste container. absorb->collect clean Clean the spill area with soap and water. collect->clean dispose Dispose of all materials as hazardous waste. clean->dispose notify Notify Laboratory Supervisor and EHS immediately. evacuate->notify secure Secure the area to prevent entry. notify->secure

Caption: Spill Response Workflow

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the detailed protocols outlined in this guide, laboratory professionals can ensure the safety of themselves and their colleagues, maintain compliance with all relevant regulations, and protect the environment. A proactive and informed approach to chemical waste management is the cornerstone of a robust safety culture in any research and development setting.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Louisville, KY: AAPPTec, LLC.
  • Sigma-Aldrich. (2024, August 5). Safety Data Sheet: Trans-2-Methyl-2-pentenoic acid. St. Louis, MO: Sigma-Aldrich.
  • Thermo Fisher Scientific. (2012, March 7). Safety Data Sheet: L-2-Amino-3-methylbutan-1-ol. Waltham, MA: Thermo Fisher Scientific.
  • Chemolink.com. (n.d.).
  • Harvey, R. A., & Ferrier, D. R. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. PubChem.
  • Central Drug House (P) Ltd. (n.d.). Safety Data Sheet: 3-methyl-2-butenoic acid. New Delhi, India: Central Drug House (P) Ltd.
  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (2S)-2-Amino-3-butenoic acid - Exposure: Exposure Production Volumes.
  • National Center for Biotechnology Information. (n.d.). 3-Butenoic acid, 2-amino-3-methyl-, (S)-. PubChem. Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols.
  • MDPI. (2022, May 20). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.).
  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health and Safety. Retrieved from [Link]

  • precisionFDA. (n.d.).
  • Risk Management and Safety, University of Tennessee. (n.d.).
  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • Blonk Milieu Advies. (2010, December 23). Environmental impacts of synthetic amino acid production.
  • Amino Acids. (n.d.). Doctor 2019.
  • MDPI. (2024, March 25). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)

Sources

Personal protective equipment for handling 2-Amino-2-methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical safety guidance for handling novel chemical compounds. This guide outlines the essential personal protective equipment (PPE) and operational plans for the safe handling and disposal of 2-Amino-2-methylbut-3-enoic acid.

Hazard Assessment: Understanding the Compound

Structural Features of Concern:

  • Amino Acid Moiety: Can act as a mild irritant.

  • Unsaturated Alkene Group: May have unknown reactivity or toxicity.

  • Carboxylic Acid Group: Possesses corrosive properties.

Based on these features and data from structurally related molecules like 2-methyl-3-butenoic acid and other amino acid derivatives, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested[1][2][3].

Inferred Hazard Profile

Property Inferred Hazard Rationale & Sources
Physical State Solid (assumed) Similar small molecule amino acids are typically solids at room temperature.
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin[1][4]. Based on general data for novel amino acid derivatives and related butenoic acids[1][3][4].
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may cause burns[1][5][6]. The carboxylic acid and amine functional groups can be irritating to the skin[1][5].
Eye Damage/Irritation Causes serious eye irritation or damage[1][2][5]. Direct contact with powders or solutions can cause significant irritation or burns[1][5].

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust[1][4]. | Fine powders of novel chemicals should always be handled with respiratory protection[7]. |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense in the hierarchy of safety controls and must be based on a thorough hazard assessment for each specific task[8][9]. The following is the minimum required PPE for handling this compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are mandatory for all lab activities[10].

  • Splash Hazard: When handling solutions or performing reactions with a risk of splashing, chemical splash goggles must be worn[10][11]. For significant splash risks, such as when pouring large volumes, a face shield should be worn in addition to safety goggles[10].

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required to protect skin and clothing from minor spills and contamination[12][13].

  • Clothing: Long pants and closed-toe shoes must be worn at all times in the laboratory[10][11].

Hand Protection
  • Glove Selection: Due to the lack of specific permeation data, nitrile gloves are the recommended choice for handling this compound in solid form and in solution[11]. Nitrile provides good resistance against a broad range of chemicals, including acids and bases[11].

  • Best Practices:

    • Always inspect gloves for tears or holes before use[11].

    • Remove gloves before leaving the laboratory to prevent the contamination of common areas[13].

    • Wash hands thoroughly after removing gloves[13][14].

Respiratory Protection
  • Engineering Controls: All work that may generate dust (e.g., weighing, transferring solids) or aerosols must be performed inside a certified chemical fume hood to minimize inhalation exposure[12][15].

  • Respirators: In the absence of adequate ventilation, or for large spills, a NIOSH-approved respirator may be necessary[7][12]. Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.

Procedural Guidance and Operational Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Ensemble start Handling this compound? weighing Weighing or Transferring Solid? start->weighing solution Working with Solutions? weighing->solution No ppe_hood Work in Fume Hood weighing->ppe_hood Yes ppe_base Minimum PPE: - Safety Glasses (Side Shields) - Lab Coat - Nitrile Gloves solution->ppe_base No Splash Risk ppe_goggles Add Chemical Goggles solution->ppe_goggles Splash Risk ppe_shield Add Face Shield solution->ppe_shield Large Volume Splash Risk ppe_hood->ppe_base ppe_goggles->ppe_base ppe_shield->ppe_goggles

PPE Selection Workflow Diagram
Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[4][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Disposal Plan
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container[5][15].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container for disposal[14].

  • Regulations: All waste disposal must be conducted in accordance with federal, state, and local environmental regulations. Consult your institution's EHS department for specific guidelines[4].

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]

  • Formaspace. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • AAPPTec. Safety Data Sheet. Retrieved from [Link]

  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Retrieved from [Link]

  • Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab. Retrieved from [Link]

  • Cellseco. MEM Non-Essential Amino Acids Solution (100X) (MSDS). Retrieved from [Link]

  • University of the Philippines Diliman, Institute of Chemistry. Laboratory Safety Guide. Retrieved from [Link]

  • Chemolink.com. Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]

  • University of Wisconsin-Madison. Amino Acid Metabolism: Nitrogen Reactions. Retrieved from [Link]

  • Pharmacy 180. Chapter Summary, Questions Answers - Amino Acids: Disposal of Nitrogen. Retrieved from [Link]

  • Scribd. Amino Acid Nitrogen Removal Process. Retrieved from [Link]

  • Oregon State University. Proteins: Metabolism – Principles of Animal Nutrition. Retrieved from [Link]

  • Ninja Nerd. (2017, May 29). Amino Acid Metabolism [Video]. YouTube. Retrieved from [Link]

  • Henkel Adhesives. (2025, April 1). Hysol SL 30 XBB - Safety Data Sheet. Retrieved from [Link]

  • Capricorn Scientific. (2025, December 2). Safety Data Sheet_NEAA-B_Capricorn_EN. Retrieved from [Link]

  • PubChem. 2-Methyl-3-butenoic Acid. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

Sources

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